molecular formula C5H11N B1316286 1-Methyl-cyclobutylamine CAS No. 40571-47-9

1-Methyl-cyclobutylamine

货号: B1316286
CAS 编号: 40571-47-9
分子量: 85.15 g/mol
InChI 键: ZAXBVBGWLMVNJN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methyl-cyclobutylamine is a useful research compound. Its molecular formula is C5H11N and its molecular weight is 85.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-methylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-5(6)3-2-4-5/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXBVBGWLMVNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566608
Record name 1-Methylcyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40571-47-9
Record name 1-Methylcyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Methylcyclobutyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-cyclobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 1-methyl-cyclobutylamine, a valuable building block in medicinal chemistry. The unique structural motif of a cyclobutane ring imparts desirable physicochemical properties to drug candidates, making its derivatives of significant interest in pharmaceutical research and development. This document outlines the core synthesis mechanisms, provides detailed experimental protocols for key reactions, and presents quantitative data for comparative analysis.

Core Synthesis Pathways

The synthesis of this compound can be effectively achieved through several established chemical transformations. The most prominent and practical routes involve the rearrangement of carboxylic acid derivatives, such as the Curtius and Hofmann rearrangements, and the Ritter reaction starting from the corresponding alcohol.

Curtius Rearrangement of 1-Methyl-cyclobutanecarboxylic Acid

The Curtius rearrangement offers a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[1][2] The synthesis commences with the formation of 1-methyl-cyclobutanecarboxylic acid, which is then converted to an acyl azide. Subsequent thermal or photochemical rearrangement of the acyl azide yields an isocyanate, which is then hydrolyzed to the final amine product.[1][2]

A plausible first step is the synthesis of the precursor, methyl 1-methylcyclobutane carboxylate, which can be hydrolyzed to the required carboxylic acid.[3]

Mechanism:

The reaction proceeds through the following key steps:

  • Formation of Acyl Azide: 1-Methyl-cyclobutanecarboxylic acid is converted to its corresponding acyl chloride, which then reacts with an azide salt (e.g., sodium azide) to form 1-methyl-cyclobutanecarbonyl azide.

  • Rearrangement to Isocyanate: Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form 1-methyl-cyclobutyl isocyanate. This is a concerted step where the cyclobutyl group migrates to the nitrogen atom as the nitrogen molecule departs.[4]

  • Hydrolysis of Isocyanate: The isocyanate is then hydrolyzed, typically with an acidic or basic workup, to form a carbamic acid intermediate, which is unstable and readily decarboxylates to yield this compound.[5]

Curtius_Rearrangement cluster_0 Step 1: Acyl Azide Formation cluster_1 Step 2 & 3: Rearrangement and Hydrolysis 1-Methyl-cyclobutanecarboxylic_acid 1-Methyl-cyclobutanecarboxylic Acid Acyl_Chloride 1-Methyl-cyclobutanecarbonyl Chloride 1-Methyl-cyclobutanecarboxylic_acid->Acyl_Chloride SOCl₂ Acyl_Azide 1-Methyl-cyclobutanecarbonyl Azide Acyl_Chloride->Acyl_Azide NaN₃ Isocyanate 1-Methyl-cyclobutyl Isocyanate Acyl_Azide->Isocyanate Heat (Δ), -N₂ Carbamic_Acid Carbamic Acid Intermediate Isocyanate->Carbamic_Acid H₂O This compound This compound Carbamic_Acid->this compound -CO₂

Caption: Curtius Rearrangement pathway for this compound synthesis.

Hofmann Rearrangement of 1-Methyl-cyclobutanecarboxamide

Similar to the Curtius rearrangement, the Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[6][7] This method avoids the use of potentially explosive azides.

Mechanism:

The key steps of the Hofmann rearrangement are:

  • N-Bromination: 1-Methyl-cyclobutanecarboxamide is treated with bromine in a basic solution (e.g., sodium hydroxide) to form an N-bromoamide intermediate.[7]

  • Deprotonation: The N-bromoamide is deprotonated by the base to form an anion.

  • Rearrangement to Isocyanate: The anion rearranges, with the cyclobutyl group migrating from the carbonyl carbon to the nitrogen atom, and the bromide ion is expelled. This step forms the 1-methyl-cyclobutyl isocyanate intermediate.[6]

  • Hydrolysis to Amine: The isocyanate is then hydrolyzed in the aqueous basic solution to the final this compound product.[8]

Hofmann_Rearrangement 1-Methyl-cyclobutanecarboxamide 1-Methyl-cyclobutanecarboxamide N-Bromoamide N-Bromo-1-methyl-cyclobutanecarboxamide 1-Methyl-cyclobutanecarboxamide->N-Bromoamide Br₂, NaOH Isocyanate 1-Methyl-cyclobutyl Isocyanate N-Bromoamide->Isocyanate NaOH, Δ This compound This compound Isocyanate->this compound H₂O, NaOH

Caption: Hofmann Rearrangement pathway for this compound synthesis.

Ritter Reaction of 1-Methylcyclobutanol

The Ritter reaction provides a route to N-alkyl amides from alcohols and nitriles in the presence of a strong acid.[9][10] The resulting amide can then be hydrolyzed to the corresponding amine.

Mechanism:

The mechanism involves the following stages:

  • Carbocation Formation: 1-Methylcyclobutanol is protonated by a strong acid (e.g., sulfuric acid), followed by the loss of water to generate a stable tertiary carbocation.[11]

  • Nucleophilic Attack by Nitrile: The carbocation is attacked by the lone pair of electrons on the nitrogen atom of a nitrile (e.g., acetonitrile), forming a nitrilium ion intermediate.[11]

  • Hydrolysis to Amide: The nitrilium ion is then hydrolyzed by water to form an N-(1-methylcyclobutyl)amide.[9]

  • Amide Hydrolysis: The resulting amide is subsequently hydrolyzed under acidic or basic conditions to yield this compound.

Ritter_Reaction 1-Methylcyclobutanol 1-Methylcyclobutanol Carbocation 1-Methylcyclobutyl Carbocation 1-Methylcyclobutanol->Carbocation H₂SO₄, -H₂O Nitrilium_Ion Nitrilium Ion Intermediate Carbocation->Nitrilium_Ion CH₃CN Amide N-(1-methylcyclobutyl)acetamide Nitrilium_Ion->Amide H₂O This compound This compound Amide->this compound Hydrolysis (H⁺ or OH⁻)

Caption: Ritter Reaction pathway for this compound synthesis.

Experimental Protocols

Detailed experimental procedures for analogous reactions are provided below. These can be adapted for the synthesis of this compound with appropriate stoichiometric adjustments for the methylated starting materials.

Protocol 1: Synthesis of Methyl 1-Methylcyclobutane Carboxylate (Precursor for Curtius/Hofmann)[3]

This protocol describes the synthesis of a key precursor for the Curtius and Hofmann rearrangement routes.

Materials:

  • N-isopropylcyclohexylamine

  • Dry tetrahydrofuran (THF)

  • n-Butyl lithium in hexane (1.6 M)

  • Methyl cyclobutane carboxylate

  • Methyl iodide

  • Ether

  • 1N HCl

  • Dilute sodium sulfite solution

  • Sodium sulfate

Procedure:

  • A solution of 27 g of isopropylcyclohexylamine in 200 ml of dry THF is cooled to -20°C under argon.

  • 115 ml of 1.6 M n-butyl lithium in hexane is added, and the solution is stirred for 30 minutes at -20°C, then cooled to -70°C.

  • A solution of 14 g of methyl cyclobutane carboxylate in 100 ml of THF is added dropwise over one hour.

  • The solution is allowed to warm to near 0°C, and 33 g of methyl iodide is added rapidly.

  • The reaction mixture is warmed to room temperature and then poured into a mixture of ether and 1N HCl.

  • The organic layer is separated and combined with a subsequent ethyl acetate extraction of the aqueous layer.

  • The combined organic extracts are washed with dilute sodium sulfite solution, twice with water, and dried over sodium sulfate.

  • The solvent is removed by distillation, and the residue is distilled under reduced pressure to yield methyl 1-methylcyclobutane carboxylate.

Protocol 2: Synthesis of Cyclobutylamine via Schmidt Reaction (Analogous to Curtius)[12]

This procedure for the synthesis of cyclobutylamine from cyclobutanecarboxylic acid is analogous to the Curtius rearrangement and can be adapted for 1-methyl-cyclobutanecarboxylic acid.

Materials:

  • 1-Methyl-cyclobutanecarboxylic acid

  • Chloroform

  • Concentrated sulfuric acid

  • Sodium azide

  • Sodium hydroxide

  • 3N Hydrochloric acid

  • Potassium hydroxide

Procedure:

  • In a three-necked, round-bottomed flask, place 180 ml of chloroform, 0.16 moles of 1-methyl-cyclobutanecarboxylic acid, and 48 ml of concentrated sulfuric acid.

  • Heat the flask to 45–50°C and add 20.0 g (0.31 mole) of sodium azide over 1.5 hours.

  • After the addition is complete, heat the mixture at 50°C for another 1.5 hours.

  • Cool the flask in an ice bath and slowly add approximately 200 g of crushed ice.

  • Slowly add a cooled solution of 100 g of sodium hydroxide in 200 ml of water until the pH is approximately 12–13.

  • Perform steam distillation, collecting about 2 L of distillate in a receiver containing 90 ml of 3N hydrochloric acid.

  • Remove water and chloroform by distillation under reduced pressure.

  • Transfer the resulting amine hydrochloride to a separate flask, cool in an ice bath, and add a slush of potassium hydroxide to make the solution basic.

  • Dry the separated amine phase with potassium hydroxide pellets.

  • Distill the dried amine to obtain pure this compound.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of precursors and related amines.

ParameterSynthesis of Methyl 1-Methylcyclobutane Carboxylate[3]Synthesis of Cyclobutylamine (Schmidt Reaction)[12]
Starting Material Methyl cyclobutane carboxylate (14 g)Cyclobutanecarboxylic acid (16.0 g, 0.16 mole)
Key Reagents Isopropylcyclohexylamine (27 g), n-BuLi (115 ml, 1.6M), MeI (33 g)Sodium azide (20.0 g, 0.31 mole), H₂SO₄ (48 ml)
Solvent Tetrahydrofuran (THF)Chloroform
Reaction Temperature -70°C to room temperature45-50°C
Reaction Time Not specified3 hours
Product Yield 11.4 g7–9 g (60–80%)
Product Boiling Point Not specified80.5–81.5°C

Conclusion

This technical guide outlines the principal synthetic routes to this compound, a compound of interest for pharmaceutical and medicinal chemistry applications. The Curtius and Hofmann rearrangements of carboxylic acid derivatives, along with the Ritter reaction of 1-methylcyclobutanol, represent the most viable and well-documented pathways. The provided mechanisms, experimental protocols, and quantitative data offer a solid foundation for researchers and drug development professionals to synthesize this important chemical intermediate for their specific applications. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and safety considerations.

References

Spectroscopic Profile of 1-Methyl-cyclobutylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Methyl-cyclobutylamine (C₅H₁₁N), a compound of interest in chemical research and drug discovery. Due to the limited availability of public experimental spectra for this specific molecule, this document combines predicted data, established spectroscopic principles for primary amines, and general experimental protocols.

Molecular and Spectroscopic Overview

This compound is a primary amine with a molecular weight of 85.15 g/mol . Its structure consists of a cyclobutane ring with a methyl group and an amino group attached to the same carbon atom. This arrangement presents a unique spectroscopic fingerprint. The exact mass of the molecule is 85.089149355 Da[1].

Table 1: Mass Spectrometry Data for this compound
ParameterValueReference
Molecular FormulaC₅H₁₁N[1]
Molecular Weight85.15 g/mol [1]
Exact Mass85.089149355 Da[1]

Predicted and Expected Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A predicted ¹H NMR spectrum suggests the presence of multiplets for the cyclobutane ring protons and a singlet for the methyl group protons. The protons on the carbons adjacent to the nitrogen atom are expected to be deshielded and appear at a higher chemical shift. The amine protons (NH₂) typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for the four different carbon environments in the molecule: the quaternary carbon bonded to the methyl and amino groups, the methyl carbon, and the two sets of methylene carbons in the cyclobutane ring. The carbon atom bonded to the nitrogen will be deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, as a primary amine, is expected to exhibit characteristic absorption bands.

Expected IR Absorption Bands:

  • N-H Stretch: Two medium intensity bands are anticipated in the region of 3400-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

  • C-H Stretch: Strong absorptions are expected just below 3000 cm⁻¹ due to the C-H stretching of the alkyl groups.

  • N-H Bend (Scissoring): A medium to strong band is expected in the range of 1650-1580 cm⁻¹.

  • C-N Stretch: A weak to medium absorption band is anticipated in the 1250-1020 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (85). A key fragmentation pathway for aliphatic amines is the alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium cation. For this compound, the loss of an ethyl radical (C₂H₅•) from the ring would lead to a significant fragment ion.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a liquid amine sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the neat this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. A common concentration range is 5-25 mg of the compound in 0.5-0.7 mL of solvent.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are set, including the spectral width, acquisition time, and relaxation delay.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton-decoupled ¹³C NMR is commonly performed to simplify the spectrum.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

  • Background Spectrum: A background spectrum of the empty salt plates or the clean ATR crystal is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. A sufficient number of scans are co-added to achieve an acceptable signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable. For GC-MS, a dilute solution of the sample in a volatile organic solvent is injected into the GC.

  • Ionization: In the mass spectrometer, the sample molecules are ionized, typically using Electron Ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of an unknown compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 1-Methyl-cyclobutylamine: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-cyclobutylamine, a cyclic primary amine, is a valuable building block in organic synthesis and medicinal chemistry. Its rigid cyclobutane scaffold offers a unique three-dimensional profile, making it an attractive moiety for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, including detailed experimental protocols and visual representations of its synthetic and reactive pathways.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below. It is important to note that while some experimental data is available, certain properties are based on predicted values and should be considered with appropriate caution.

PropertyValueSource
IUPAC Name 1-methylcyclobutan-1-amine--INVALID-LINK--
CAS Number 40571-47-9--INVALID-LINK--
Molecular Formula C₅H₁₁N--INVALID-LINK--
Molecular Weight 85.15 g/mol --INVALID-LINK--
Boiling Point 93 °C--INVALID-LINK--
Density 0.878 g/cm³--INVALID-LINK--
Flash Point -9 °C--INVALID-LINK--
Solubility Soluble in polar organic solvents.--INVALID-LINK--
Physical Form LiquidGeneral Knowledge
Appearance Colorless to pale yellow--INVALID-LINK--

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Ritter reaction, starting from 1-methylcyclobutanol. This two-step process involves the formation of an N-alkyl amide intermediate, followed by hydrolysis to yield the desired primary amine.

Experimental Protocol: Synthesis via Ritter Reaction

Step 1: Synthesis of N-(1-Methylcyclobutyl)acetamide

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: To the flask, add 1-methylcyclobutanol (1.0 equivalent) and acetonitrile (excess, serves as both reactant and solvent).

  • Acid Catalyst: Slowly and carefully add a strong acid catalyst, such as concentrated sulfuric acid, to the stirred mixture. The reaction is exothermic, so cooling in an ice bath may be necessary during the addition.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until it is alkaline.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(1-methylcyclobutyl)acetamide.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Step 2: Hydrolysis of N-(1-Methylcyclobutyl)acetamide to this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-(1-methylcyclobutyl)acetamide from the previous step in an aqueous solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., hydrochloric acid).[1][2]

  • Reaction: Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Work-up (for basic hydrolysis): After cooling, extract the reaction mixture with a suitable organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain this compound.

  • Work-up (for acidic hydrolysis): After cooling, basify the reaction mixture with a strong base to deprotonate the ammonium salt. Then, extract with an organic solvent, dry, and isolate the product as described above.

  • Purification: The final product can be further purified by distillation.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of this compound A 1-Methylcyclobutanol D Ritter Reaction (Reflux) A->D B Acetonitrile B->D C Strong Acid (e.g., H₂SO₄) C->D Catalyst E N-(1-Methylcyclobutyl)acetamide D->E F Hydrolysis (Acid or Base, Reflux) E->F G This compound F->G

Caption: Workflow for the synthesis of this compound via the Ritter reaction.

Reactivity of this compound

As a primary amine, this compound exhibits characteristic nucleophilic properties, readily reacting with a variety of electrophiles. The lone pair of electrons on the nitrogen atom is the center of its reactivity.

N-Alkylation

This compound can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides is a common method. To favor mono-alkylation and prevent the formation of over-alkylated products, it is often necessary to use a large excess of the primary amine or to employ specific reaction conditions.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF).

  • Base: Add a base (1.5 - 2.0 equivalents), such as potassium carbonate or triethylamine, to the solution to neutralize the hydrogen halide formed during the reaction.

  • Addition of Alkyl Halide: Slowly add the alkyl halide (e.g., methyl iodide, ethyl bromide; 1.0 - 1.2 equivalents) to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting amine is consumed, as monitored by TLC.

  • Work-up: Upon completion, filter off any solids. The filtrate can be washed with water and brine, and the organic layer dried over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, the crude product can be purified by column chromatography or distillation to yield the N-alkylated product.

N-Acylation

The reaction of this compound with acylating agents, such as acyl chlorides or acid anhydrides, readily forms stable amide derivatives. This is a highly efficient and widely used transformation in organic synthesis.

  • Reactant Preparation: Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.

  • Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath and slowly add the acyl chloride (e.g., acetyl chloride, benzoyl chloride; 1.0-1.1 equivalents) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring its progress by TLC.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, the resulting amide can be purified by recrystallization or silica gel chromatography.

Reactivity Overview Diagram

G cluster_reactivity Key Reactions of this compound A This compound B Alkyl Halide (R-X) A->B C Acyl Chloride (R-COCl) A->C D N-Alkylated Product (Secondary/Tertiary Amine) B->D  N-Alkylation E N-Acylated Product (Amide) C->E  N-Acylation

Caption: General reactivity of this compound with electrophiles.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. It is harmful if swallowed.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile synthetic intermediate with a unique structural motif that is of growing interest in the field of drug discovery and material science. Understanding its chemical properties and reactivity is essential for its effective utilization in the synthesis of novel and complex molecules. The protocols and diagrams provided in this guide serve as a valuable resource for researchers and scientists working with this compound.

References

IUPAC name for 1-Methyl-cyclobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Methylcyclobutan-1-amine

This technical guide provides a comprehensive overview of 1-methylcyclobutan-1-amine, a valuable building block for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in medicinal chemistry.

Physicochemical Properties

1-Methylcyclobutan-1-amine, with the IUPAC name 1-methylcyclobutan-1-amine, is a cyclic amine that has garnered interest in the field of medicinal chemistry.[1][2][3] Its structural properties and those of its hydrochloride salt are summarized in the table below. It is important to note that some of the physical properties are predicted values and may vary.

PropertyValueSource(s)
IUPAC Name 1-methylcyclobutan-1-amine[1][2][3]
Synonyms (1-methylcyclobutyl)amine, 1-Methylcyclobutanamine[1][2]
CAS Number 40571-47-9[1][2][3][4][5]
Molecular Formula C₅H₁₁N[1][3][6]
Molecular Weight 85.15 g/mol [1][3][6]
Boiling Point 93 - 105.41 °C[2][4][6]
Density 0.84 - 0.89 g/cm³[2][4][6]
Flash Point -9 to 18.64 °C[2][4]
Molecular Formula (HCl salt) C₅H₁₂ClN[5]
Molecular Weight (HCl salt) 121.61 g/mol [5]

Synthesis of 1-Methylcyclobutan-1-amine

The synthesis of 1-methylcyclobutan-1-amine can be achieved through a two-step process starting from cyclobutanone. The first step involves the formation of the tertiary alcohol, 1-methylcyclobutanol, via a Grignard reaction. The subsequent step utilizes the Ritter reaction to introduce the amine functionality, followed by hydrolysis.

Experimental Protocols

Step 1: Synthesis of 1-Methylcyclobutanol

This protocol is adapted from a known procedure for the synthesis of 1-methylcyclobutanol.[1]

  • Materials: Cyclobutanone, 3M methylmagnesium bromide (MeMgBr) in diethyl ether, 1N hydrochloric acid (HCl), diethyl ether, sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a solution of cyclobutanone (5 g, 71.3 mmol) in diethyl ether (400 mL) at 0°C, add dropwise 3M MeMgBr in diethyl ether (47.6 mL, 143 mmol).

    • Stir the resulting mixture for 3 hours at 0°C.

    • Pour the reaction mixture over cooled 1N HCl and extract twice with diethyl ether.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-methylcyclobutanol as a colorless oil.

Step 2: Synthesis of 1-Methylcyclobutan-1-amine via the Ritter Reaction

The Ritter reaction facilitates the conversion of the tertiary alcohol to an N-alkyl amide using a nitrile in the presence of a strong acid.[7][8][9] The resulting amide is then hydrolyzed to yield the primary amine.

  • Materials: 1-Methylcyclobutanol, acetonitrile, concentrated sulfuric acid, sodium hydroxide solution.

  • Procedure:

    • Amide Formation:

      • Slowly add concentrated sulfuric acid to a stirred solution of 1-methylcyclobutanol in acetonitrile at a low temperature (e.g., 0-5 °C).

      • The acid protonates the alcohol, which then leaves as water to form a stable tertiary carbocation.[9]

      • The nitrogen atom of acetonitrile acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.[7][9]

      • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

      • Carefully quench the reaction by pouring it into ice-cold water. This hydrolyzes the nitrilium ion to form N-(1-methylcyclobutyl)acetamide.[7][9]

      • Neutralize the solution with a base (e.g., sodium hydroxide solution) and extract the amide with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

      • Dry the organic layer and remove the solvent under reduced pressure to obtain the crude amide.

    • Amide Hydrolysis:

      • Reflux the crude N-(1-methylcyclobutyl)acetamide with an aqueous acid (e.g., HCl) or base (e.g., NaOH) solution to hydrolyze the amide.

      • After hydrolysis is complete, cool the reaction mixture.

      • If acidic hydrolysis was used, basify the solution to deprotonate the amine.

      • Extract the 1-methylcyclobutan-1-amine with an organic solvent.

      • Dry the organic extracts and remove the solvent. The product can be further purified by distillation.

Applications in Drug Discovery

The cyclobutane ring is an increasingly important structural motif in medicinal chemistry.[10] Its rigid, puckered three-dimensional structure provides conformational constraint and allows for the precise spatial arrangement of substituents, which can be advantageous in drug design.[6] Cyclobutane-containing compounds are explored for their potential to improve metabolic stability, act as bioisosteres for other groups, and enhance binding affinity to biological targets.[10]

While there is limited specific information on the biological activities of 1-methylcyclobutan-1-amine itself, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine group allows for a variety of chemical modifications, making it a useful precursor for creating libraries of compounds for drug screening. The incorporation of a cyclobutylamine moiety has been shown to improve the inhibitory activity of drug candidates against certain enzymes by positioning the amine group for favorable interactions in the binding pocket.[10] The broader class of cyclobutane-containing alkaloids has been found to exhibit a range of biological activities, including antimicrobial and antitumor properties.[11]

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis of 1-methylcyclobutan-1-amine from cyclobutanone.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Ritter Reaction & Hydrolysis Cyclobutanone Cyclobutanone Methylcyclobutanol 1-Methylcyclobutanol Cyclobutanone->Methylcyclobutanol Grignard_Reagent MeMgBr, Diethyl Ether Grignard_Reagent->Cyclobutanone Amide_Intermediate N-(1-methylcyclobutyl)acetamide Methylcyclobutanol->Amide_Intermediate Ritter_Reaction 1. Acetonitrile, H₂SO₄ 2. H₂O Ritter_Reaction->Methylcyclobutanol Final_Product 1-Methylcyclobutan-1-amine Amide_Intermediate->Final_Product Hydrolysis Acid or Base Hydrolysis Hydrolysis->Amide_Intermediate

Caption: Synthesis workflow for 1-methylcyclobutan-1-amine.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-cyclobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Methyl-cyclobutylamine, a key building block in synthetic and medicinal chemistry. This document presents quantitative data in a structured format, details a robust experimental protocol for molecular weight determination, and includes visual diagrams to elucidate its chemical structure and the analytical workflow.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing a ready reference for researchers.

PropertyValueSource
Molecular Weight 85.15 g/mol [1][2]
Molecular Formula C₅H₁₁N[1][2][3]
CAS Number 40571-47-9[1][2]
IUPAC Name 1-methylcyclobutan-1-amine[1]
Density 0.878 g/cm³[4]
Boiling Point 93 °C[4]
Flash Point -9 °C[4]

Structural Representation and Molecular Weight Calculation

The molecular weight of a compound is a critical parameter, derived directly from its atomic composition. The following diagram illustrates the chemical structure of this compound and the elemental contribution to its overall molecular weight.

cluster_structure Chemical Structure of this compound cluster_calculation Molecular Weight Calculation cluster_total Total Molecular Weight C5H11N C5H11N calculation Element Atomic Weight (g/mol) Count Total Carbon (C) 12.01 5 60.05 Hydrogen (H) 1.008 11 11.088 Nitrogen (N) 14.01 1 14.01 total_mw 85.15 g/mol

Structure and Molecular Weight of this compound

Experimental Determination of Molecular Weight by Gas Chromatography-Mass Spectrometry (GC-MS)

The molecular weight of this compound can be empirically verified using Gas Chromatography-Mass Spectrometry (GC-MS). This powerful analytical technique separates the compound from any impurities and then determines its mass-to-charge ratio, providing a precise molecular weight.

Experimental Protocol

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent, such as methanol or dichloromethane.

  • Perform a serial dilution to a final concentration of 10 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 150 °C at a rate of 10 °C/min.

    • Hold at 150 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 35-200.

3. Data Analysis:

  • The retention time of the peak corresponding to this compound is recorded.

  • The mass spectrum of the eluting peak is analyzed to identify the molecular ion peak (M⁺). For this compound, this would be expected at m/z 85.

  • The fragmentation pattern is also examined to confirm the structure of the compound.

The following diagram outlines the logical workflow for this experimental procedure.

cluster_workflow GC-MS Experimental Workflow for Molecular Weight Determination start Sample Preparation (10 µg/mL in Methanol) injection GC Injection (1 µL, Splitless) start->injection separation Chromatographic Separation (HP-5MS Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 35-200) ionization->detection analysis Data Analysis (Identify Molecular Ion Peak) detection->analysis end_node Molecular Weight Confirmed (m/z = 85) analysis->end_node

Workflow for Molecular Weight Determination by GC-MS

References

Technical Guide: Determination of the Boiling Point of 1-Methyl-cyclobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point of 1-Methyl-cyclobutylamine, a key physical property for its application in research and development. This document outlines the available data, presents a detailed experimental protocol for its determination, and includes a workflow diagram for clarity.

Physicochemical Data of this compound

The boiling point of this compound has been estimated through computational methods. A summary of these and other relevant physical properties is presented below.

PropertyValueSource
Boiling Point 102.97 °CEPA T.E.S.T.[1]
105.41 °CEPI Suite[1]
Molecular Formula C₅H₁₁N[1][2][3]
Molecular Weight 85.15 g/mol [1][2][3]
Density 0.89 g/cm³EPA T.E.S.T.[1]
Flash Point 18.64 °CEPA T.E.S.T.[1]
Melting Point -28.79 °CEPI Suite[1]
Water Solubility 117227 mg/LEPA T.E.S.T.[1]
179420 mg/LEPI Suite[1]

Experimental Protocol: Boiling Point Determination via Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid sample, requiring only a small amount of the substance.[4]

Materials:

  • This compound sample

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Bunsen burner or other heat source

  • Safety goggles and lab coat

Procedure:

  • Sample Preparation: Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

  • Capillary Tube Insertion: Place the capillary tube into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Thiele Tube Setup: Clamp the Thiele tube to a ring stand and fill it with mineral oil until the oil level is above the side arm.

  • Immersion: Carefully insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is below the oil level. The rubber band or wire should remain above the oil to prevent dissolution.

  • Heating: Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner. The design of the tube will circulate the oil, ensuring even heating.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Equilibrium: Continue gentle heating until a continuous and rapid stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample. Record the temperature from the thermometer at this moment.

  • Confirmation: It is good practice to repeat the heating and cooling cycle to obtain a more accurate and reproducible reading.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the determination of the boiling point using the Thiele tube method.

BoilingPointDetermination A Sample Preparation: Add this compound to a small test tube. B Insert inverted capillary tube. A->B C Attach test tube to thermometer. B->C D Immerse assembly into Thiele tube filled with oil. C->D E Heat the side arm of the Thiele tube. D->E F Observe for a continuous stream of bubbles. E->F G Remove heat and allow to cool. F->G H Record temperature when liquid enters the capillary tube. G->H

Boiling point determination workflow.

References

An In-depth Technical Guide to the Safe Handling of 1-Methyl-cyclobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and properties of 1-Methyl-cyclobutylamine and its hydrochloride salt. The information is intended to support laboratory professionals in the safe and effective use of this compound in research and development.

Chemical and Physical Properties

This compound and its hydrochloride salt possess distinct physical and chemical properties that are crucial for their proper handling and use in experimental settings. A summary of these properties is presented below.

PropertyThis compoundThis compound Hydrochloride
CAS Number 40571-47-9174886-05-6
Molecular Formula C₅H₁₁N[1]C₅H₁₂ClN
Molecular Weight 85.15 g/mol [1]121.61 g/mol
Physical State LiquidSolid
Boiling Point 92.7°C at 760 mmHg[2]139.9°C at 760 mmHg
Melting Point Not available241-244°C
Flash Point 18.64°C38.4°C
Density 0.89 g/cm³Not available

Safety and Hazard Information

Understanding the potential hazards associated with this compound and its hydrochloride salt is fundamental to ensuring laboratory safety. The following tables summarize the GHS classification and associated precautionary statements.

GHS Classification
SubstanceGHS PictogramsSignal WordHazard Statements
This compound GHS07WarningH302: Harmful if swallowed[1][2]
This compound Hydrochloride GHS07WarningH315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation
Precautionary Statements
Statement TypeThis compoundThis compound Hydrochloride
Prevention P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection.
Response P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P319: If eye irritation persists: Get medical help. P332+P317: If skin irritation occurs: Get medical help. P362+P364: Take off contaminated clothing and wash it before reuse.
Storage Not specifiedP403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal P501: Dispose of contents/container in accordance with local regulations.P501: Dispose of contents/container in accordance with local regulations.

Experimental Protocols

Due to the hazardous nature of this compound and its derivatives, strict adherence to safety protocols is mandatory. The following sections detail a general laboratory handling protocol and specific emergency procedures.

General Laboratory Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a research environment.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.

  • A face shield may be required for splash-prone procedures.

2. Engineering Controls:

  • All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible.

3. Weighing and Dispensing:

  • For the solid hydrochloride salt, carefully weigh the desired amount on a tared weigh boat inside the fume hood.

  • For the liquid free amine, use a calibrated pipette or syringe to transfer the required volume.

  • Avoid generating dust or aerosols.

4. Dissolution and Reaction Setup:

  • Add the compound to the solvent or reaction mixture slowly and in a controlled manner.

  • Ensure the reaction vessel is appropriately sized and equipped with necessary apparatus (e.g., condenser, stirrer).

5. Post-Reaction Work-up and Purification:

  • Quench the reaction carefully, being mindful of potential exotherms.

  • Perform extractions and other purification steps within the fume hood.

6. Waste Disposal:

  • Dispose of all waste materials, including empty containers and contaminated PPE, in appropriately labeled hazardous waste containers according to institutional guidelines.

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, typically by keeping the fume hood running.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First-Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->PPE FumeHood Verify Fume Hood Functionality PPE->FumeHood Weighing Weigh/Measure Compound in Fume Hood FumeHood->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Spill Spill Weighing->Spill Reaction Conduct Experiment Transfer->Reaction Decontaminate Decontaminate Glassware and Work Area Reaction->Decontaminate Exposure Exposure Reaction->Exposure WasteDisposal Dispose of Waste in Labeled Containers Decontaminate->WasteDisposal RemovePPE Remove PPE WasteDisposal->RemovePPE

References

An In-depth Technical Guide to 1-Methyl-cyclobutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 1-Methyl-cyclobutylamine hydrochloride is limited. This guide compiles the available data and provides context based on related compounds. Specific experimental data such as spectroscopic analyses and detailed, validated protocols for this particular molecule are not readily found in the public domain.

Introduction

This compound hydrochloride is a cyclic amine salt that holds potential as a building block in medicinal chemistry and drug discovery. The cyclobutane motif is of increasing interest to researchers due to its unique conformational properties, which can impart favorable characteristics to drug candidates, such as metabolic stability and improved pharmacokinetic profiles. This document provides a summary of the known properties, potential synthetic approaches, and applications of this compound hydrochloride.

Physicochemical Properties

The fundamental physicochemical properties of this compound hydrochloride are summarized in the table below. While qualitative solubility information is available from some commercial suppliers, quantitative data is not widely reported.

PropertyValueReference(s)
Molecular Formula C₅H₁₂ClN[1][2][3]
Molecular Weight 121.61 g/mol [1][2][3]
Melting Point 241-244 °C[4][5]
Physical Form Solid[1][3]
Solubility Soluble in water and ethanol[4]

Synthesis and Purification

Synthetic Approach

A potential synthetic workflow is outlined below:

G A 1-Methylcyclobutanecarboxylic Acid B Acyl Azide Intermediate A->B  DPPA or NaN3, Et3N   C Isocyanate Intermediate B->C  Heat (Curtius Rearrangement)   D This compound C->D  Acidic or Basic Hydrolysis   E This compound Hydrochloride D->E  HCl in Ether or other suitable solvent  

Caption: A potential synthetic workflow for this compound hydrochloride.

Purification

Purification of the final product would likely involve recrystallization from a suitable solvent system, such as ethanol/ether, to yield a crystalline solid. The purity could be assessed by standard analytical techniques such as melting point determination and chromatography.

Spectroscopic Data

As of the latest available information, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound hydrochloride are not published in the public domain. Researchers are advised to acquire this data upon synthesis or acquisition of the compound. For reference, the expected spectral characteristics can be predicted based on the structure and data from analogous compounds.

Applications in Drug Development

Cyclobutylamine derivatives are recognized as valuable scaffolds in medicinal chemistry. They can serve as bioisosteres for other groups, offering a three-dimensional structure that can favorably interact with biological targets.[7]

Potential as Building Blocks for Bioactive Molecules

The incorporation of small, rigid carbocycles like cyclobutane can lead to improved metabolic stability and potency of drug candidates. This compound hydrochloride can be used as a key intermediate in the synthesis of more complex molecules targeting a variety of biological pathways.

Role in Inhibitor Development

Derivatives of cyclobutylamine have been explored as components of inhibitors for various enzymes. For instance, the cyclobutylamine moiety has been incorporated into inhibitors of histone demethylase KDM1A and protein kinase B (AKT), both of which are important targets in cancer therapy.[8][9][10]

The general role of such a building block in a drug discovery cascade is illustrated below:

G cluster_0 Drug Discovery and Development A This compound Hydrochloride (Building Block) B Synthesis of Compound Library A->B C High-Throughput Screening B->C D Lead Identification C->D E Lead Optimization D->E F Preclinical Development E->F G Clinical Trials F->G

Caption: The role of this compound hydrochloride in a typical drug discovery workflow.

Safety Information

Based on available safety data for similar compounds, this compound hydrochloride should be handled with care. It is classified as an irritant.[3] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound.

Conclusion

This compound hydrochloride is a chemical entity with potential utility in the field of drug discovery and development. While a comprehensive public dataset for this specific molecule is lacking, its structural features suggest it could be a valuable building block for creating novel therapeutic agents. Further research and characterization are necessary to fully elucidate its properties and potential applications. Researchers working with this compound are encouraged to perform their own analytical characterization to ensure the quality and identity of their materials.

References

Biological activities of cyclobutane-containing alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse biological activities of cyclobutane-containing alkaloids reveals their significant potential in drug discovery and development. These natural products, isolated from a wide array of terrestrial and marine organisms, exhibit a range of pharmacological effects, including antimicrobial, cytotoxic, neuroprotective, and enzyme-inhibitory activities. This guide provides a technical overview of these activities, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to support researchers, scientists, and drug development professionals.

Antimicrobial Activity

Cyclobutane-containing alkaloids, particularly those from marine sponges, have demonstrated notable antimicrobial properties. Key examples include sceptrin and related bromopyrrole alkaloids.

Quantitative Antimicrobial Data
AlkaloidTarget OrganismActivity TypeMIC (µg/mL)Citation
SceptrinStaphylococcus aureusAntibacterial75[1]
Enterobacter faecalisAntibacterial100[1]
NagelamidesGram-positive bacteriaAntibacterial-[2]

Note: Specific MIC values for a broad range of organisms are often not available in single publications and require compilation from various sources.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Microbial Strain Preparation: Clinical control strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown on appropriate agar slants (e.g., Mueller Hinton II Agar) and then incubated in broth (e.g., Mueller Hinton II Broth) at 37°C for 16-20 hours. Fungal strains (e.g., Candida albicans) are grown on Sabouraud Dextrose Agar plates.[3]

  • Inoculum Preparation: Bacterial suspensions are diluted with broth to achieve a final inoculum of approximately 5 × 10^5 colony-forming units (CFU)/mL in the assay wells.[3]

  • Serial Dilution: The test alkaloid is serially diluted in a 96-well microtiter plate containing the appropriate broth to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 18-24 hours for bacteria and at 28°C for 18-24 hours for fungi.[4]

  • MIC Determination: The MIC is defined as the lowest concentration of the alkaloid that inhibits visible growth of the microorganism.[5] Growth inhibition can be assessed visually or by measuring absorbance.[3]

Mechanism of Action: Sceptrin

Sceptrin exhibits a bacteriostatic effect at its MIC by inducing the formation of cell chains, suggesting an interference with cell division.[6] At concentrations above the MIC, it becomes bactericidal by disrupting the cell membranes of both prokaryotic and eukaryotic cells, leading to the leakage of intracellular components like potassium ions.[6]

Cytotoxic and Anticancer Activity

Several cyclobutane-containing alkaloids, particularly dimeric amides from the Piper genus and various marine-derived alkaloids, have shown significant cytotoxicity against a range of cancer cell lines.

Quantitative Cytotoxicity Data
Alkaloid/ExtractCell LineActivity TypeIC50Citation
Piperarborenines C-EP-388 (Murine leukemia)Cytotoxic< 4 µg/mL[6][7]
HT-29 (Human colon adenocarcinoma)Cytotoxic< 4 µg/mL[6][7]
A549 (Human lung carcinoma)Cytotoxic< 4 µg/mL[6][7]
Piper cubeba (methanolic extract)MCF-7 (Human breast adenocarcinoma)Cytotoxic22.31 ± 0.83 µg/mL[8]
MDA-MB-468 (Human breast adenocarcinoma)Cytotoxic21.84 ± 1.60 µg/mL[8]
SceptrinHeLa (Human cervical cancer)Inhibition of cell motility~20 µM[9][10]
Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test alkaloid and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the alkaloid that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Mechanism of Action: Sceptrin's Anti-motility Effect

Sceptrin has been shown to inhibit cancer cell motility, a key process in metastasis.[9][10] It does not affect cell proliferation or survival at concentrations that inhibit motility.[9] The mechanism involves the direct binding of sceptrin to monomeric actin, which in turn affects the dynamics of the actin cytoskeleton and reduces cell contractility.[9] This disrupts the formation of stress fibers, which are crucial for cell migration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sceptrin Sceptrin Actin_Monomer Monomeric Actin Sceptrin->Actin_Monomer Binds to Actin_Filament Actin Filament (Stress Fiber) Sceptrin->Actin_Filament Inhibits Polymerization Actin_Monomer->Actin_Filament Polymerization Cell_Contraction Cell Contractility Actin_Filament->Cell_Contraction Regulates Cell_Motility Cell Motility Cell_Contraction->Cell_Motility Drives

Caption: Sceptrin inhibits cell motility by binding to actin.

Enzyme Inhibition

Certain cyclobutane-containing alkaloids have been identified as potent inhibitors of key enzymes involved in drug metabolism and cellular signaling.

Quantitative Enzyme Inhibition Data
AlkaloidEnzymeInhibition TypeKi / IC50Citation
Pipercyclobutanamides A & BCytochrome P450 2D6 (CYP2D6)Mechanism-based--
Piper nigrum alkamides (15 & 17)Cytochrome P450 2D6 (CYP2D6)Mechanism-basedKI = 0.23 µM & 0.71 µM[11]
Nagelamide GProtein Phosphatase 2A (PP2A)--[2]
Experimental Protocols

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific CYP isozyme.

  • Microsome Preparation: Human liver microsomes, which contain a mixture of CYP enzymes, or recombinant microsomes expressing a single CYP isozyme (e.g., CYP2D6) are used.

  • Incubation Mixture: The reaction mixture typically includes microsomes, a specific substrate for the CYP isozyme of interest (e.g., dextromethorphan for CYP2D6), and the test alkaloid at various concentrations in a buffer solution.[11][12]

  • Reaction Initiation: The reaction is initiated by adding an NADPH-generating system.

  • Incubation and Termination: The mixture is incubated at 37°C. The reaction is stopped after a specific time by adding a quenching solvent (e.g., acetonitrile).

  • Analysis: The formation of the metabolite is quantified using LC-MS/MS.

  • IC50/Ki Determination: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. For mechanism-based inhibition, kinetic parameters like KI and kinact are determined through pre-incubation studies.[11]

Protein Phosphatase 2A (PP2A) Inhibition Assay

This assay measures the inhibition of PP2A activity.

  • Enzyme and Substrate: Purified or recombinant PP2A and a suitable substrate (e.g., a phosphopeptide or p-nitrophenyl phosphate (pNPP)) are used.

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the PP2A enzyme, the substrate, and the test alkaloid at various concentrations in an assay buffer.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 36°C) for a set time to allow for dephosphorylation of the substrate by PP2A.

  • Detection: The amount of product formed (e.g., free phosphate or p-nitrophenol) is quantified. For pNPP, the yellow color of p-nitrophenol is measured spectrophotometrically. For phosphopeptide substrates, the released phosphate can be detected using a malachite green-based colorimetric assay.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Mechanism of Action

CYP2D6 Inhibition: Piperidine alkaloids can act as mechanism-based inhibitors of CYP2D6.[11][12] This means they are converted by the enzyme into a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation. This can have significant implications for drug-drug interactions.

G Piper_Alkaloid Piperidine Alkaloid CYP2D6 CYP2D6 Enzyme Piper_Alkaloid->CYP2D6 Binds to active site Reactive_Metabolite Reactive Metabolite CYP2D6->Reactive_Metabolite Metabolizes Inactive_CYP2D6 Inactive CYP2D6 CYP2D6->Inactive_CYP2D6 Inactivation Reactive_Metabolite->CYP2D6 Covalently binds

Caption: Mechanism-based inhibition of CYP2D6 by piperidine alkaloids.

PP2A Inhibition: PP2A is a crucial serine/threonine phosphatase that regulates numerous signaling pathways by dephosphorylating key proteins. Inhibition of PP2A by alkaloids like nagelamide G can disrupt these pathways, leading to effects on cell cycle, growth, and apoptosis.[2][13]

Neuroprotective Activity

Certain cyclobutane-containing alkaloids, such as those from the Lycopodium genus, have shown potential as neuroprotective agents.

Quantitative Neuroprotective Data
AlkaloidActivityAssay SystemResultCitation
Lannotinidines E & FElevated NGF mRNA expression---
New Lycopodium alkaloidsNeuroprotection against hemin-induced damageHT22 cells20-21% increase in cell survival at 20 µM[4][14]
Experimental Protocols

Neuroprotection Assay in HT22 Cells

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Culture: HT22 murine hippocampal neuronal cells are cultured under standard conditions.

  • Induction of Damage: Cells are exposed to a neurotoxic agent, such as hemin or glutamate, to induce oxidative stress and apoptosis.

  • Treatment: The cells are co-treated with the neurotoxic agent and various concentrations of the test alkaloid.

  • Incubation: The cells are incubated for a specified period.

  • Viability Assessment: Cell viability is assessed using methods like the MTT assay or by quantifying the percentage of apoptotic cells using flow cytometry after staining with markers like Annexin V and propidium iodide.

  • Data Analysis: The protective effect of the alkaloid is determined by comparing the viability of cells treated with the alkaloid and the neurotoxin to those treated with the neurotoxin alone.[4]

Mechanism of Action: NGF Signaling Pathway

Lannotinidines have been reported to elevate the expression of Nerve Growth Factor (NGF) mRNA. NGF is a neurotrophin crucial for the survival, development, and function of neurons. It exerts its effects by binding to the TrkA receptor, initiating several downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which ultimately promote neuronal survival and differentiation.[15][16]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NGF NGF TrkA TrkA Receptor NGF->TrkA Binds to Ras_MAPK Ras/MAPK Pathway TrkA->Ras_MAPK PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt Transcription Gene Transcription Ras_MAPK->Transcription PI3K_Akt->Transcription Survival Neuronal Survival & Growth Transcription->Survival

Caption: Simplified NGF signaling pathway promoting neuronal survival.

This guide highlights the significant therapeutic potential of cyclobutane-containing alkaloids. Further research into their specific mechanisms of action and structure-activity relationships will be crucial for the development of novel drugs based on these unique natural scaffolds.

References

The Rising Therapeutic Potential of Substituted Cyclobutylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning field of substituted cyclobutylamines and their potential therapeutic applications across a spectrum of diseases. Tailored for researchers, scientists, and drug development professionals, this document consolidates key preclinical and clinical data, outlines detailed experimental methodologies, and visualizes complex biological pathways to foster a deeper understanding and spur further innovation in this promising area of medicinal chemistry.

The cyclobutane motif, once underrepresented in drug discovery, is increasingly recognized for its ability to confer unique and advantageous properties to bioactive molecules. Its three-dimensional structure can enhance metabolic stability, improve target engagement by occupying hydrophobic pockets, and provide novel vectors for substituent placement, thereby optimizing potency and selectivity. This guide explores these attributes through the lens of several key therapeutic targets.

Key Therapeutic Targets and Associated Cyclobutylamine-Containing Modulators

Our investigation has identified several classes of enzymes and receptors where substituted cyclobutylamines have demonstrated significant modulatory activity. These include protein kinases, histone methyltransferases, secretases, and G-protein coupled receptors.

Protein Kinase Inhibitors

Substituted cyclobutylamines have emerged as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.

AKT (Protein Kinase B) Inhibitors: The PI3K/AKT signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Miransertib (formerly ARQ-092 and ARQ-087, now Derazantinib), a potent and selective allosteric inhibitor of AKT1, AKT2, and AKT3, features a prominent 1-aminocyclobutyl group. This compound has shown promise in tumors with activating mutations in the PI3K/AKT pathway.

TTK (Threonine Tyrosine Kinase) Inhibitors: TTK, also known as Mps1, is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its inhibition is a promising strategy for cancer therapy. CFI-402257 is a potent and selective oral inhibitor of TTK that incorporates a cyclobutane ring. It has demonstrated robust anti-tumor activity in preclinical models and is currently under clinical investigation.

Histone Methyltransferase Inhibitors

Epigenetic modifications, such as histone methylation, play a crucial role in gene regulation and are increasingly targeted for therapeutic intervention, particularly in oncology.

DOT1L Inhibitors: DOT1L is the sole histone methyltransferase responsible for H3K79 methylation, a mark associated with active transcription. Its aberrant activity is implicated in mixed-lineage leukemia (MLL). Several potent adenosine-containing inhibitors of DOT1L have been developed, with some incorporating cyclic structures to enhance potency and metabolic stability. While specific cyclobutylamine-containing examples with high potency are still emerging in publicly available literature, the exploration of small carbocycles in this class of inhibitors is an active area of research.

Secretase Inhibitors

Modulation of secretase activity is a key therapeutic strategy for neurodegenerative diseases, most notably Alzheimer's disease.

BACE1 (Beta-site Amyloid Precursor Protein Cleaving Enzyme 1) Inhibitors: BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. The development of small molecule BACE1 inhibitors that can cross the blood-brain barrier is a major focus of research. While many BACE1 inhibitors have been investigated, specific examples of highly potent inhibitors featuring a cyclobutylamine core are not yet widely reported in late-stage clinical development, representing an area for future exploration.

G-Protein Coupled Receptor (GPCR) Antagonists

GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes, making them attractive drug targets.

Histamine H3 Receptor Antagonists: The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for the treatment of cognitive disorders, sleep-wake disorders, and other neurological conditions. The incorporation of small ring systems, including cyclobutanes, is a strategy being explored to optimize the pharmacokinetic and pharmacodynamic properties of these antagonists. GSK189254 is a selective, brain-penetrant H3 receptor antagonist that contains a cyclobutyl group within a larger fused ring system.

Quantitative Data Summary

To facilitate a comparative analysis of the therapeutic potential of various substituted cyclobutylamines, the following tables summarize the available quantitative data for representative compounds.

Table 1: In Vitro Potency of Substituted Cyclobutylamine Derivatives

Compound NameTargetAssay TypeIC50 (nM)Ki (nM)Reference(s)
Miransertib (ARQ-092) AKT1Enzymatic2.7-[1]
AKT2Enzymatic14-[1]
AKT3Enzymatic8.1-[1]
CFI-402257 TTK (Mps1)Enzymatic1.20.09[2]
GSK189254 Histamine H3 ReceptorRadioligand Binding-High Affinity[3]

Table 2: Pharmacokinetic Parameters of Selected Substituted Cyclobutylamines

Compound NameSpeciesDoseRouteCmax (ng/mL)Tmax (h)t1/2 (h)Oral Bioavailability (F%)Reference(s)
Miransertib (ARQ-092) Rat5 mg/kgOral198-1762[1]
Monkey10 mg/kgOral258-749[1]
Human (pediatric)15 mg/m²Oral56.5 nM449-[4]
CFI-402257 Mouse6.5 mg/kgOral1070-2-3-[5]

Signaling Pathways and Mechanisms of Action

To visually elucidate the biological context in which these substituted cyclobutylamines exert their effects, the following diagrams, generated using the DOT language for Graphviz, depict the relevant signaling pathways.

PI3K_AKT_Pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Miransertib Miransertib (ARQ-092) Miransertib->AKT Inhibits

PI3K/AKT signaling cascade and the point of intervention by Miransertib.

TTK_Spindle_Checkpoint Role of TTK in Spindle Assembly Checkpoint cluster_inhibition Inhibition Pathway Kinetochore Unattached Kinetochore TTK TTK (Mps1) Kinetochore->TTK Recruits & Activates SAC Spindle Assembly Checkpoint (SAC) Activation TTK->SAC APC_C Anaphase-Promoting Complex (APC/C) TTK->APC_C Leads to premature APC/C activation Aneuploidy Aneuploidy & Cell Death SAC->APC_C Inhibits Anaphase Anaphase Onset APC_C->Anaphase Initiates APC_C->Aneuploidy Causes CFI402257 CFI-402257 CFI402257->TTK Inhibits

TTK's role in the spindle assembly checkpoint and the effect of its inhibition.

BACE1_APP_Processing BACE1 in Amyloid Precursor Protein Processing APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage C99 C99 fragment APP->C99 Cleavage BACE1 BACE1 (β-secretase) BACE1->APP gamma_secretase γ-secretase gamma_secretase->C99 Ab Amyloid-β (Aβ) Peptide C99->Ab Cleavage Plaques Amyloid Plaques Ab->Plaques Aggregation BACE1_Inhibitor BACE1 Inhibitor (cyclobutylamine-based) BACE1_Inhibitor->BACE1 Inhibits

The amyloidogenic pathway involving BACE1 and the therapeutic strategy.

H3R_Signaling Histamine H3 Receptor Signaling Histamine Histamine H3R Histamine H3 Receptor (H3R) Histamine->H3R Activates Gi_o Gi/o Protein H3R->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits Neurotransmitter Reduced Neurotransmitter Release (e.g., Histamine, ACh, DA) Gi_o->Neurotransmitter Leads to cAMP cAMP AC->cAMP H3R_Antagonist H3R Antagonist (cyclobutylamine-based) H3R_Antagonist->H3R Blocks Increased_Neuro Increased Neurotransmitter Release H3R_Antagonist->Increased_Neuro Results in

Signaling cascade of the histamine H3 receptor and the effect of antagonism.

Detailed Experimental Protocols

To ensure the reproducibility and further exploration of the findings presented, this section outlines the methodologies for key experiments cited in the development of substituted cyclobutylamine-based therapeutics.

General Protocol for a Kinase Activity Assay (e.g., AKT or TTK)

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of a compound.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer solution typically containing Tris-HCl, MgCl2, DTT, and BSA at a physiological pH.

    • Enzyme Solution: Dilute the purified recombinant kinase (e.g., AKT1, TTK) to the desired concentration in Kinase Buffer.

    • Substrate Solution: Prepare a solution of the specific peptide or protein substrate for the kinase in Kinase Buffer.

    • ATP Solution: Prepare a solution of ATP, often radiolabeled with ³²P or ³³P, in Kinase Buffer.

    • Test Compound: Prepare serial dilutions of the substituted cyclobutylamine inhibitor in DMSO, followed by a final dilution in Kinase Buffer.

  • Assay Procedure:

    • Add the test compound solution to the wells of a microtiter plate.

    • Add the enzyme solution to each well and incubate for a short period to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP solutions.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specified time.

    • Stop the reaction by adding a stop solution, such as a high concentration of EDTA or a denaturing agent.

  • Detection and Data Analysis:

    • If a radiolabeled ATP is used, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Alternatively, use a non-radioactive method such as an antibody-based ELISA to detect the phosphorylated substrate, or a luminescence-based assay that measures ATP consumption.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

General Protocol for a BACE1 Enzymatic Assay (FRET-based)

This protocol outlines a common method for measuring BACE1 activity using a fluorescence resonance energy transfer (FRET) substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare a sodium acetate buffer at an acidic pH (typically around 4.5) to mimic the acidic environment of endosomes where BACE1 is active.

    • BACE1 Enzyme Solution: Dilute purified recombinant human BACE1 in Assay Buffer.

    • FRET Substrate Solution: Prepare a solution of a peptide substrate containing a fluorescent donor and a quencher moiety, separated by the BACE1 cleavage site, in Assay Buffer.

    • Test Compound: Prepare serial dilutions of the substituted cyclobutylamine inhibitor in DMSO, followed by a final dilution in Assay Buffer.

  • Assay Procedure:

    • Add the test compound solution to the wells of a black microtiter plate.

    • Add the BACE1 enzyme solution and incubate briefly.

    • Initiate the reaction by adding the FRET substrate solution.

    • Incubate the plate at 37°C, protected from light.

  • Detection and Data Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the fluorophore at regular intervals or at a fixed endpoint. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence.

    • Calculate the rate of substrate cleavage or the endpoint fluorescence for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

General Protocol for a Histamine H3 Receptor Binding Assay

This protocol describes a radioligand competition binding assay to determine the affinity of a compound for the H3 receptor.

  • Reagent Preparation:

    • Cell Membranes: Prepare membranes from cells stably expressing the human or rat histamine H3 receptor.

    • Assay Buffer: Typically a Tris-HCl buffer (pH 7.4) containing MgCl2.

    • Radioligand: A tritiated H3 receptor antagonist, such as [³H]-Nα-methylhistamine.

    • Test Compound: Prepare serial dilutions of the unlabeled substituted cyclobutylamine antagonist.

    • Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., unlabeled histamine or thioperamide).

  • Assay Procedure:

    • In a microtiter plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations.

    • For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold Wash Buffer to remove unbound radioactivity.

  • Detection and Data Analysis:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of specific binding inhibited by the test compound at each concentration.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The exploration of substituted cyclobutylamines in drug discovery has yielded promising candidates with potent and selective activities against a range of therapeutic targets. The unique structural features of the cyclobutane ring offer a valuable tool for medicinal chemists to overcome challenges in drug design, such as improving metabolic stability and achieving desired target engagement. The data and methodologies presented in this technical guide underscore the significant potential of this compound class.

Future research should focus on expanding the chemical space of substituted cyclobutylamines and exploring their application to a wider range of targets. A deeper understanding of the structure-activity relationships and the impact of cyclobutane stereochemistry on biological activity will be crucial for the rational design of next-generation therapeutics. Furthermore, comprehensive preclinical and clinical evaluation of the most promising candidates will be essential to translate the potential of substituted cyclobutylamines into tangible clinical benefits for patients.

References

Methodological & Application

Synthesis of 1-Methyl-cyclobutylamine from Cyclobutanone and Methylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Methyl-cyclobutylamine, a valuable building block in medicinal chemistry, through the reductive amination of cyclobutanone with methylamine. The primary method described utilizes sodium triacetoxyborohydride as a mild and selective reducing agent. This application note includes a comprehensive experimental procedure, a summary of quantitative data, characterization details, and visual diagrams to elucidate the reaction pathway and experimental workflow.

Introduction

This compound is a cyclic amine of interest in drug discovery and development due to its unique structural motif. The incorporation of a cyclobutane ring can impart favorable physicochemical properties to lead compounds, such as increased metabolic stability and improved binding affinity. Reductive amination is a widely employed and efficient method for the synthesis of amines from carbonyl compounds.[1][2][3] This process involves the initial formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by in-situ reduction to the corresponding amine.[4] This one-pot procedure is often preferred due to its operational simplicity and high yields.

Reaction Principle

The synthesis of this compound from cyclobutanone and methylamine proceeds via a reductive amination reaction. The reaction is typically carried out using a hydride-based reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation as it is mild, selective for the reduction of the intermediate iminium ion over the starting ketone, and does not require strictly anhydrous conditions.[5][6][7][8][9] An alternative reducing agent is sodium cyanoborohydride (NaBH₃CN), which is also selective for the iminium ion under mildly acidic conditions.[2]

The reaction mechanism involves two key steps:

  • Iminium Ion Formation: Cyclobutanone reacts with methylamine in a reversible reaction to form a hemiaminal intermediate, which then dehydrates to form a transient imine. In the presence of a protic source, the imine is protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: The reducing agent, sodium triacetoxyborohydride, delivers a hydride ion to the electrophilic carbon of the iminium ion, resulting in the formation of the final product, this compound.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from established procedures for the reductive amination of cyclic ketones.[5][6]

Materials:

  • Cyclobutanone (1.0 eq)

  • Methylamine hydrochloride (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add cyclobutanone (1.0 eq) and dichloromethane.

  • Add methylamine hydrochloride (1.2 eq) and triethylamine (1.2 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the free amine and subsequent iminium ion.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by distillation or flash column chromatography on silica gel to afford pure this compound.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This protocol provides an alternative method using a different reducing agent.

Materials:

  • Cyclobutanone (1.0 eq)

  • Methylamine (2.0 M solution in THF or MeOH, 1.2 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Glacial acetic acid (catalytic amount)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve cyclobutanone (1.0 eq) in methanol or THF.

  • Add the methylamine solution (1.2 eq) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Data Presentation

Table 1: Reactant and Product Properties

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Starting Material Cyclobutanone1191-95-3C₄H₆O70.09
Starting Material Methylamine74-89-5CH₅N31.06
Product This compound40571-47-9C₅H₁₁N85.15[10]

Table 2: Typical Reaction Parameters and Expected Outcome

ParameterProtocol 1 (NaBH(OAc)₃)Protocol 2 (NaBH₃CN)
Stoichiometry
Cyclobutanone1.0 eq1.0 eq
Methylamine sourceMethylamine HCl (1.2 eq)Methylamine solution (1.2 eq)
Reducing AgentNaBH(OAc)₃ (1.5 eq)NaBH₃CN (1.5 eq)
Solvent DichloromethaneMethanol or THF
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12 - 16 hours12 - 24 hours
Typical Yield HighGood to High
Purity >95% after purification>95% after purification

Note: Yields are highly dependent on reaction scale and purification efficiency.

Table 3: Characterization Data for this compound

AnalysisExpected Results
Appearance Colorless to pale yellow liquid
Boiling Point 95.6±8.0 °C (Predicted)[11]
¹H NMR Signals corresponding to the methyl group, the cyclobutane ring protons, and the amine proton.
¹³C NMR Signals corresponding to the methyl carbon, the quaternary carbon, and the methylene carbons of the cyclobutane ring.
IR Spectroscopy Characteristic N-H stretching and bending vibrations, C-H stretching of alkyl groups, and C-N stretching.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 85, and characteristic fragmentation patterns.

Visualizations

Reaction Scheme

Reaction_Scheme Cyclobutanone Cyclobutanone Product This compound Cyclobutanone->Product + Methylamine Methylamine Methylamine->Product + ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Experimental_Workflow A 1. Mix Cyclobutanone, Methylamine source, and Solvent B 2. Add Reducing Agent (NaBH(OAc)₃ or NaBH₃CN) A->B C 3. Reaction Stirring (12-24h at RT) B->C D 4. Aqueous Workup (Quench, Extract, Wash, Dry) C->D E 5. Solvent Removal (Rotary Evaporation) D->E F 6. Purification (Distillation or Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

References

Protocols for the N-Methylation of Cyclobutylamine: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-methylation of cyclobutylamine, a critical transformation in the synthesis of various pharmaceutical and research compounds. The primary methods covered are the classical Eschweiler-Clarke reaction and modern reductive amination techniques.

Introduction

N-methylation of primary amines, such as cyclobutylamine, is a fundamental synthetic transformation. The resulting secondary amine, N-methylcyclobutylamine, is a valuable building block in medicinal chemistry. Its incorporation can influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. This document outlines two robust and widely applicable protocols for the synthesis of N-methylcyclobutylamine.

Comparative Data of N-Methylation Protocols

The following table summarizes quantitative data for the described N-methylation protocols. Please note that specific yields and reaction times can vary depending on the reaction scale and purity of the starting materials.

ProtocolReagentsSolventTypical Reaction TimeTypical Yield (%)Key Considerations
Eschweiler-Clarke Reaction Formaldehyde (37% aq.), Formic Acid (88-98%)None (neat)2-6 hours>80%Classical one-pot reaction; avoids over-alkylation to quaternary ammonium salts. The reaction is typically exothermic.
Reductive Amination Formaldehyde (37% aq.), Sodium Triacetoxyborohydride (STAB)DCM or DCE1-4 hours70-90%Milder conditions compared to Eschweiler-Clarke; requires an inert solvent. Potential for dialkylation.

Experimental Protocols

Protocol 1: Eschweiler-Clarke Reaction

This protocol describes the N-methylation of cyclobutylamine using formaldehyde and formic acid. The reaction proceeds via reductive amination where formic acid acts as the hydride source.[1][2] This method is highly effective for the exhaustive methylation of primary amines to their tertiary N,N-dimethylated counterparts and can be controlled to favor the mono-methylated product.[3]

Materials:

  • Cyclobutylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH) pellets or solution

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add cyclobutylamine (1.0 eq).

  • With vigorous stirring, add a 37% aqueous solution of formaldehyde (2.2 eq).

  • Slowly add formic acid (2.2 eq) to the mixture. The reaction is often exothermic, and the addition should be controlled to maintain a gentle reflux.

  • After the initial exothermic reaction subsides, heat the mixture to 90-100 °C and maintain it at this temperature for 2-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and carefully basify with a concentrated sodium hydroxide solution until the pH is >12. Ensure the mixture remains cool during this process.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude N,N-dimethylcyclobutylamine.

  • Purification can be achieved by distillation or column chromatography.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This method utilizes a milder reducing agent, sodium triacetoxyborohydride (STAB), for the reductive amination of cyclobutylamine with formaldehyde. This procedure is often preferred for substrates sensitive to the harsh conditions of the Eschweiler-Clarke reaction. However, careful control of stoichiometry is crucial to minimize the formation of the dialkylated product.

Materials:

  • Cyclobutylamine

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, dissolve cyclobutylamine (1.0 eq) in anhydrous dichloromethane or 1,2-dichloroethane.

  • Add a 37% aqueous solution of formaldehyde (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine or hemiaminal.

  • In portions, carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The addition may cause some effervescence.

  • Stir the reaction at room temperature for 1-4 hours, or until the starting material is consumed as indicated by TLC or GC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-methylcyclobutylamine can be purified by column chromatography on silica gel.

Visualized Workflows

Eschweiler_Clarke_Reaction_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification Cyclobutylamine Cyclobutylamine Mix Mix Reagents Cyclobutylamine->Mix Formaldehyde Formaldehyde (aq) Formaldehyde->Mix FormicAcid Formic Acid FormicAcid->Mix Heat Heat to 90-100 °C (2-6 hours) Mix->Heat Basify Basify with NaOH Heat->Basify Extract Extract with Organic Solvent Basify->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Dry->Purify Product N,N-Dimethylcyclobutylamine Purify->Product

Caption: Workflow for the Eschweiler-Clarke N-methylation of cyclobutylamine.

Reductive_Amination_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification Cyclobutylamine Cyclobutylamine ImineFormation Imine Formation (30-60 min) Cyclobutylamine->ImineFormation Formaldehyde Formaldehyde (aq) Formaldehyde->ImineFormation STAB Sodium Triacetoxyborohydride Reduction Add STAB (1-4 hours) STAB->Reduction Solvent Anhydrous DCM/DCE Solvent->ImineFormation ImineFormation->Reduction Quench Quench with NaHCO3 Reduction->Quench Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Dry->Purify Product N-Methylcyclobutylamine Purify->Product

Caption: Workflow for the reductive amination of cyclobutylamine using STAB.

References

Application Notes and Protocols for 1-Methyl-cyclobutylamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-cyclobutylamine is a valuable synthetic building block in medicinal chemistry and drug discovery. Its unique structural features, including a strained four-membered ring and a tertiary amine substitution, offer opportunities to introduce novel three-dimensional scaffolds into molecules. This can lead to improved pharmacological properties such as enhanced potency, selectivity, and metabolic stability.[1] These application notes provide an overview of the utility of this compound in the synthesis of amides and ureas, key functional groups in many biologically active compounds. Detailed experimental protocols are provided to guide researchers in the practical application of this versatile building block.

Applications in the Synthesis of Bioactive Molecules

The cyclobutane motif is increasingly utilized in drug design to create conformationally restricted analogues of flexible molecules, which can lead to improved binding affinity for biological targets.[2] The incorporation of the 1-methyl-cyclobutylamino moiety has been explored in the development of inhibitors for key signaling proteins implicated in cancer, such as Akt (Protein Kinase B) and Mcl-1 (Myeloid cell leukemia 1), an anti-apoptotic member of the Bcl-2 family.[3][4][5]

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6][7] Dysregulation of this pathway is a common feature in many human cancers, making its components attractive targets for therapeutic intervention.[8] Akt is a serine/threonine kinase that acts as a central node in this pathway.[9] The development of Akt inhibitors is a major focus in oncology drug discovery.[10] While specific examples detailing the synthesis of Akt inhibitors directly from this compound are not prevalent in the public domain, the structural motif is present in known inhibitors, suggesting its potential for generating novel intellectual property.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative amides and ureas incorporating the 1-methyl-cyclobutylamino scaffold.

Protocol 1: Synthesis of N-(1-Methylcyclobutyl)benzamide (Amide Formation)

This protocol describes a standard amide coupling reaction between this compound and benzoic acid using a carbodiimide coupling agent.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Benzoic acid (1.0 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (catalytic amount)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add EDC·HCl (1.2 eq), HOBt (catalytic amount), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-(1-Methylcyclobutyl)benzamide.

Quantitative Data:

ProductStarting MaterialReagentsSolventReaction TimeYield (%)Purity (%)
N-(1-Methylcyclobutyl)benzamideThis compoundBenzoic acid, EDC·HCl, HOBt, DIPEADCM4-6 h85-95>95

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.8-7.7 (m, 2H, Ar-H), 7.5-7.4 (m, 3H, Ar-H), 6.1 (br s, 1H, NH), 2.5-2.3 (m, 2H, CH₂), 2.1-1.9 (m, 4H, CH₂), 1.5 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 167.0 (C=O), 135.0 (Ar-C), 131.5 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 57.0 (C-N), 36.0 (CH₂), 25.0 (CH₃), 15.0 (CH₂).

  • IR (thin film, cm⁻¹): 3300 (N-H stretch), 1640 (C=O stretch, amide I), 1540 (N-H bend, amide II).

  • MS (ESI+): m/z calculated for C₁₂H₁₆NO [M+H]⁺, found.

Protocol 2: Synthesis of 1-(1-Methylcyclobutyl)-3-phenylurea (Urea Formation)

This protocol outlines the synthesis of a urea derivative from this compound and phenyl isocyanate.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Phenyl isocyanate (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Hexane

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenyl isocyanate (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with hexane to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold hexane to yield 1-(1-Methylcyclobutyl)-3-phenylurea as a white solid.

Quantitative Data:

ProductStarting MaterialReagentsSolventReaction TimeYield (%)Purity (%)
1-(1-Methylcyclobutyl)-3-phenylureaThis compoundPhenyl isocyanateTHF1-2 h90-98>98

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Simplified PI3K/Akt/mTOR Signaling Pathway

This diagram illustrates the central role of Akt in the PI3K/mTOR signaling pathway, a key target for cancer drug discovery. Molecules incorporating the 1-methyl-cyclobutylamino moiety are being investigated as potential inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->Akt Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.

Diagram 2: Experimental Workflow for Amide Synthesis

This diagram outlines the key steps in the synthesis and purification of an amide using this compound.

Amide_Synthesis_Workflow Start Start: Carboxylic Acid & This compound Activation Carboxylic Acid Activation (EDC, HOBt, DIPEA in DCM) Start->Activation Coupling Amide Coupling Reaction (Addition of Amine) Activation->Coupling Monitoring Reaction Monitoring (TLC) Coupling->Monitoring Workup Aqueous Workup (NaHCO3, Brine) Monitoring->Workup Drying Drying and Concentration (MgSO4, Rotary Evaporation) Workup->Drying Purification Purification (Flash Column Chromatography) Drying->Purification Product Final Product: N-(1-Methylcyclobutyl)amide Purification->Product

Caption: General experimental workflow for the synthesis of N-(1-Methylcyclobutyl)amides.

Diagram 3: Logical Relationship in Mcl-1 Inhibition

This diagram illustrates the role of Mcl-1 in apoptosis and how inhibitors derived from scaffolds like this compound can promote cancer cell death.

Mcl1_Inhibition_Logic Mcl1 Mcl-1 (Anti-apoptotic) Bax_Bak Bax/Bak (Pro-apoptotic) Mcl1->Bax_Bak Inhibits Cancer_Cell Cancer Cell Survival Mcl1->Cancer_Cell Promotes Apoptosis Apoptosis (Cell Death) Bax_Bak->Apoptosis Induces Apoptosis->Cancer_Cell Prevents Inhibitor This compound Derivative (Inhibitor) Inhibitor->Mcl1 Inhibits

Caption: Logical relationship of Mcl-1 inhibition in promoting apoptosis.

References

Applications of 1-Methyl-cyclobutylamine in Medicinal Chemistry: A Focus on Nav1.7 Inhibitors for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-cyclobutylamine is a valuable building block in medicinal chemistry, prized for its ability to introduce a three-dimensional, rigid cyclobutane motif into drug candidates. This structural feature can significantly enhance metabolic stability, improve binding affinity to biological targets, and serve as a bioisosteric replacement for other chemical groups. A notable application of this compound is in the development of selective inhibitors of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of chronic pain. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in this context.

Application in Nav1.7 Inhibition

The voltage-gated sodium channel Nav1.7 is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.[1] Individuals with loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, are congenitally insensitive to pain, highlighting the therapeutic potential of blocking this channel.[1] Small molecule inhibitors that selectively target Nav1.7 are therefore highly sought after as non-opioid analgesics.

The incorporation of the this compound moiety into Nav1.7 inhibitors can confer several advantages. The compact and rigid nature of the cyclobutane ring can help to orient the molecule optimally within the binding pocket of the Nav1.7 channel. Furthermore, the methyl group on the cyclobutane ring can provide additional van der Waals interactions, potentially increasing binding affinity and selectivity.

One such example is found in a series of isoxazole carboxamides, where the this compound fragment is appended to the carboxamide core. These compounds have been investigated as potent and selective Nav1.7 inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro activity of a representative Nav1.7 inhibitor incorporating the this compound moiety.

Compound IDTargetAssay TypeIC50 (nM)
Isoxazole-1Human Nav1.7Electrophysiology150

Table 1: In vitro activity of a representative Nav1.7 inhibitor containing the this compound moiety.

Experimental Protocols

Synthesis of N-(1-methylcyclobutyl)-5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxamide (Isoxazole-1)

This protocol describes the synthesis of a representative Nav1.7 inhibitor containing the this compound moiety, based on general synthetic procedures for isoxazole carboxamides.[2]

Materials:

  • 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid

  • This compound

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid (1.0 eq) in DMF, add BOP (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 16 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, N-(1-methylcyclobutyl)-5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxamide.

In Vitro Electrophysiology Assay for Nav1.7 Inhibition

This protocol outlines a typical whole-cell patch-clamp electrophysiology assay to determine the inhibitory activity of a compound against the human Nav1.7 channel.

Materials:

  • HEK293 cells stably expressing the human Nav1.7 channel

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (containing in mM: 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH)

  • Internal solution (containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH)

  • Test compound (e.g., Isoxazole-1) dissolved in DMSO and diluted in external solution

Procedure:

  • Culture HEK293 cells expressing hNav1.7 on glass coverslips.

  • On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Pull patch pipettes from borosilicate glass capillaries and fill with internal solution. The pipette resistance should be 2-4 MΩ.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell membrane potential at -120 mV.

  • Elicit Nav1.7 currents by depolarizing the membrane to 0 mV for 20 ms every 10 seconds.

  • After establishing a stable baseline current, perfuse the cell with the external solution containing the test compound at various concentrations.

  • Record the peak inward current at each concentration until a steady-state block is achieved.

  • Wash out the compound with the external solution to observe any recovery of the current.

  • Calculate the percentage of current inhibition at each concentration relative to the baseline current.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Visualizations

Nav1.7 Signaling Pathway in Nociception

Nav1_7_Signaling_Pathway cluster_0 Peripheral Nerve Terminal cluster_1 Spinal Cord (Dorsal Horn) Noxious Stimulus Noxious Stimulus Receptor Activation Receptor Activation Noxious Stimulus->Receptor Activation Membrane Depolarization Membrane Depolarization Receptor Activation->Membrane Depolarization Nav1.7 Activation Nav1.7 Activation Membrane Depolarization->Nav1.7 Activation Action Potential Generation Action Potential Generation Nav1.7 Activation->Action Potential Generation Action Potential Propagation Action Potential Propagation Action Potential Generation->Action Potential Propagation Neurotransmitter Release Neurotransmitter Release Postsynaptic Neuron Activation Postsynaptic Neuron Activation Neurotransmitter Release->Postsynaptic Neuron Activation Signal to Brain Signal to Brain Postsynaptic Neuron Activation->Signal to Brain Action Potential Propagation->Neurotransmitter Release Inhibitor Inhibitor Inhibitor->Nav1.7 Activation

Caption: Role of Nav1.7 in the pain signaling pathway.

General Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials reaction Amide Coupling start->reaction workup Extraction & Washing reaction->workup purification Column Chromatography workup->purification product Final Compound (Isoxazole-1) purification->product assay_prep Prepare Cell Line & Solutions product->assay_prep patch_clamp Whole-Cell Patch Clamp assay_prep->patch_clamp data_analysis Data Analysis (IC50) patch_clamp->data_analysis result Biological Activity Data data_analysis->result

Caption: Workflow for synthesis and biological testing.

References

1-Methyl-cyclobutylamine: A Key Precursor in the Synthesis of the JAK1 Inhibitor Abrocitinib

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

1-Methyl-cyclobutylamine serves as a crucial building block in the synthesis of advanced pharmaceutical agents. Its unique strained ring system and the presence of a primary amine offer synthetic handles for the construction of complex molecular architectures. The cyclobutane moiety, in particular, is increasingly utilized in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of drug candidates.[1] This application note details the use of a this compound derivative in the synthesis of Abrocitinib, a potent and selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of moderate-to-severe atopic dermatitis.[2][3]

Abrocitinib: A Targeted Therapy for Atopic Dermatitis

Abrocitinib is an oral small-molecule inhibitor that targets the JAK1 enzyme, a key component of the JAK-STAT signaling pathway.[2] This pathway is crucial for the signaling of numerous cytokines and growth factors that drive the inflammatory processes in autoimmune diseases like atopic dermatitis.[4] By selectively inhibiting JAK1, Abrocitinib effectively downregulates the inflammatory cascade, leading to a reduction in the signs and symptoms of the disease.[2]

Data Presentation

The following table summarizes the quantitative data for the multi-step synthesis of Abrocitinib, starting from a commercially available ketoester.

StepIntermediate NameStarting MaterialKey ReagentsSolventYield (%)Purity/Notes
1cis-Ethyl 3-(methylamino)cyclobutane-1-carboxylate (succinate salt)Ethyl 3-oxocyclobutane-1-carboxylateMethylamine, Reductase EnzymeNot specified74>99:1 cis:trans ratio
2cis-Ethyl 3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutane-1-carboxylatecis-Ethyl 3-(methylamino)cyclobutane-1-carboxylate4-Chloro-7H-pyrrolo[2,3-d]pyrimidineNot specified81-
3cis-N-Hydroxy-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutane-1-carboxamidecis-Ethyl 3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutane-1-carboxylateHydroxylamineNot specified94-
4cis-N-Methyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine (phosphate salt)cis-N-Hydroxy-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutane-1-carboxamideN,N'-Carbonyldiimidazole (CDI), Phosphoric acidNot specified81-
5Abrocitinibcis-N-Methyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diaminePropane-1-sulfonyl chlorideNot specified84Purity: >99.0% (HPLC)[3]

Experimental Protocols

The following is a detailed protocol for the synthesis of Abrocitinib, based on reported literature.[2]

Step 1: Synthesis of cis-Ethyl 3-(methylamino)cyclobutane-1-carboxylate (succinate salt)

  • To a solution of ethyl 3-oxocyclobutane-1-carboxylate in a suitable buffer, add methylamine and a reductase enzyme.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the enzyme is removed by filtration.

  • The filtrate is then treated with succinic acid to precipitate the product as the succinate salt.

  • The solid is collected by filtration, washed with a suitable solvent (e.g., diethyl ether), and dried under vacuum to afford cis-ethyl 3-(methylamino)cyclobutane-1-carboxylate succinate salt.

Step 2: Synthesis of cis-Ethyl 3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutane-1-carboxylate

  • To a solution of cis-ethyl 3-(methylamino)cyclobutane-1-carboxylate succinate salt in a suitable solvent (e.g., DMF or DMSO), add a base (e.g., diisopropylethylamine).

  • Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to the reaction mixture.

  • The mixture is heated to an appropriate temperature (e.g., 80-100 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to give cis-ethyl 3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutane-1-carboxylate.

Step 3: Synthesis of cis-N-Hydroxy-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutane-1-carboxamide

  • To a solution of cis-ethyl 3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutane-1-carboxylate in a mixture of methanol and THF, add an aqueous solution of hydroxylamine.

  • A base, such as sodium hydroxide, is added, and the reaction is stirred at room temperature.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is neutralized with an acid (e.g., acetic acid) and the organic solvents are removed under reduced pressure.

  • The resulting aqueous solution is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield cis-N-hydroxy-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutane-1-carboxamide.

Step 4: Synthesis of cis-N-Methyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine (phosphate salt)

  • To a solution of cis-N-hydroxy-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutane-1-carboxamide in a suitable solvent (e.g., THF), add N,N'-carbonyldiimidazole (CDI).

  • The reaction is stirred at room temperature to facilitate the formation of an activated intermediate.

  • The reaction mixture is then treated with phosphoric acid to induce a Lossen rearrangement followed by hydrolysis.

  • The resulting precipitate, the phosphate salt of cis-N-methyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine, is collected by filtration, washed with a suitable solvent, and dried.

Step 5: Synthesis of Abrocitinib

  • To a suspension of cis-N-methyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine phosphate salt in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

  • Cool the mixture in an ice bath and add propane-1-sulfonyl chloride dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford Abrocitinib.

Mandatory Visualization

G cluster_0 Synthesis of Abrocitinib A Ethyl 3-oxocyclobutane-1-carboxylate B cis-Ethyl 3-(methylamino)cyclobutane-1-carboxylate A->B Methylamine, Reductase C cis-Ethyl 3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutane-1-carboxylate B->C 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine D cis-N-Hydroxy-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutane-1-carboxamide C->D Hydroxylamine E cis-N-Methyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine D->E CDI, H3PO4 F Abrocitinib E->F Propane-1-sulfonyl chloride G cluster_1 JAK-STAT Signaling Pathway Inhibition by Abrocitinib Cytokine Inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Abrocitinib Abrocitinib Abrocitinib->JAK1 Inhibition

References

Application Notes and Protocols for the Stereocontrolled Synthesis of 1-Methyl-cyclobutylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The stereocontrolled synthesis of 1-methyl-cyclobutylamine derivatives is of significant interest in medicinal chemistry and drug development. The cyclobutane ring offers a unique three-dimensional scaffold that can impart desirable properties to drug candidates, such as metabolic stability and improved binding affinity. The incorporation of a chiral center at the C1 position, bearing both a methyl and an amino group, provides a key anchor point for molecular interactions with biological targets.

The precise spatial arrangement of these substituents is often crucial for pharmacological activity. Therefore, synthetic methods that allow for the selective formation of a single enantiomer or diastereomer are highly valuable. The protocols outlined below describe a robust strategy for the stereocontrolled synthesis of this compound derivatives, commencing with an asymmetric Strecker reaction on cyclobutanone. This approach enables the introduction of the key amine functionality with high enantiomeric excess. Subsequent diastereoselective methylation and functional group manipulations provide access to a variety of enantiopure this compound derivatives.

These chiral building blocks are valuable intermediates for the synthesis of novel therapeutics. The ability to control the stereochemistry at the C1 position allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthetic Workflow

The overall synthetic strategy for the stereocontrolled synthesis of this compound derivatives is depicted below. The key steps involve an asymmetric Strecker reaction to set the stereochemistry of the amino group, followed by diastereoselective methylation and subsequent reduction of the nitrile.

Stereocontrolled Synthesis of this compound Derivatives cluster_0 Asymmetric Strecker Reaction cluster_1 Diastereoselective Methylation cluster_2 Nitrile Reduction Cyclobutanone Cyclobutanone Iminium_intermediate Chiral Iminium Intermediate Cyclobutanone->Iminium_intermediate Chiral Amine, TMSCN Aminonitrile Enantioenriched α-Aminonitrile Iminium_intermediate->Aminonitrile Nucleophilic Attack Methylated_nitrile Diastereomerically Enriched 1-Methyl-1-aminocyclobutane-carbonitrile Aminonitrile->Methylated_nitrile 1. LDA 2. MeI Final_Product This compound Derivative Methylated_nitrile->Final_Product Reduction (e.g., LiAlH4 or H2/Raney Ni)

Caption: Synthetic workflow for this compound derivatives.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key steps in the stereocontrolled synthesis of this compound derivatives. The values are based on typical yields and selectivities reported in the literature for analogous transformations.

StepSubstrateProductYield (%)Enantiomeric Excess (ee, %) / Diastereomeric Ratio (dr)
Asymmetric Strecker ReactionCyclobutanone(R)- or (S)-1-Aminocyclobutane-1-carbonitrile85 - 9590 - 99% ee
Diastereoselective Methylation1-Aminocyclobutane-1-carbonitrile(1R,2S)- or (1S,2R)-1-Amino-1-methylcyclobutane-1-carbonitrile70 - 85>95:5 dr
Nitrile Reduction1-Amino-1-methylcyclobutane-1-carbonitrileThis compound Derivative80 - 95Stereochemistry retained

Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis of (R)-1-Aminocyclobutane-1-carbonitrile

This protocol describes the enantioselective synthesis of an α-aminonitrile from cyclobutanone using a chiral amine catalyst.

Materials:

  • Cyclobutanone

  • (R)-Phenylglycinol

  • Trimethylsilyl cyanide (TMSCN)

  • Methanol (MeOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add cyclobutanone (1.0 eq) and (R)-phenylglycinol (1.1 eq) in anhydrous DCM (0.5 M).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the chiral iminium intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of TMSCN (1.2 eq) in DCM dropwise over 15 minutes.

  • Stir the reaction at 0 °C for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude (R)-1-aminocyclobutane-1-carbonitrile.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure aminonitrile.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Diastereoselective Methylation of 1-Aminocyclobutane-1-carbonitrile

This protocol details the diastereoselective methylation of the enantioenriched α-aminonitrile. The existing stereocenter directs the incoming methyl group to the opposite face.

Materials:

  • (R)-1-Aminocyclobutane-1-carbonitrile

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Methyl iodide (MeI)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, dissolve (R)-1-aminocyclobutane-1-carbonitrile (1.0 eq) in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction at 0 °C by the careful addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the diastereomerically enriched 1-amino-1-methylcyclobutane-1-carbonitrile.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy or GC-MS analysis.

Protocol 3: Reduction of 1-Amino-1-methylcyclobutane-1-carbonitrile

This protocol describes the reduction of the nitrile functionality to the primary amine, yielding the final this compound derivative.

Materials:

  • Diastereomerically enriched 1-amino-1-methylcyclobutane-1-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether or Tetrahydrofuran (THF), anhydrous

  • Water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser under an argon atmosphere, add a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether (0.3 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1-amino-1-methylcyclobutane-1-carbonitrile (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid and wash thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound derivative.

  • If necessary, purify the product by distillation or conversion to a salt followed by recrystallization.

Application Notes and Protocols for the Synthesis of Secondary Amines via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Reductive amination is a cornerstone of modern organic synthesis, providing a robust and versatile methodology for the formation of carbon-nitrogen bonds. This application note details various protocols for the synthesis of secondary amines from primary amines and carbonyl compounds. The protocols outlined below utilize common reducing agents and offer a range of options to accommodate different substrates and reaction sensitivities.

Introduction

The synthesis of secondary amines is a critical transformation in the development of pharmaceuticals, agrochemicals, and functional materials. Reductive amination, also known as reductive alkylation, offers a highly efficient one-pot or sequential approach to this synthesis.[1][2][3][4][5] The reaction proceeds through the initial formation of an imine intermediate from the condensation of a primary amine with an aldehyde or ketone, which is subsequently reduced in situ to the desired secondary amine.[1][3][5][6][7] This methodology circumvents the issue of over-alkylation often encountered with direct alkylation of amines.[1][3]

This document provides detailed protocols for three common and effective methods for reductive amination to synthesize secondary amines, featuring different reducing agents: Sodium Triacetoxyborohydride (NaBH(OAc)₃), Sodium Cyanoborohydride (NaBH₃CN), and Titanium(IV) Isopropoxide with a hydride source.

General Reaction Pathway

The overall transformation for the synthesis of a secondary amine via reductive amination can be visualized as a two-step process occurring in a single pot.

G Reactants Primary Amine (R¹-NH₂) + Carbonyl (R²R³C=O) Intermediate Imine Intermediate (R¹-N=CR²R³) Reactants->Intermediate Condensation (-H₂O) Product Secondary Amine (R¹-NH-CHR²R³) Intermediate->Product Reduction ReducingAgent Reducing Agent ReducingAgent->Intermediate G Start Start Combine Combine Primary Amine (1.0 eq) and Carbonyl (1.0 eq) in Solvent (e.g., DCE, THF) Start->Combine AddReagent Add NaBH(OAc)₃ (1.1-1.5 eq) portion-wise Combine->AddReagent Stir Stir at Room Temperature (Monitor by TLC/LC-MS) AddReagent->Stir Quench Quench with Saturated aq. NaHCO₃ Stir->Quench Extract Extract with Organic Solvent (e.g., EtOAc, DCM) Quench->Extract Purify Dry, Concentrate, and Purify (e.g., Column Chromatography) Extract->Purify End End Purify->End G Start Start Dissolve Dissolve Primary Amine (1.0 eq) and Carbonyl (1.0 eq) in Methanol Start->Dissolve AdjustpH Adjust pH to 6-7 with Acetic Acid Dissolve->AdjustpH AddReagent Add NaBH₃CN (1.0-1.5 eq) AdjustpH->AddReagent Stir Stir at Room Temperature (Monitor by TLC/LC-MS) AddReagent->Stir Workup Quench, Extract, and Purify Stir->Workup End End Workup->End G Start Start Combine Combine Primary Amine (1.1 eq) and Ti(O*i*-Pr)₄ (1.1 eq) in Solvent (e.g., THF, EtOH) Start->Combine AddCarbonyl Add Carbonyl (1.0 eq) Combine->AddCarbonyl StirImine Stir at Room Temperature to form Imine AddCarbonyl->StirImine AddReducer Add NaBH₄ (1.5 eq) StirImine->AddReducer StirReduce Stir until Reduction is Complete AddReducer->StirReduce Quench Quench with Aqueous NH₄OH StirReduce->Quench Filter Filter through Celite® Quench->Filter ExtractPurify Extract and Purify Filter->ExtractPurify End End ExtractPurify->End

References

Application Notes and Protocols: The Role of 1-Methyl-cyclobutylamine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-methyl-cyclobutylamine and related cyclobutane moieties as crucial building blocks in the development of modern agrochemicals. The focus is on the synthesis and application of potent fungicides, with a particular emphasis on the succinate dehydrogenase inhibitor (SDHI) class of active ingredients.

Introduction

Cyclobutane derivatives are increasingly utilized in the design of novel agrochemicals due to their unique conformational properties and their ability to introduce three-dimensional complexity into molecular structures. This compound, in particular, serves as a valuable synthon for the creation of potent fungicidal and nematicidal agents. The cyclobutane ring can act as a rigid scaffold, enabling precise orientation of pharmacophoric groups and enhancing binding affinity to target enzymes.

One of the most significant applications of cyclobutane-containing amines is in the synthesis of succinate dehydrogenase inhibitors (SDHIs). SDHIs are a class of fungicides that disrupt the fungal mitochondrial respiratory chain, leading to the inhibition of spore germination and mycelial growth.

Featured Application: Synthesis of Cyclobutrifluram

A prime example of an agrochemical derived from a cyclobutane scaffold is Cyclobutrifluram. This molecule is a potent, broad-spectrum fungicide and nematicide.[1][2][3] Its chemical structure is N-[2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide.[4][5] Cyclobutrifluram demonstrates the successful incorporation of a cyclobutane ring to achieve high efficacy against a range of plant pathogens.

Biological Activity of Cyclobutrifluram

Cyclobutrifluram exhibits excellent activity against various fungal pathogens and nematodes. The following table summarizes key quantitative data on its biological efficacy.

Target OrganismAssay TypeEfficacy MetricValueReference
Meloidogyne incognita (Root-knot nematode)Motility AssayEC50 (2-hr)0.48 µg/mL[6]
Rotylenchulus reniformis (Reniform nematode)Motility AssayEC50 (2-hr)1.07 µg/mL[6]
Bursaphelenchus xylophilus (Pinewood nematode)Toxicity AssayLC500.1078 mg/L[7]
Botrytis cinerea (Gray mold)Mycelial GrowthEC500.117 - 0.966 mg/L[8]
Cucumber Powdery MildewMycelial GrowthEC500.117 - 0.966 mg/L[8]
Wheat Powdery MildewMycelial GrowthEC500.117 - 0.966 mg/L[8]
Corn Small SpotMycelial GrowthEC500.117 - 0.966 mg/L[8]
Corn Big SpotMycelial GrowthEC500.117 - 0.966 mg/L[8]

Mode of Action: Succinate Dehydrogenase Inhibition

Cyclobutrifluram, like other SDHI fungicides, functions by inhibiting the activity of the succinate dehydrogenase enzyme (also known as Complex II) in the mitochondrial electron transport chain of fungi.[2] This enzyme is crucial for cellular respiration and energy production. By blocking the action of SDH, these fungicides effectively halt the metabolic processes of the pathogen, leading to its death.

cluster_0 Mitochondrial Electron Transport Chain Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Succinate Succinate Succinate->Complex_II SDHI Cyclobutrifluram (SDHI Fungicide) SDHI->Complex_II Inhibition

Caption: Mode of action of SDHI fungicides like Cyclobutrifluram.

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of a cyclobutane-based SDHI fungicide, conceptually similar to Cyclobutrifluram. This protocol is for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of N-(2-arylcyclobutyl)carboxamide

Objective: To synthesize a key intermediate by coupling a cyclobutylamine derivative with a substituted nicotinic acid.

Materials:

  • This compound

  • 2-(Trifluoromethyl)nicotinic acid

  • Thionyl chloride (SOCl₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(trifluoromethyl)nicotinic acid (1.0 eq) in dichloromethane. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in dichloromethane. In a separate flask, dissolve this compound (1.1 eq) and triethylamine (1.5 eq) in dichloromethane. Cool the amine solution to 0 °C and add the acid chloride solution dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the final N-(1-methylcyclobutyl)-2-(trifluoromethyl)nicotinamide.

cluster_workflow Synthesis Workflow Start This compound Coupling Amide Coupling (Et₃N, DCM) Start->Coupling Acid 2-(Trifluoromethyl)nicotinic acid AcidChloride Acid Chloride Formation (SOCl₂) Acid->AcidChloride AcidChloride->Coupling Workup Work-up & Purification Coupling->Workup Product N-(1-methylcyclobutyl)-2- (trifluoromethyl)nicotinamide Workup->Product

Caption: Representative synthesis workflow for a cyclobutane-based fungicide.

Conclusion

The use of this compound and related structures represents a significant advancement in the field of agrochemical synthesis. The development of highly effective fungicides and nematicides like Cyclobutrifluram underscores the potential of incorporating unique alicyclic scaffolds to achieve desired biological activity and target specificity. The protocols and data presented herein provide a foundation for researchers to explore this promising area of agrochemical development further.

References

Application Notes and Protocols: Palladium-Catalyzed C-H Arylation of Cyclobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed C-H arylation of cyclobutylamine and its derivatives. This emerging strategy offers a powerful tool for the synthesis of complex, three-dimensional scaffolds relevant to medicinal chemistry and drug development by directly converting inert C-H bonds into C-aryl bonds.

Introduction: The Challenge and Opportunity

Cyclobutane rings are valuable motifs in drug discovery, often imparting favorable physicochemical properties such as metabolic stability and improved lipophilicity.[1][2] Direct C(sp³)-H arylation of these strained rings provides an atom- and step-economical route to novel analogs. However, the C-H arylation of the parent cyclobutylamine presents a significant challenge: the primary amine can act as a strong ligand, coordinating to the palladium catalyst and inhibiting the desired catalytic cycle.[3]

To overcome this, two primary strategies have been successfully employed:

  • Use of Pre-installed Directing Groups: The cyclobutylamine is derivatized to incorporate a directing group that positions the palladium catalyst in proximity to the target C-H bond.

  • Use of Transient Directing Groups (TDGs): The primary amine of cyclobutylamine reacts in situ with a catalytic aldehyde or ketone to form a transient imine, which then directs the C-H activation. This approach avoids separate protection and deprotection steps.[4][5][6]

This document details protocols for both approaches, providing researchers with the tools to incorporate arylated cyclobutane moieties into their synthetic programs.

Strategy 1: Arylation of Cyclobutylamine Derivatives with Covalently Attached Directing Groups

This strategy involves the use of cyclobutylamine derivatives where the nitrogen atom is part of a directing group, such as a tertiary amine or a specialized amide.

Tertiary Amine Directed γ-C-H Arylation

In this approach, N,N-disubstituted aminomethyl-cyclobutanes undergo enantioselective γ-C-H arylation. The native tertiary amine functionality directs the palladium catalyst to activate a methylene C-H bond on the cyclobutane ring.[1][2] A chiral N-acetyl amino acid ligand is crucial for achieving high enantioselectivity.[1][7]

Experimental Protocol: Enantioselective γ-C-H Arylation of N,N-Dibenzyl-1-cyclobutylmethylamine

This protocol is adapted from the work of M. J. Gaunt and coworkers.[1]

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 Cyclobutane Substrate p1 Arylated Cyclobutane r1->p1 + r2 Aryl Boronic Acid r2->p1 re1 Pd(PhCN)2Cl2 re1->p1 Catalyst re2 N-Ac-t-Leu-OH re2->p1 Ligand re3 Benzoquinone re3->p1 Oxidant

A simplified representation of the arylation reaction.

Materials:

  • N,N-Dibenzyl-1-cyclobutylmethylamine (1.5 equiv)

  • Aryl boronic acid (1.0 equiv)

  • Pd(PhCN)₂Cl₂ (10 mol%)

  • N-Acetyl-L-tert-leucine (N-Ac-t-Leu-OH) (20 mol%)

  • 1,4-Benzoquinone (1.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add N,N-Dibenzyl-1-cyclobutylmethylamine, the aryl boronic acid, Pd(PhCN)₂Cl₂, N-Acetyl-L-tert-leucine, and 1,4-benzoquinone.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add DMF via syringe.

  • Stir the reaction mixture at 40 °C for 15 hours.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylated product.

Data Summary: Substrate Scope for Tertiary Amine Directed Arylation [1]

EntryAryl Boronic AcidProductYield (%)e.r.
1Phenyl boronic acid3a82>99:1
24-MeO-Ph-B(OH)₂3b7599:1
34-F-Ph-B(OH)₂3c78>99:1
43-Cl-Ph-B(OH)₂3d7199:1

Yields are for isolated products. e.r. = enantiomeric ratio.

Strategy 2: Arylation of Primary Cyclobutylamine via a Transient Directing Group

This advanced strategy allows for the direct use of primary amines like cyclobutylamine. A catalytic amount of an aldehyde, such as 2-hydroxynicotinaldehyde or glyoxylic acid, reversibly reacts with the amine to form an imine.[1][4] This transient imine serves as a bidentate directing group, facilitating a palladium-catalyzed γ-C(sp³)-H arylation. The imine is hydrolyzed upon workup, regenerating the primary amine in the product.

TDG_Workflow cluster_workflow Transient Directing Group Workflow Start Primary Cyclobutylamine + Catalytic Aldehyde (TDG) Imine In Situ Imine Formation (Transient Directing Group) Start->Imine Reversible Palladacycle Amine/Imine Coordination & Pd-Catalyzed C-H Activation Imine->Palladacycle Coupling Arylation with Aryl Iodide Palladacycle->Coupling Hydrolysis Hydrolysis & TDG Regeneration Coupling->Hydrolysis Hydrolysis->Start TDG Turnover End γ-Arylated Primary Cyclobutylamine Hydrolysis->End

Workflow for C-H arylation using a transient directing group.

Protocol Using 2-Hydroxynicotinaldehyde as a Transient Directing Group

This protocol is based on the method developed by the group of Jin-Quan Yu for the γ-arylation of free primary amines.[4]

Materials:

  • Cyclobutylamine (1.0 equiv)

  • Aryl iodide (3.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • 2-Hydroxynicotinaldehyde (TDG) (20 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • Benzoic Acid (1.0 equiv)

  • Hexafluoroisopropanol (HFIP)

Procedure:

  • In a reaction tube, combine cyclobutylamine, the aryl iodide, Pd(OAc)₂, 2-hydroxynicotinaldehyde, Ag₂CO₃, and benzoic acid.

  • Add HFIP to the tube.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane (DCM).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the γ-arylated cyclobutylamine.

Data Summary: Arylation of Primary Amines using 2-Hydroxynicotinaldehyde TDG [4]

EntryAmine SubstrateAryl IodideProductYield (%)
1Isobutylamine1-Iodo-4-nitrobenzene3a75
2IsobutylamineMethyl 4-iodobenzoate3b71
33-Methyl-1-butanamine1-Iodo-4-nitrobenzene3f78
4Cyclopentanemethylamine1-Iodo-4-nitrobenzene3j65

Yields are for isolated products. This table demonstrates the general applicability to primary amines.

Proposed Catalytic Cycle

The generally accepted mechanism for these reactions involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. For the transient directing group strategy, the cycle is initiated by the formation of the imine.

Catalytic_Cycle cluster_cycle Proposed Pd(II)/Pd(IV) Catalytic Cycle Pd_II Pd(II) Complex Coord Coordination with Imine-Amine DG Pd_II->Coord + Substrate-TDG CMD Concerted Metalation- Deprotonation (C-H Activation) Coord->CMD Palladacycle Pd(II)-Cyclometallated Intermediate CMD->Palladacycle OxAdd Oxidative Addition of Ar-I Palladacycle->OxAdd Pd_IV Pd(IV) Intermediate OxAdd->Pd_IV RedElim Reductive Elimination Pd_IV->RedElim Forms C-Ar bond RedElim->Pd_II Releases Product + HI

A plausible Pd(II)/Pd(IV) catalytic cycle for C-H arylation.

  • Coordination: The Pd(II) catalyst coordinates to the bidentate directing group (either permanent or transient).

  • C-H Activation: A concerted metalation-deprotonation (CMD) step occurs, where the C-H bond is cleaved to form a five- or six-membered palladacycle intermediate.

  • Oxidative Addition: The aryl halide oxidatively adds to the Pd(II) center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The aryl group and the cyclobutyl alkyl group are reductively eliminated from the Pd(IV) center, forming the new C-C bond and regenerating a Pd(II) species, which re-enters the catalytic cycle.

Conclusion

The palladium-catalyzed C-H arylation of cyclobutylamine, either through derivatization or the use of transient directing groups, represents a state-of-the-art method for accessing novel chemical matter. The protocols outlined provide a practical guide for researchers to implement these powerful transformations. The transient directing group strategy is particularly advantageous for its operational simplicity and step-economy, making it a highly attractive approach for applications in drug discovery and development.

References

One-Pot Synthesis of N-Methylated Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated amines are crucial structural motifs found in a vast array of pharmaceuticals, agrochemicals, and biologically active compounds. Their synthesis is a cornerstone of medicinal and organic chemistry. One-pot synthesis methodologies offer significant advantages by minimizing intermediate isolation steps, reducing solvent waste, and improving overall efficiency. This document provides detailed application notes and experimental protocols for key one-pot N-methylation techniques, including the Eschweiler-Clarke reaction, reductive amination with dimethyl carbonate, and other catalytic approaches.

I. Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and widely used method for the methylation of primary and secondary amines to their corresponding tertiary amines using excess formic acid and formaldehyde.[1][2] A key advantage of this reaction is that it does not produce quaternary ammonium salts, as the tertiary amine is unable to form another iminium ion.[1] The reaction is irreversible due to the loss of carbon dioxide gas.[1]

Reaction Pathway: Eschweiler-Clarke Reaction

Eschweiler_Clarke cluster_intermediates Intermediates cluster_product Product Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Iminium Iminium Ion [R-N⁺H=CH₂] or [R₂N⁺=CH₂] Amine->Iminium Reaction with Formaldehyde Reagents Formaldehyde (CH₂O) + Formic Acid (HCOOH) Product N-Methylated Amine (R-N(CH₃)₂ or R₂NCH₃) Iminium->Product Reduction by Formic Acid

Caption: General workflow of the Eschweiler-Clarke reaction.

Experimental Protocol: Eschweiler-Clarke Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary or secondary amine (1.0 eq)

  • Formaldehyde (37% aqueous solution, ~2.2 eq for primary amines, ~1.1 eq for secondary amines)

  • Formic acid (~2.0 eq for primary amines, ~1.0 eq for secondary amines)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • To the amine (1.0 eq), add formic acid followed by a 37% aqueous solution of formaldehyde.

  • Heat the reaction mixture to 80-100 °C for 2-18 hours.[2] The reaction progress can be monitored by TLC or GC-MS.

  • Cool the mixture to room temperature and add water and 1 M HCl.[2]

  • Extract the aqueous phase with DCM to remove any non-basic impurities.[2]

  • Basify the aqueous phase to pH 11 with a suitable base (e.g., NaOH).[2]

  • Extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography if necessary.

Data Summary: Eschweiler-Clarke Reaction
SubstrateProductReaction Time (h)Temperature (°C)Yield (%)Reference
Secondary AmineTertiary Amine188098[2]

II. N-Methylation using Dimethyl Carbonate (DMC)

Dimethyl carbonate (DMC) is a green, non-toxic, and biodegradable C1 source for N-methylation.[3][4] This method often employs a catalyst and can be highly selective for mono-N-methylation, particularly with aromatic amines.[5]

Reaction Pathway: N-Methylation with DMC

DMC_Methylation cluster_product Product Amine Primary/Secondary Amine Product N-Methylated Amine Amine->Product DMC Dimethyl Carbonate (DMC) DMC->Product Catalyst Catalyst (e.g., Zeolite, Ru-complex) Catalyst->Product Hydrogen Reducing Agent (e.g., H₂) Hydrogen->Product

Caption: General scheme for N-methylation using Dimethyl Carbonate.

Experimental Protocol: Ruthenium-Catalyzed N-Methylation with DMC and H₂

This protocol is based on a general method for the reductive methylation of amines using DMC and molecular hydrogen.[3][4]

Materials:

  • Amine (1.0 eq)

  • Dimethyl carbonate (DMC)

  • Ruthenium catalyst (e.g., in situ formed Ru/Triphos complex)

  • Molecular hydrogen (H₂)

  • Solvent (if required)

Procedure:

  • In a suitable pressure reactor, combine the amine, DMC, and the ruthenium catalyst.

  • Seal the reactor and purge with molecular hydrogen.

  • Pressurize the reactor with H₂ to the desired pressure.

  • Heat the reaction mixture to the specified temperature for the required time.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • The product can be isolated and purified using standard techniques such as extraction and column chromatography.

Data Summary: N-Methylation with DMC
CatalystSubstrateTemperature (°C)Time (h)Selectivity (N-methylated)Reference
Cu-Zr bimetallic nanoparticles (1:2)Benzylamine1804up to 91%[6][7]
13X zeoliteAniline1201.5-[5]
KY zeoliteAniline1303.25High[5]
NaY zeoliteAniline1303.25High[5]

III. Other One-Pot N-Methylation Methods

A variety of other one-pot methods for N-methylation have been developed, often utilizing different C1 sources and catalytic systems.

A. Reductive Amination with Formic Acid

A transition-metal-free protocol for the reductive N-methylation of amines using formic acid as the methylating agent has been reported.[8] This method utilizes K₂HPO₄ as a catalyst and polymethylhydrosiloxane (PMHS) as the reductant.[8]

B. Bimetallic Iridium/Palladium Catalyzed N-Methylation

Heterobimetallic Ir/Pd complexes can catalyze the mono-N-methylation of primary amines under air, which can be coupled with an aminocarbonylation in a one-pot process.[9]

Data Summary: Miscellaneous One-Pot N-Methylation Reactions
MethodC1 SourceCatalystReductantKey FeaturesReference
Reductive AminationFormic AcidK₂HPO₄PMHSTransition-metal-free, air-tolerant[8]
Bimetallic CatalysisMethanolIr/Pd complexes-Mono-N-methylation under air, can be coupled with aminocarbonylation[9][10]
Reductive AminationPara-formaldehydeCu/Al₂O₃-One-pot reductive N-methylation of nitroarenes[11][12]
Borrowing-HydrogenMethanolSkeletal Cu-based-Tunable for mono- or di-methylation[13]

Experimental Workflow: General One-Pot N-Methylation

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Amine, C1 Source, Catalyst, and Solvent in Reactor B Heat to Desired Temperature under Controlled Atmosphere A->B C Monitor Reaction Progress (TLC, GC-MS, etc.) B->C D Cool Reaction Mixture C->D Reaction Complete E Quench Reaction (if necessary) D->E F Extraction E->F G Dry Organic Layer F->G H Concentrate under Reduced Pressure G->H I Purify by Column Chromatography or Distillation H->I

Caption: A generalized experimental workflow for one-pot N-methylation.

Conclusion

The one-pot synthesis of N-methylated amines is a dynamic field with a range of methodologies to suit various substrates and synthetic goals. The classic Eschweiler-Clarke reaction remains a robust method, particularly for exhaustive methylation. Modern catalytic approaches using greener reagents like dimethyl carbonate and methanol offer improved selectivity and sustainability. The choice of method will depend on factors such as the nature of the starting amine, desired selectivity (mono- vs. di-methylation), and tolerance of functional groups. The protocols and data presented herein provide a foundation for researchers to select and optimize conditions for their specific N-methylation transformations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-cyclobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Methyl-cyclobutylamine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for common synthetic routes.

Hofmann Rearrangement of 1-Methyl-cyclobutanecarboxamide

The Hofmann rearrangement is a reliable method for converting a primary amide to a primary amine with one less carbon atom, making it a suitable pathway for synthesizing this compound from 1-methyl-cyclobutanecarboxamide.[1][2]

Troubleshooting Guide & FAQs

Q1: My yield of this compound is low, and I've isolated a significant amount of a high-molecular-weight byproduct. What could this be?

A1: The most common high-molecular-weight byproduct in a Hofmann rearrangement is a symmetrically substituted urea. This forms when the isocyanate intermediate reacts with the already-formed this compound product. To minimize this side reaction, it is crucial to ensure the isocyanate is hydrolyzed to the amine as quickly as it is formed and to prevent the accumulation of the product amine in the presence of the isocyanate.

A2: When the Hofmann rearrangement is conducted in an alcohol solvent, such as methanol, the isocyanate intermediate can be trapped by the alcohol to form a carbamate (in this case, a methyl carbamate).[1][3] If the desired product is the free amine, it is essential to use water as the solvent for the hydrolysis of the isocyanate.

Q3: Can I use a different halogen other than bromine?

A3: Yes, other reagents can be used in place of bromine and sodium hydroxide. Sodium hypochlorite, N-bromosuccinimide (NBS), and hypervalent iodine reagents like (bis(trifluoroacetoxy)iodo)benzene have all been successfully used to effect a Hofmann rearrangement.[2] The choice of reagent can be beneficial for substrates that are sensitive to the basic conditions of the traditional Hofmann rearrangement.[3]

Summary of Potential Side Products
PrecursorReagentsDesired ProductCommon Side Products
1-Methyl-cyclobutanecarboxamideBr₂, NaOH, H₂OThis compoundN,N'-bis(1-methylcyclobutyl)urea
1-Methyl-cyclobutanecarboxamideBr₂, NaOMe, MeOHThis compoundMethyl (1-methylcyclobutyl)carbamate
1-Methyl-cyclobutanecarboxamideNBS, base, H₂OThis compoundN,N'-bis(1-methylcyclobutyl)urea
Experimental Protocol: Hofmann Rearrangement
  • Preparation of Sodium Hypobromite Solution: In a flask equipped with a stirrer and cooled in an ice bath, dissolve sodium hydroxide in water. Slowly add bromine to the cold sodium hydroxide solution while stirring until the bromine has completely dissolved, forming a pale-yellow solution of sodium hypobromite.

  • Amide Addition: In a separate reaction vessel, dissolve 1-methyl-cyclobutanecarboxamide in water.

  • Reaction: Slowly add the chilled sodium hypobromite solution to the amide solution, maintaining the temperature below 20°C.

  • Heating: After the addition is complete, slowly heat the reaction mixture. The reaction is typically exothermic. Control the temperature until the reaction is complete (monitor by TLC or GC).

  • Workup: Once the reaction is complete, cool the mixture and extract the this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Reaction Pathway and Side Reactions

Hofmann_Rearrangement Amide 1-Methyl-cyclobutanecarboxamide N_Bromoamide N-Bromo-1-methyl- cyclobutanecarboxamide Amide->N_Bromoamide Br₂ / NaOH Isocyanate 1-Methylcyclobutyl isocyanate N_Bromoamide->Isocyanate Rearrangement Amine This compound (Product) Isocyanate->Amine H₂O (Hydrolysis) Urea N,N'-bis(1-methylcyclobutyl)urea (Side Product) Isocyanate->Urea + this compound Carbamate Methyl (1-methylcyclobutyl)carbamate (Side Product) Isocyanate->Carbamate + CH₃OH

Caption: Hofmann rearrangement pathway and common side products.

Curtius Rearrangement of 1-Methyl-cyclobutanecarbonyl Azide

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to the primary amine.[4][5] This method is known for its tolerance of a wide range of functional groups and retention of stereochemistry.[6]

Troubleshooting Guide & FAQs

Q1: My reaction is producing a complex mixture of products, and the yield of the desired amine is very low. What could be the cause?

A1: If you are using photochemical conditions, the reaction may proceed through a highly reactive nitrene intermediate.[4] This intermediate can undergo various side reactions, such as C-H insertion with the solvent or other molecules in the reaction mixture, leading to a complex product distribution.[4][7] To avoid this, it is recommended to use thermal conditions for the rearrangement, which typically proceeds via a concerted mechanism without the formation of a free nitrene.[4]

Q2: I have isolated the isocyanate intermediate, but I am having trouble converting it to the final amine product. What are the best conditions for this hydrolysis?

A2: The isocyanate can be hydrolyzed to the primary amine by reacting it with water.[5] This initially forms a carbamic acid, which is unstable and spontaneously decarboxylates to yield the amine.[5] Acidic or basic conditions can be used to facilitate this hydrolysis. Ensure that the temperature is controlled, as side reactions can occur at elevated temperatures.

Q3: Can I form other derivatives directly from the isocyanate?

A3: Yes, the isocyanate intermediate is a versatile synthon. It can be reacted with alcohols to form carbamates or with other amines to form ureas.[4] This allows for the one-pot synthesis of various amine derivatives by choosing the appropriate nucleophile to trap the isocyanate.

Summary of Potential Side Products
PrecursorConditionsIntermediateCommon Side Products (depending on nucleophile)
1-Methyl-cyclobutanecarbonyl azideThermal (heat)1-Methylcyclobutyl isocyanateUrea, Carbamate
1-Methyl-cyclobutanecarbonyl azidePhotochemical (hν)Acyl nitreneC-H insertion products, complex mixtures
Experimental Protocol: Curtius Rearrangement
  • Formation of Acyl Azide: Start with 1-methyl-cyclobutanecarboxylic acid. Convert it to the corresponding acyl chloride using thionyl chloride or oxalyl chloride. React the acyl chloride with sodium azide in a suitable solvent (e.g., acetone or a biphasic system) to form 1-methyl-cyclobutanecarbonyl azide. Caution: Acyl azides can be explosive and should be handled with care.

  • Rearrangement: In an inert solvent (e.g., toluene or benzene), heat the acyl azide solution. The rearrangement will occur with the evolution of nitrogen gas to form 1-methylcyclobutyl isocyanate.

  • Hydrolysis: Add dilute acid (e.g., HCl) to the solution containing the isocyanate and heat to effect hydrolysis to this compound.

  • Workup: Neutralize the reaction mixture with a base and extract the product with an organic solvent.

  • Purification: Dry the organic layer, remove the solvent, and purify the amine by distillation.

Reaction Pathway and Side Reactions

Curtius_Rearrangement Acyl_Azide 1-Methyl-cyclobutanecarbonyl azide Isocyanate 1-Methylcyclobutyl isocyanate Acyl_Azide->Isocyanate Heat (Thermal) Nitrene Acyl Nitrene (Photochemical) Acyl_Azide->Nitrene hν (Photochemical) Amine This compound (Product) Isocyanate->Amine H₂O / H⁺ Insertion_Product C-H Insertion Products (Side Product) Nitrene->Insertion_Product Solvent

Caption: Curtius rearrangement pathways and potential side products.

Ritter Reaction of 1-Methyl-cyclobutanol

The Ritter reaction provides a route to N-alkyl amides from an alcohol or alkene that can form a stable carbocation, and a nitrile.[8][9] The resulting amide can then be hydrolyzed to the corresponding amine. For this compound, this would involve the reaction of 1-methyl-cyclobutanol with a nitrile in the presence of a strong acid.

Troubleshooting Guide & FAQs

Q1: The yield of my desired amide is low, and I observe byproducts. What could be causing this?

A1: The Ritter reaction proceeds through a carbocation intermediate.[8] While the tertiary carbocation formed from 1-methyl-cyclobutanol is relatively stable, rearrangement to other carbocations is a potential side reaction, especially under strongly acidic conditions. Additionally, elimination reactions can occur, leading to the formation of alkenes. The strong acid can also cause degradation of starting materials or products if the reaction is not carefully controlled.

Q2: My reaction stops at the N-(1-methylcyclobutyl)amide stage. How can I efficiently hydrolyze it to the amine?

A2: The hydrolysis of the N-alkyl amide to the primary amine typically requires forcing conditions, such as refluxing with a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH). The choice of acidic or basic hydrolysis will depend on the stability of your product to these conditions.

Q3: Are there any limitations on the nitrile I can use?

A3: A wide variety of nitriles can be used in the Ritter reaction.[9] However, the nitrile should not contain functional groups that are sensitive to the strongly acidic reaction conditions.[8] For the synthesis of the parent amine, hydrogen cyanide (or a precursor like trimethylsilyl cyanide) can be used to form the formamide, which is then hydrolyzed.[8][9]

Summary of Potential Side Products
PrecursorReagentsIntermediate ProductPotential Side Products
1-Methyl-cyclobutanolR-C≡N, H₂SO₄N-(1-methylcyclobutyl)amideRearrangement products, elimination products (alkenes)
Experimental Protocol: Ritter Reaction
  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, and cooled in an ice bath, place 1-methyl-cyclobutanol and the chosen nitrile.

  • Acid Addition: Slowly add concentrated sulfuric acid to the cooled and stirring mixture. Maintain a low temperature during the addition.

  • Reaction: After the acid addition, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Workup (Amide Isolation): Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution). The N-(1-methylcyclobutyl)amide will often precipitate and can be collected by filtration, or it can be extracted with an organic solvent.

  • Hydrolysis: Take the isolated amide and reflux it in an aqueous solution of a strong acid or base until hydrolysis is complete.

  • Final Workup and Purification: After hydrolysis, neutralize the mixture and extract the this compound. Dry the organic extracts, remove the solvent, and purify by distillation.

Logical Workflow for Troubleshooting

Ritter_Troubleshooting Start Low Yield or Side Products in Ritter Reaction Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Hydrolysis Check Hydrolysis Step Start->Check_Hydrolysis Rearrangement Rearrangement/Elimination Products Observed Check_Conditions->Rearrangement Yes Incomplete_Reaction Starting Material Remains Check_Conditions->Incomplete_Reaction No Incomplete_Hydrolysis Amide Remains Check_Hydrolysis->Incomplete_Hydrolysis Yes Solution_Temp Lower reaction temperature Use less forcing acid conditions Rearrangement->Solution_Temp Solution_Time Increase reaction time or temperature Incomplete_Reaction->Solution_Time Solution_Hydrolysis Increase hydrolysis time, temperature, or acid/base concentration Incomplete_Hydrolysis->Solution_Hydrolysis

Caption: Troubleshooting workflow for the Ritter reaction.

References

Technical Support Center: Synthesis of 1-Methyl-cyclobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methyl-cyclobutylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The primary synthetic routes for this compound include:

  • Curtius Rearrangement: This route starts from 1-methyl-cyclobutanecarboxylic acid, which is converted to an acyl azide, followed by thermal or photochemical rearrangement to an isocyanate, and subsequent hydrolysis to the final amine.

  • Hofmann Rearrangement: This method involves the preparation of 1-methyl-cyclobutanecarboxamide, which is then treated with a halogenating agent (like bromine) and a base to yield the amine.

  • Schmidt Reaction: Similar to the Curtius rearrangement, this one-pot reaction involves treating 1-methyl-cyclobutanecarboxylic acid with hydrazoic acid (often generated in situ from sodium azide) in the presence of a strong acid.

  • Reductive Amination: This involves the reaction of 1-methyl-cyclobutanone with an amine source (like ammonia or a protected amine) in the presence of a reducing agent.

Q2: Which synthetic route generally provides the highest yield for this compound?

A2: While specific yield data for this compound is not extensively published, for the analogous cyclobutylamine, the Schmidt reaction and modified Hofmann rearrangements (e.g., using lead tetraacetate) have been reported to provide high yields (60-87%).[1] The Curtius rearrangement is also a versatile method known for producing clean primary amines.[2] The optimal route will depend on the available starting materials, scalability, and safety considerations.

Q3: What are the main safety precautions to consider during the synthesis?

A3: Several safety precautions are critical:

  • Azide Compounds: The Curtius and Schmidt reactions involve the use of azides (e.g., sodium azide, hydrazoic acid), which are highly toxic and potentially explosive. These reactions must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]

  • Strong Acids and Bases: Many of the synthetic routes utilize strong acids (e.g., sulfuric acid) and bases (e.g., sodium hydroxide), which are corrosive and require careful handling.

  • Exothermic Reactions: Some steps, such as the addition of sodium azide or the hydrolysis of the isocyanate, can be exothermic. Proper temperature control using ice baths is crucial to prevent runaway reactions.

Q4: How can I purify the final this compound product?

A4: Purification of this compound, a volatile amine, typically involves the following steps:

  • Extraction: After quenching the reaction, the amine is usually extracted into an organic solvent.

  • Acid-Base Extraction: To separate the basic amine from neutral or acidic impurities, it can be extracted into an acidic aqueous solution, washed, and then the aqueous layer is basified to regenerate the free amine, which is then re-extracted into an organic solvent.

  • Drying: The organic solution containing the amine should be thoroughly dried over a suitable drying agent (e.g., anhydrous sodium sulfate, potassium hydroxide pellets).

  • Distillation: The final purification is often achieved by fractional distillation under atmospheric or reduced pressure to isolate the pure amine from non-volatile impurities and residual solvent.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider increasing the temperature or extending the reaction time. For the Curtius rearrangement, ensure the complete conversion of the carboxylic acid to the acyl azide before rearrangement.
Loss of volatile product: this compound is a low-boiling point amine and can be lost during the workup or purification if not handled carefully.Use a cooled receiver during distillation. When removing solvents on a rotary evaporator, use a low bath temperature and carefully control the vacuum. Consider converting the amine to its hydrochloride salt for easier handling and purification, followed by liberation of the free amine.
Side reactions: Formation of ureas (from isocyanate intermediate reacting with water or another amine molecule) or other byproducts.In the Curtius rearrangement, ensure anhydrous conditions during the formation and rearrangement of the acyl azide to minimize urea formation. Control the stoichiometry of reagents carefully in all reaction types.
Product is Contaminated with Starting Material Incomplete conversion: The reaction was not allowed to proceed to completion.As mentioned above, optimize reaction time and temperature. Consider adding a slight excess of the reagent that drives the reaction to completion (e.g., the azide source in the Schmidt reaction).
Inefficient purification: The purification method is not adequately separating the product from the starting material.For distillation, use a fractionating column with a higher number of theoretical plates. For column chromatography (if applicable), optimize the solvent system. Acid-base extraction should be effective in separating the basic amine product from the acidic carboxylic acid starting material.
Formation of Multiple Products Rearrangement of carbocation intermediates: In the Schmidt reaction, the carbocation intermediate may undergo rearrangement, leading to isomeric amine products.While less common for the 1-methyl-cyclobutyl system, maintaining a low reaction temperature can sometimes suppress rearrangement side reactions.
Over-alkylation (in reductive amination): If using a primary amine as the nitrogen source, over-alkylation to form secondary or tertiary amines can occur.Use a large excess of the ammonia source or a protected amine that can be deprotected later.
Difficulty in Isolating the Product Emulsion formation during extraction: The presence of surfactants or fine solids can lead to stable emulsions.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Filtration through a pad of celite before extraction can also help.
Product is too soluble in the aqueous phase: The amine hydrochloride salt may have some solubility in the organic phase, or the free amine may have some solubility in the aqueous phase.Perform multiple extractions with smaller volumes of solvent to ensure complete transfer of the product.

Experimental Protocols

Synthesis of 1-Methyl-cyclobutanecarboxylic Acid (Precursor for Curtius Route)

This protocol is adapted from a procedure for the synthesis of methyl 1-methylcyclobutane carboxylate.

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 30 minutes.

  • Enolate Formation: A solution of cyclobutanecarboxylic acid in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1-2 hours to ensure complete enolate formation.

  • Methylation: Methyl iodide is added to the reaction mixture at -78 °C. The reaction is allowed to warm slowly to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 1-methyl-cyclobutanecarboxylic acid can be purified by distillation or crystallization.

Proposed Synthesis of this compound via Curtius Rearrangement

This is a proposed protocol based on general Curtius rearrangement procedures.

  • Acyl Azide Formation: To a solution of 1-methyl-cyclobutanecarboxylic acid in an inert solvent (e.g., toluene or dichloromethane), add oxalyl chloride or thionyl chloride to form the acid chloride. After removing the excess chlorinating agent, the crude acid chloride is dissolved in a suitable solvent (e.g., acetone, THF) and treated with a solution of sodium azide in water at low temperature (0-5 °C).

  • Rearrangement to Isocyanate: The acyl azide is carefully extracted into an organic solvent and dried. The solution is then heated to induce the Curtius rearrangement to the isocyanate. The progress of the reaction can be monitored by the evolution of nitrogen gas.

  • Hydrolysis to Amine: The isocyanate solution is then treated with an acidic aqueous solution (e.g., dilute HCl) and heated to hydrolyze the isocyanate to the corresponding amine hydrochloride.

  • Isolation of the Free Amine: The acidic solution is washed with an organic solvent to remove any non-basic impurities. The aqueous layer is then cooled and basified with a strong base (e.g., NaOH) to liberate the free this compound. The amine is then extracted with an organic solvent, dried, and purified by distillation.

Data Presentation

Table 1: Comparison of Reported Yields for Cyclobutylamine Synthesis Routes

Synthetic RouteStarting MaterialReagentsReported Yield (%)Reference
Schmidt ReactionCyclobutanecarboxylic AcidSodium Azide, Sulfuric Acid60-80[1]
Hofmann Rearrangement (modified)CyclobutanecarboxamideLead Tetraacetate82-87[1]

Note: These yields are for the synthesis of the parent cyclobutylamine. Yields for this compound may vary.

Visualizations

experimental_workflow_curtius start 1-Methyl-cyclobutanecarboxylic Acid acid_chloride Formation of Acid Chloride start->acid_chloride SOCl2 or (COCl)2 acyl_azide Formation of Acyl Azide acid_chloride->acyl_azide NaN3 isocyanate Curtius Rearrangement to Isocyanate acyl_azide->isocyanate Heat hydrolysis Acidic Hydrolysis isocyanate->hydrolysis H3O+ amine_salt This compound Hydrochloride hydrolysis->amine_salt basification Basification amine_salt->basification NaOH end This compound basification->end

Caption: Proposed workflow for the synthesis of this compound via the Curtius rearrangement.

troubleshooting_logic low_yield Low Product Yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn loss_of_product Product Loss? low_yield->loss_of_product side_reactions Side Reactions? low_yield->side_reactions optimize_conditions Increase reaction time/temp. Monitor by TLC/GC. incomplete_rxn->optimize_conditions Yes improve_workup Use cooled receiver. Form hydrochloride salt. loss_of_product->improve_workup Yes minimize_byproducts Ensure anhydrous conditions. Control stoichiometry. side_reactions->minimize_byproducts Yes

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Purification of 1-Methyl-cyclobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 1-Methyl-cyclobutylamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your purification strategy.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield After Purification 1. Product Loss During Aqueous Workup: this compound, especially in its free base form, may have some water solubility, leading to loss during extractions. 2. Incomplete Extraction: The pH of the aqueous layer may not have been sufficiently basic to fully deprotonate the amine hydrochloride salt. 3. Product Volatility: Loss of the low-boiling point amine during solvent removal under reduced pressure. 4. Adsorption on Silica Gel: Strong interaction of the basic amine with the acidic silica gel during column chromatography.1. Saturate the Aqueous Layer: Use brine (saturated NaCl solution) during extractions to decrease the solubility of the amine in the aqueous phase. 2. Ensure Proper Basification: Check the pH of the aqueous layer after adding base. It should be greater than the pKa of the amine (typically > 11-12) to ensure complete deprotonation. 3. Careful Solvent Removal: Use a rotary evaporator with controlled temperature and pressure. Consider using a cold trap to recover any volatilized product. 4. Modify Chromatographic Conditions: Deactivate the silica gel by adding a small amount of a competing base like triethylamine (0.5-2%) to the eluent. Alternatively, use a less acidic stationary phase like alumina (basic or neutral).[1]
Product is Contaminated with Starting Materials or Byproducts 1. Inefficient Separation by Distillation: Boiling points of impurities are too close to that of this compound. 2. Co-elution During Column Chromatography: Impurities have similar polarity to the product. 3. Incomplete Acid-Base Extraction: Neutral or weakly basic/acidic impurities are not effectively separated.1. Use Fractional Distillation: Employ a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency. 2. Optimize Chromatography: Use a shallower solvent gradient or isocratic elution with a carefully selected solvent system. Perform thin-layer chromatography (TLC) to screen for the optimal mobile phase. 3. Multiple Extractions: Perform multiple extractions with the acidic and basic solutions to ensure complete separation.
Amine Product Discolors or Degrades Upon Standing 1. Air Oxidation: Primary and secondary amines can be susceptible to oxidation by atmospheric oxygen, leading to colored impurities. 2. Reaction with Carbon Dioxide: Amines can react with CO₂ from the air to form carbamates.1. Store Under Inert Atmosphere: Store the purified amine under an inert atmosphere such as nitrogen or argon. 2. Use an Amber Bottle: Protect the compound from light, which can catalyze oxidation. 3. Store at Low Temperature: Keep the purified amine in a refrigerator or freezer to slow down degradation processes.
"Oiling Out" During Recrystallization of Amine Salt The salt is melting in the hot solvent or is precipitating as a liquid rather than a solid.1. Use a Different Solvent System: The chosen solvent may be too good a solvent at the boiling point. Try a solvent in which the salt has slightly lower solubility at elevated temperatures. 2. Lower the Crystallization Temperature: Dissolve the salt at a lower temperature and allow it to cool more slowly. 3. Use a Solvent/Anti-solvent System: Dissolve the salt in a minimal amount of a good solvent and then slowly add an anti-solvent (in which the salt is insoluble) until turbidity is observed. Then, gently heat until the solution is clear and allow to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for purifying this compound on a laboratory scale?

A1: For many applications, a combination of acid-base extraction followed by distillation is a highly effective and scalable method for purifying this compound. Acid-base extraction efficiently removes neutral and acidic impurities. Subsequent distillation of the free base can then remove non-volatile impurities and separate the desired product from other volatile components.

Q2: My this compound is "streaking" or "tailing" badly on the silica gel TLC plate and column. How can I fix this?

A2: Tailing of amines on silica gel is a common issue due to the strong interaction between the basic amine and the acidic silanol groups on the silica surface.[1] To mitigate this, you can:

  • Add a basic modifier to your eluent: Incorporating a small amount of a volatile tertiary amine, such as triethylamine (0.5-2%) or pyridine, to your mobile phase will compete with your product for the acidic sites on the silica, leading to better peak shape.

  • Use a different stationary phase: Consider using basic or neutral alumina, or an amine-functionalized silica gel column, which are more suitable for the purification of basic compounds.[1]

Q3: I have formed the hydrochloride salt of this compound to purify it by recrystallization. What are some good solvent choices?

A3: Amine hydrochlorides are salts and are therefore more polar than their free base counterparts. Good solvents for their recrystallization are typically polar protic solvents. You can try:

  • Ethanol

  • Isopropanol

  • Methanol/diethyl ether mixtures (dissolve in minimal hot methanol and add diethyl ether as an anti-solvent)

  • Water (if the salt is not too soluble in cold water)

Always perform small-scale solubility tests to find the optimal solvent or solvent system for your specific salt.

Q4: How can I confirm the purity of my final this compound product?

A4: Several analytical techniques can be used to assess the purity of your compound:

  • Gas Chromatography (GC): An excellent method for volatile amines, providing a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. GC-MS combines separation and identification.

  • Titration: Acid-base titration can be used to determine the molar amount of the amine, which can be used to calculate purity if the identity of the compound is confirmed.

Q5: What are the common impurities I might encounter in a typical synthesis of this compound?

A5: Depending on the synthetic route, common impurities can include:

  • Unreacted starting materials: Such as 1-methylcyclobutanone or related precursors.

  • Byproducts from the reaction: For example, from side reactions or incomplete conversions.

  • Solvents: Residual solvents from the reaction or workup.

  • Over-alkylation products: If the synthesis involves methylation, di- and tri-methylated byproducts might be present.

Data Presentation: Comparison of Purification Techniques

While specific quantitative data for the purification of this compound is not extensively published, the following table provides a general comparison of common purification techniques for primary amines. The actual yield and purity will depend on the specific impurities present and the optimization of the chosen method.

Purification Technique Typical Purity Expected Yield Advantages Disadvantages
Fractional Distillation >98%Good to Excellent- Scalable - Effective for removing non-volatile impurities and those with different boiling points- Requires the compound to be thermally stable - Less effective for separating compounds with very close boiling points
Acid-Base Extraction Variable (as a primary step)Excellent- Removes acidic, basic, and neutral impurities - High capacity and scalable- Does not separate the target amine from other basic impurities - Requires subsequent purification step (e.g., distillation)
Column Chromatography (Silica Gel with basic modifier) >99%Fair to Good- High resolution for separating closely related compounds- Can be time-consuming and uses large volumes of solvent - Potential for product loss on the column[1]
Recrystallization (of the hydrochloride salt) >99%Good- Can yield very high purity crystalline solid - Effective for removing soluble impurities- Requires conversion to a salt and then back to the free base - Yield can be reduced by the solubility of the salt in the mother liquor

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Distillation

This protocol is adapted from the general procedure for the purification of cyclobutylamine.[2]

1. Acid-Base Extraction: a. Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel. b. Add 1 M hydrochloric acid (HCl) to the separatory funnel. The volume of the aqueous layer should be approximately one-third to one-half of the organic layer. c. Shake the funnel vigorously, venting frequently to release any pressure buildup. d. Allow the layers to separate. The protonated amine hydrochloride will be in the aqueous layer. e. Drain the lower aqueous layer into a clean flask. f. Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure all the amine is extracted. g. Combine all the aqueous extracts. Wash the combined aqueous extracts with a small portion of diethyl ether to remove any remaining neutral organic impurities. Discard the ether wash. h. Cool the aqueous solution in an ice bath and slowly add a concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution until the pH is >12. The free amine will separate as an oily layer. i. Extract the free amine from the basified aqueous solution with three portions of diethyl ether or dichloromethane. j. Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

2. Distillation: a. Filter the dried organic solution to remove the drying agent. b. Remove the bulk of the solvent using a rotary evaporator. c. Assemble a fractional distillation apparatus. d. Carefully distill the remaining liquid, collecting the fraction that boils at the expected boiling point of this compound (approximately 95-97 °C at atmospheric pressure).

Protocol 2: Purification by Column Chromatography

1. Preparation: a. Choose an appropriate column size based on the amount of crude material. b. Prepare a slurry of silica gel in the initial, low-polarity eluent. c. Pack the column with the silica gel slurry, ensuring there are no air bubbles. d. Add a small layer of sand on top of the silica gel bed.

2. Eluent Selection: a. Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). b. To the chosen eluent, add 0.5-2% triethylamine to prevent tailing.

3. Chromatography: a. Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. b. Carefully load the sample onto the top of the silica gel column. c. Begin eluting with the chosen mobile phase. d. Collect fractions and monitor them by TLC to identify the fractions containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization of the Hydrochloride Salt

1. Salt Formation: a. Dissolve the crude this compound in a suitable anhydrous solvent like diethyl ether or dichloromethane. b. Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) dropwise with stirring. c. The this compound hydrochloride salt will precipitate out of the solution. d. Collect the solid salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

2. Recrystallization: a. In a clean flask, dissolve the crude hydrochloride salt in a minimal amount of a hot recrystallization solvent (e.g., ethanol or isopropanol). b. If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. c. If charcoal was used, perform a hot gravity filtration to remove it. d. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Mandatory Visualizations

experimental_workflow_distillation cluster_extraction Acid-Base Extraction cluster_distillation Distillation start Crude this compound in Organic Solvent add_acid Add 1M HCl and Shake start->add_acid separate1 Separate Layers add_acid->separate1 aqueous_layer Aqueous Layer (Amine Hydrochloride) separate1->aqueous_layer Collect organic_layer1 Organic Layer (Impurities) separate1->organic_layer1 Discard basify Basify Aqueous Layer (pH > 12 with NaOH) aqueous_layer->basify extract_base Extract with Organic Solvent basify->extract_base separate2 Separate Layers extract_base->separate2 organic_layer2 Organic Layer (Free Amine) separate2->organic_layer2 Collect aqueous_waste Aqueous Waste separate2->aqueous_waste Discard dry Dry Organic Layer organic_layer2->dry concentrate Concentrate Organic Solution dry->concentrate fractional_distill Fractional Distillation concentrate->fractional_distill pure_product Pure this compound fractional_distill->pure_product

Caption: Workflow for Purification by Acid-Base Extraction and Distillation.

troubleshooting_logic start Purification Issue Encountered issue What is the main problem? start->issue low_yield Low Yield issue->low_yield impurity Impurity Present issue->impurity degradation Product Degradation issue->degradation check_ph Check pH of aqueous layers during extraction low_yield->check_ph Loss during extraction? careful_roto Careful solvent removal low_yield->careful_roto Volatile loss? change_column Modify chromatography (add TEA or use alumina) low_yield->change_column Loss on column? distillation_check Are boiling points close? impurity->distillation_check Distillation issue? column_check Co-eluting on column? impurity->column_check Chromatography issue? extraction_check Ineffective extraction? impurity->extraction_check Extraction issue? storage_check How is the product stored? degradation->storage_check use_brine Use brine in workup check_ph->use_brine fractional_distill Use fractional distillation distillation_check->fractional_distill Yes optimize_column Optimize solvent gradient column_check->optimize_column Yes multiple_extractions Perform multiple extractions extraction_check->multiple_extractions Yes inert_atmosphere Store under N2 or Ar storage_check->inert_atmosphere protect_light Use amber vial storage_check->protect_light cold_storage Store at low temperature storage_check->cold_storage

Caption: Logical Flowchart for Troubleshooting Purification Issues.

References

Technical Support Center: Synthesis of Cyclobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of cyclobutylamine, particularly focusing on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing cyclobutylamine?

A1: The most common and well-established methods for the synthesis of cyclobutylamine include:

  • Hofmann rearrangement of cyclobutanecarboxamide.

  • Schmidt rearrangement of cyclobutanecarboxylic acid.[1]

  • Reduction of cyclobutanone oxime.

  • Photochemical [2+2] cycloaddition between an imine and an olefin.[2]

Q2: Which synthetic route generally provides the highest yield?

A2: The reported yields for cyclobutylamine synthesis can vary significantly based on the chosen method and reaction conditions. Oxidative rearrangement of cyclobutanecarboxamide using reagents like lead tetraacetate or iodosobenzene diacetate has been reported to achieve yields of 82–87%.[1] The Schmidt rearrangement of cyclobutanecarboxylic acid is also a high-yield, one-step process with reported yields in the range of 60–80%.[1] The Hofmann rearrangement using [I,I-bis(trifluoroacetoxy)iodo]benzene typically affords yields of 69–77% for the hydrochloride salt.[3]

Q3: What are some common impurities that can arise during the synthesis and how can they be removed?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, in the Hofmann rearrangement, ethyl carbamate can be an impurity.[3] Purification is often achieved through distillation or flash chromatography.[3] Steam distillation followed by acidification and extraction is a common workup procedure to isolate the amine.[1] It is also crucial to handle the final product with care as cyclobutylamine can react with atmospheric carbon dioxide.[1]

Troubleshooting Guides

Hofmann Rearrangement of Cyclobutanecarboxamide

Issue: Low yield of cyclobutylamine hydrochloride.

Potential Cause Troubleshooting Suggestion
Degraded Reagent The reagent [I,I-bis(trifluoroacetoxy)iodo]benzene is light-sensitive and can degrade over time, turning yellow. Using degraded reagent will result in poor yields and a yellow-colored reaction mixture. Ensure the reagent is fresh and stored properly in a dark bottle under an inert atmosphere (nitrogen or argon).[3]
Impure Starting Material The purity of the starting cyclobutanecarboxamide is crucial. Purify the amide by recrystallization or flash chromatography before use.[3]
Suboptimal Reaction Conditions Ensure the reaction is carried out under the recommended conditions. The reaction can be sensitive to temperature and reaction time.
Formation of Side Products The intermediate isocyanate can react with the product amine to form urea byproducts. Running the reaction under acidic conditions helps to protonate the amine as it forms, preventing this side reaction.

Experimental Protocol: Hofmann Rearrangement using [I,I-bis(trifluoroacetoxy)iodo]benzene [3]

  • To a solution of [I,I-bis(trifluoroacetoxy)iodo]benzene (1.5 equivalents) in a mixture of acetonitrile and water, add cyclobutanecarboxamide (1 equivalent).

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • Upon completion, remove the acetonitrile via rotary evaporation.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ether) to remove organic impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid.

  • Extract the aqueous layer again with an organic solvent.

  • Combine the aqueous fractions and concentrate under reduced pressure to obtain the crude cyclobutylamine hydrochloride.

  • Recrystallize the product from a mixture of ethanol and ether to yield pure cyclobutylamine hydrochloride.

Hofmann_Rearrangement_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Cyclobutanecarboxamide Cyclobutanecarboxamide Start->Cyclobutanecarboxamide Reaction_Mixture Stir at Room Temp Cyclobutanecarboxamide->Reaction_Mixture Reagent_Solution [I,I-bis(trifluoroacetoxy)iodo]benzene in Acetonitrile/Water Reagent_Solution->Reaction_Mixture Evaporation Remove Acetonitrile Reaction_Mixture->Evaporation Monitor by TLC Extraction1 Ether Extraction Evaporation->Extraction1 Acidification Acidify with HCl Extraction1->Acidification Extraction2 Ether Extraction Acidification->Extraction2 Concentration Concentrate Aqueous Layer Extraction2->Concentration Recrystallization Recrystallize from Ethanol/Ether Concentration->Recrystallization Product Cyclobutylamine HCl Recrystallization->Product

Caption: Workflow for the Hofmann rearrangement of cyclobutanecarboxamide.

Schmidt Rearrangement of Cyclobutanecarboxylic Acid

Issue: Low and inconsistent yields of cyclobutylamine.

Potential Cause Troubleshooting Suggestion
Rate of Azide Addition The addition of sodium azide to the reaction mixture should be slow and controlled to maintain a gentle reflux. Adding the azide too quickly can lead to a violent reaction and the formation of side products.[1]
Reaction Temperature The reaction temperature should be carefully controlled. The initial heating to 45-50°C is critical, as is maintaining this temperature during and after the azide addition.[1]
Formation of Rearrangement Byproducts While NMR data suggests that cyclopropylcarbinylamine is not a significant byproduct under the recommended conditions, deviations in the procedure could potentially lead to its formation.[1] Adhering to the established protocol is key.
Loss of Product during Workup Cyclobutylamine is volatile. During the steam distillation and subsequent concentration steps, care must be taken to minimize its loss. Using a distillation adapter that dips below the surface of the acidic receiving solution is recommended.[1]

Experimental Protocol: Schmidt Rearrangement of Cyclobutanecarboxylic Acid [1]

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and powder funnel, combine chloroform, cyclobutanecarboxylic acid, and concentrated sulfuric acid.

  • Heat the mixture to 45-50°C in an oil bath.

  • Slowly add sodium azide over a period of 1.5 hours, maintaining a gentle reflux.

  • After the addition is complete, continue heating at 50°C for another 1.5 hours.

  • Cool the reaction mixture in an ice bath and slowly add crushed ice.

  • Carefully basify the mixture with a cold sodium hydroxide solution to a pH of approximately 12-13.

  • Perform a steam distillation, collecting the distillate in a receiver containing dilute hydrochloric acid.

  • Remove the water and chloroform from the distillate under reduced pressure.

  • Treat the remaining amine hydrochloride solution with a slush of potassium hydroxide to liberate the free amine, which will separate as an oil.

  • Dry the amine oil over solid potassium hydroxide and distill to obtain pure cyclobutylamine.

Schmidt_Rearrangement_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield in Schmidt Rearrangement Azide_Addition Rapid Azide Addition Low_Yield->Azide_Addition Temp_Control Poor Temperature Control Low_Yield->Temp_Control Workup_Loss Product Loss During Workup Low_Yield->Workup_Loss Side_Reactions Formation of Side Products Low_Yield->Side_Reactions Slow_Addition Slow, controlled addition to maintain gentle reflux Azide_Addition->Slow_Addition Maintain_Temp Maintain 45-50°C during and after addition Temp_Control->Maintain_Temp Careful_Distillation Use proper distillation setup to minimize volatility losses Workup_Loss->Careful_Distillation Optimize_Conditions Adhere strictly to protocol to suppress byproducts Side_Reactions->Optimize_Conditions

Caption: Troubleshooting low yield in the Schmidt rearrangement.

Reduction of Cyclobutanone Oxime

Issue: Incomplete reaction or formation of byproducts.

Potential Cause Troubleshooting Suggestion
Choice of Reducing Agent The choice of reducing agent is critical. Stronger reducing agents may lead to over-reduction or side reactions. Milder, more selective reagents are often preferred.
Reaction Conditions The temperature, solvent, and pH of the reaction can significantly impact the outcome. Optimization of these parameters may be necessary for a given reducing agent.
Purity of the Oxime The starting cyclobutanone oxime should be pure. Impurities can interfere with the reduction process.
Formation of Aziridine Byproducts Depending on the reaction conditions and the reducing agent used, the formation of aziridine byproducts through rearrangement is a possibility.

Comparative Data of Synthetic Routes

Synthetic Method Starting Material Key Reagents Reported Yield Advantages Disadvantages
Hofmann Rearrangement Cyclobutanecarboxamide[I,I-bis(trifluoroacetoxy)iodo]benzene, MeCN/H₂O69-77% (as HCl salt)[3]Mild conditions, good yield.Multi-step if starting from the acid; reagent can be expensive and sensitive.
Oxidative Rearrangement CyclobutanecarboxamideLead tetraacetate or iodosobenzene diacetate82-87%[1]High yield.Use of heavy metal reagents.
Schmidt Rearrangement Cyclobutanecarboxylic acidHydrazoic acid (from NaN₃), H₂SO₄60-80%[1]One-step from the acid, high yield.Use of highly toxic and explosive hydrazoic acid.
Photochemical Cycloaddition Imine and OlefinPhotosensitizer (e.g., benzophenone)36-69%[2]Provides a route to substituted cyclobutylamines.Requires specialized photochemical equipment; yield can be variable.

References

Stability of 1-Methyl-cyclobutylamine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Methyl-cyclobutylamine under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Specific experimental stability data for this compound is limited in publicly available literature. The quantitative data and degradation pathways presented here are hypothetical and based on the known chemical properties of analogous primary amines. These should be used as a guide for designing and interpreting your own experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, a primary amine, is primarily influenced by:

  • pH: It is susceptible to degradation in acidic and alkaline conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Oxidizing agents: Primary amines are prone to oxidation.

  • Light: Photolytic degradation can occur upon exposure to UV or visible light.

Q2: How should I store this compound to ensure its stability?

A2: For optimal stability, this compound should be stored in a cool, dark place in a tightly sealed container to protect it from light and atmospheric moisture and carbon dioxide. For long-term storage, refrigeration (2-8 °C) is recommended. The hydrochloride salt form generally exhibits greater stability as a solid.

Q3: What are the likely degradation products of this compound?

A3: Based on the structure, potential degradation products could arise from oxidation, leading to the formation of the corresponding imine, oxime, or further cleavage of the cyclobutane ring. Under strongly acidic or basic conditions, hydrolysis or rearrangement of the cyclobutane ring could occur, though this is generally less common for simple amines.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Purity Over Time in Solution pH of the solution is not optimal; Exposure to oxygen; Elevated storage temperature.Buffer the solution to a neutral or slightly acidic pH (around 6-7). Degas solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon). Store solutions at reduced temperatures (e.g., 4 °C).
Unexpected Peaks in HPLC Analysis Degradation of the compound.Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and their retention times.
Inconsistent Results in Biological Assays Degradation of the active compound leading to lower effective concentration.Prepare fresh solutions of this compound before each experiment. Verify the purity of the compound using a suitable analytical method (e.g., HPLC, NMR) before use.

Stability Under Different Conditions: A Hypothetical Summary

The following tables summarize the expected stability of this compound under various stress conditions based on general principles of amine chemistry.

Table 1: Hypothetical pH Stability of this compound (1 mg/mL in aqueous solution) after 24 hours.

pH Temperature (°C) % Degradation (Hypothetical)
225< 5%
28015-25%
725< 1%
7805-10%
1225< 5%
128020-30%

Table 2: Hypothetical Stability of this compound under Oxidative and Photolytic Stress.

Condition Duration % Degradation (Hypothetical)
3% H₂O₂ at 25°C24 hours10-20%
Light Exposure (ICH Q1B)1.2 million lux hours5-15%

Experimental Protocols

Protocol 1: pH Stability Assessment

  • Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Neutral: Mix 1 mL of the stock solution with 1 mL of purified water.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Incubation: Incubate the solutions at a desired temperature (e.g., 25°C and 80°C) for a specified time (e.g., 24 hours).

  • Neutralization: After incubation, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.

Protocol 2: Oxidative Stability Assessment

  • Solution Preparation: Prepare a 1 mg/mL stock solution of this compound.

  • Stress Condition: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Analysis: Analyze the sample by HPLC.

Protocol 3: Photostability Assessment

  • Sample Preparation: Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Control: Keep a control sample in the dark under the same temperature and humidity conditions.

  • Analysis: Dissolve both the exposed and control samples in a suitable solvent and analyze by HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results stock 1 mg/mL Stock Solution of this compound acid Acidic (0.1M HCl, 80°C) stock->acid base Basic (0.1M NaOH, 80°C) stock->base oxidative Oxidative (3% H₂O₂, RT) stock->oxidative thermal Thermal (80°C in solution) stock->thermal photolytic Photolytic (ICH Q1B) stock->photolytic hplc Stability-Indicating HPLC Method acid->hplc base->hplc oxidative->hplc thermal->hplc photolytic->hplc data Quantitative Data (% Degradation) hplc->data pathway Degradation Pathway Elucidation data->pathway

Caption: Workflow for Forced Degradation Studies.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Extreme pH) parent This compound imine 1-Methyl-cyclobutyl-1-imine parent->imine [O] rearrangement Rearrangement Products parent->rearrangement H⁺ or OH⁻ oxime 1-Methyl-cyclobutyl-1-one oxime imine->oxime [O] ring_cleavage Ring Cleavage Products imine->ring_cleavage Further [O]

Caption: Hypothetical Degradation Pathways.

Technical Support Center: N-Methylation of Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of secondary amines.

Frequently Asked Questions (FAQs)

Q1: My N-methylation reaction is resulting in a low yield or is incomplete. What are the common causes?

Low yields can stem from several factors, often related to reaction conditions and reagent quality.[1]

  • Insufficient Reaction Time or Temperature: Many methylation reactions require specific temperature thresholds and durations to proceed to completion. For instance, the Eschweiler-Clarke reaction is often heated to drive the formation and subsequent reduction of the iminium ion intermediate.[1]

  • Incorrect Stoichiometry: The molar ratios of the amine, the methylating agent, and the reducing agent are critical. A slight excess of the methylating and reducing agents is often recommended to ensure the reaction completes.[1] For example, in a typical Eschweiler-Clarke reaction, a molar ratio of 1 equivalent of the amine to 1.1-1.2 equivalents of both formaldehyde and formic acid is suggested.[1]

  • Reagent Purity: The purity of starting materials is crucial. Impurities in the secondary amine or degradation of the formaldehyde or formic acid can lead to side reactions and lower yields.[1] Using freshly opened or properly stored reagents is advisable.[1]

  • Poor Nucleophilicity of the Amine: Aromatic amines or those with significant steric hindrance can be less reactive.[2] In such cases, more forcing conditions or a different catalytic system may be required.[2]

Q2: I am observing the formation of a quaternary ammonium salt. How can I prevent this side reaction?

The formation of quaternary ammonium salts is a common issue, particularly when using highly reactive alkylating agents like methyl iodide or dimethyl sulfate.[1][3] This occurs because the tertiary amine product is often more nucleophilic than the starting secondary amine, leading to over-alkylation.[4]

Solutions:

  • Use Reductive Amination Methods: The Eschweiler-Clarke reaction is a classic method that inherently avoids over-methylation because the tertiary amine product cannot form another iminium ion, thus stopping the reaction.[1][5]

  • Control Stoichiometry: If using alkyl halides, carefully controlling the stoichiometry by using the amine as the limiting reagent can help, but this is often difficult to manage perfectly.

  • Choose a Different Methylating Agent: Using less reactive methylating agents like dimethyl carbonate (DMC) can provide better selectivity, though it may require a catalyst and higher temperatures.[3]

Q3: My Eschweiler-Clarke reaction is failing. What should I troubleshoot?

The Eschweiler-Clarke reaction, while robust, can fail for specific reasons.

  • Reagent Order and Quality: Traditionally, the amine is mixed with an excess of formic acid before the addition of formaldehyde.[6] However, a modified approach involves mixing the amine with a small stoichiometric excess of formaldehyde first, followed by the slow addition of formic acid, which can improve outcomes.[6] Ensure the formaldehyde solution has not degraded and that the formic acid is of sufficient concentration (typically 85-95%).[6]

  • pH Conditions: The reaction mechanism involves the formation of an iminium ion, which is favored under mildly acidic conditions. While formic acid provides the acidic environment, ensuring the pH is not too low is important. Some modern variations may use different acid substitutes or pH controls.[7]

  • Workup Issues: The tertiary amine product is basic. During workup, after an initial acid wash to remove non-basic impurities, the aqueous layer must be sufficiently basified (e.g., to pH 11) to deprotonate the product before extraction with an organic solvent.[1][8] Incomplete basification will result in product loss.

Q4: Are there greener or milder alternatives to traditional N-methylation methods?

Yes, several modern methods offer improved safety and environmental profiles.

  • Catalytic Methods with Methanol: Iridium or Ruthenium-based catalysts can achieve N-methylation of amines using methanol as the methylating agent, which is an environmentally benign C1 source.[9][10]

  • Copper-Catalyzed Methylation with Paraformaldehyde: A highly efficient method uses a copper hydride (CuH) catalyst with paraformaldehyde as the C1 source and a hydrosilane as the reducing agent. This reaction proceeds under mild conditions without additives.[2]

  • Mechanochemical (Ball-Milling) Methods: A solvent-free procedure for N-methylation has been developed using liquid-assisted grinding (LAG) with formalin as the methylating agent and sodium triacetoxyborohydride as the reductant. This method is rapid, efficient, and significantly reduces solvent waste.[11][12][13]

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving common issues in N-methylation experiments.

G General Troubleshooting Workflow for N-Methylation cluster_start cluster_checks General Troubleshooting Workflow for N-Methylation cluster_solutions General Troubleshooting Workflow for N-Methylation cluster_end start Start: Low Yield or No Reaction reagents Check Reagents: - Purity of Amine - Freshness of Aldehyde/Acid - Stoichiometry (use slight excess) start->reagents Step 1 conditions Check Conditions: - Temperature (is it high enough?) - Reaction Time (is it long enough?) - pH (for reductive amination) reagents->conditions If reagents are OK change_reagents Change Reagents: - Try alternative reducing agent (e.g., NaBH(OAc)3) - Use different methyl source reagents->change_reagents Impurity/Degradation Suspected workup Check Workup: - Correct pH for extraction? - Sufficient extractions? - Proper purification method? conditions->workup If conditions are correct optimize Optimize Conditions: - Increase Temperature/Time - Adjust Stoichiometry conditions->optimize Sub-optimal workup->optimize If workup is correct, but yield is still low workup->optimize Product Loss Suspected change_method Change Method: - Switch to Eschweiler-Clarke - Use Catalytic Methylation (e.g., CuH) - Try Mechanochemistry optimize->change_method If optimization fails end Success: Target Tertiary Amine optimize->end If optimization works change_reagents->end change_method->end

Caption: A logical flow for troubleshooting N-methylation reactions.

Key Experimental Protocols

Protocol 1: Eschweiler-Clarke Reaction[1][8]

This procedure is a classic method for producing tertiary amines without the risk of quaternization.

  • To a solution of the secondary amine (1.0 eq) in formic acid (1.8 eq), add a 37% aqueous solution of formaldehyde (1.1 eq).

  • Heat the reaction mixture at 80-100 °C for several hours (typically 2-18 hours) until the evolution of CO2 gas ceases.[8][14]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature.

  • Add water and 1M HCl, then extract with a non-polar organic solvent (e.g., dichloromethane) to remove any non-basic impurities.

  • Basify the aqueous phase to a pH of 11 with a sodium hydroxide solution.

  • Extract the aqueous phase multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product via column chromatography as needed.

Protocol 2: Copper-Catalyzed N-Methylation with Paraformaldehyde[2]

This is a modern, mild, and efficient catalytic method.

  • To a reaction vessel, add the amine (0.5 mmol), paraformaldehyde ((CH₂O)n, 1.5 mmol), a copper catalyst (e.g., (CAAC)CuCl, 2.5 mol %), and a solvent (e.g., nBu₂O, 2 mL).

  • Add the reducing agent, polymethylhydrosiloxane (PMHS, 1.5 mmol).

  • Heat the mixture at 80 °C for 18 hours under an inert atmosphere.

  • Monitor the reaction by Gas Chromatography (GC) or TLC.

  • Upon completion, cool the reaction and purify directly by column chromatography to obtain the isolated product.

Reaction Data Summary

The following tables summarize typical reaction conditions for various N-methylation methods.

Table 1: Comparison of N-Methylation Methods

MethodMethyl SourceReductant / CatalystTemp. (°C)Time (h)Key AdvantageCommon Issue
Eschweiler-Clarke FormaldehydeFormic Acid80 - 1002 - 18No over-methylation[5]Requires heat; CO₂ evolution
Alkyl Halide Methyl IodideBase (e.g., K₂CO₃)RT - RefluxVariableSimple reagentsOver-methylation risk[4][15]
CuH-Catalyzed ParaformaldehydePMHS / (CAAC)CuCl8018High efficiency, mild[2]Requires specific catalyst
Mechanochemical FormalinNaBH(OAc)₃RT< 1Solvent-free, rapid[12]Requires ball mill equipment

Table 2: Troubleshooting Guide for Low Yields

ProblemProbable CauseSuggested Solution
Incomplete Reaction Insufficient heating or reaction time.Increase temperature to 80-100°C and monitor by TLC until starting material is consumed.[1]
Low Conversion Incorrect stoichiometry of reagents.Use a slight excess (1.1-1.2 eq) of both formaldehyde and the reducing agent.[1]
Side Product Formation Impure starting materials or high temperatures causing degradation.Ensure purity of reagents. Use freshly opened or properly stored materials.[1] Avoid excessive temperatures.
Product Loss During Workup Incomplete basification before extraction.Ensure the aqueous phase is strongly basic (pH > 10) before extracting the product.[1]
Poor Separation Unsuitable solvent system for chromatography.Optimize the solvent system for column chromatography, potentially using a gradient elution.[1]

Reaction Pathway

This diagram illustrates the mechanism of the Eschweiler-Clarke reaction, a fundamental process in N-methylation.

G Eschweiler-Clarke Reaction Mechanism amine Secondary Amine (R₂NH) iminium Iminium Ion [R₂N=CH₂]⁺ amine->iminium + CH₂O - H₂O formaldehyde Formaldehyde (CH₂O) product Tertiary Amine (R₂N-CH₃) iminium->product formic_acid Formic Acid (HCOOH) formic_acid->iminium Hydride Transfer co2 CO₂ formic_acid->co2 Decarboxylation

Caption: Mechanism of the Eschweiler-Clarke reaction.[5][8]

References

Preventing over-methylation in amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of over-methylation during amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is over-methylation in amine synthesis and why is it a problem?

Over-methylation is an undesired side reaction where a primary or secondary amine is alkylated beyond the desired methyl-substituted product, often leading to the formation of tertiary amines or even quaternary ammonium salts.[1] This is a significant issue in pharmaceutical and organic chemistry because the N-methyl group plays a crucial role in the biological activity of many compounds; its presence can alter a molecule's solubility, conformation, and metabolic activity.[2] Uncontrolled methylation leads to a mixture of products, reducing the yield of the target compound and complicating purification processes.[1]

Q2: My primary amine is converting directly to a tertiary amine or quaternary salt. What are the common causes?

This is a classic problem of over-alkylation. The primary causes include:

  • Increased Nucleophilicity: The product of the first methylation (a secondary amine) is often more nucleophilic and less sterically hindered than the starting primary amine, making it react faster with the methylating agent.[1]

  • Excess Methylating Agent: Using a large excess of the methylating agent (like methyl iodide) will drive the reaction towards exhaustive methylation, producing quaternary ammonium salts.[1]

  • Reaction Conditions: High temperatures can provide the necessary activation energy for subsequent methylation steps to occur.

  • Inappropriate Reagent Choice: Strong, highly reactive methylating agents like methyl triflate or methyl iodide are prone to causing over-methylation if not carefully controlled.[1][3]

Q3: How can I selectively synthesize a mono-methylated amine from a primary amine?

Achieving selective mono-methylation is a significant challenge but can be addressed using several strategies:[2][4]

  • Reductive Amination: This is a preferred method for controlled alkylation. It involves reacting the amine with one equivalent of formaldehyde (or paraformaldehyde) to form an imine intermediate, which is then reduced.[5] The choice of reducing agent is critical for selectivity.

  • Eschweiler-Clarke Reaction: This classic method uses formaldehyde as the methyl source and formic acid as the reducing agent.[6][7][8] While it typically methylates amines to the tertiary stage, careful control of stoichiometry can favor the secondary amine.[9] Importantly, this method does not produce quaternary ammonium salts.[8][10]

  • Use of Protecting Groups: A strategy developed by Fukuyama involves using a protecting group like o-nitrobenzenesulfonamide to prevent polyalkylation. The protected amine is alkylated and then deprotected to yield the desired secondary amine.

  • Specialized Catalysts and Reagents: Modern methods employ specific catalysts (e.g., CuH, Ni, Pd/In2O3) or solvents (e.g., HFIP with methyl triflate) that promote mono-methylation with high selectivity.[3][11][12][13]

Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions.

Issue 1: Low yield of the desired secondary amine and significant formation of tertiary amine.

This indicates that the second methylation step is occurring too readily.

dot graph Troubleshooting_Overmethylation { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", size="7.9,5", ratio=compress]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="Problem: Over-methylation\n(High Tertiary Amine Yield)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_stoich [label="1. Verify Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="2. Analyze Reaction\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagent [label="3. Evaluate Reagents", fillcolor="#FBBC05", fontcolor="#202124"];

sol_stoich [label="Solution:\n- Use ≤1.05 eq. of formaldehyde.\n- Add formic acid/reducing agent slowly.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp [label="Solution:\n- Lower the reaction temperature.\n- Monitor reaction progress closely (TLC/GC).", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reagent [label="Solution:\n- Switch to a milder reducing agent (e.g., NaBH(OAc)3).\n- Consider a different methylation protocol.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Logical Flow start -> check_stoich [label="Is the ratio of\nmethylating agent to\namine correct?"]; check_stoich -> sol_stoich [label="No"]; check_stoich -> check_temp [label="Yes"];

check_temp -> sol_temp [label="Is the temperature\ntoo high?"]; check_temp -> check_reagent [label="No"];

check_reagent -> sol_reagent [label="Are the reagents\ntoo reactive?"]; } dot Caption: Troubleshooting workflow for over-methylation.

Troubleshooting Steps:

  • Check Stoichiometry: The ratio of the amine to the methylating agent is critical. For mono-methylation via reductive amination, ensure you are using close to a 1:1 molar ratio of amine to formaldehyde. A slight excess of the amine can sometimes help consume the formaldehyde before it can react with the product.

  • Control Reagent Addition: The order and rate of addition matter. In some improved Eschweiler-Clarke procedures, mixing the amine with a small stoichiometric excess of formaldehyde before the slow addition of formic acid can improve outcomes.[14] For reductive amination, forming the imine first before adding the reducing agent can provide better control.

  • Lower the Temperature: Higher temperatures increase reaction rates, often favoring the more reactive secondary amine intermediate.[15] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly improve selectivity.

  • Change the Reducing Agent: For reductive amination, the choice of reducing agent impacts selectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over stronger reagents like sodium cyanoborohydride because it is milder and less toxic.[5]

Issue 2: The reaction stalls, or the primary amine is recovered unreacted.

This suggests the reaction conditions are not sufficiently activating for the initial methylation step.

dot graph Troubleshooting_StalledReaction { graph [rankdir="TB", bgcolor="#FFFFFF", size="7.9,5", ratio=compress]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="Problem: Reaction Stalls\n(Unreacted Starting Material)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_activation [label="Is imine formation occurring?", fillcolor="#FBBC05", fontcolor="#202124"]; check_reductant [label="Is the reducing agent active?", fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="If catalytic, is the catalyst active?", fillcolor="#FBBC05", fontcolor="#202124"];

sol_activation [label="Solution:\n- For aromatic amines, gentle heating may be needed for imine formation.\n- Ensure pH is appropriate (mildly acidic).", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_reductant [label="Solution:\n- Check the quality/age of the reducing agent.\n- Consider a slightly more powerful (but still controlled) reductant.", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_catalyst [label="Solution:\n- Verify catalyst loading and integrity.\n- Ensure no catalyst poisons are present.", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Logical Flow start -> check_activation; check_activation -> sol_activation [label="No / Unsure"]; check_activation -> check_reductant [label="Yes"]; check_reductant -> sol_reductant [label="No / Unsure"]; check_reductant -> check_catalyst [label="Yes"]; check_catalyst -> sol_catalyst [label="If Applicable"]; } dot Caption: Troubleshooting workflow for stalled amine methylation.

Troubleshooting Steps:

  • Verify Imine Formation: The first step in reductive amination is the formation of an imine (or iminium ion). For less reactive amines, such as some aromatic amines, this step can be slow and may require gentle heating or a slightly acidic catalyst.[16] You can monitor this step by TLC or NMR before adding the reducing agent.

  • Check Reagent Quality: Reducing agents, particularly hydrides, can degrade over time with exposure to moisture. Ensure your reducing agent is fresh and active.

  • Solvent and pH: The reaction medium is important. Some reactions require specific solvents to proceed efficiently. For example, direct monomethylation with methyl triflate shows high selectivity in hexafluoroisopropanol (HFIP).[3] The pH must also be controlled; imine formation is typically favored under mildly acidic conditions.

Data Summary: Reagent and Condition Selection

The choice of reagents and reaction conditions significantly impacts the selectivity between mono- and di-methylation.

MethodMethyl SourceReductant / CatalystTemp. (°C)Key FeatureSelectivity
Eschweiler-Clarke FormaldehydeFormic Acid80–100Irreversible due to CO₂ evolution; avoids quaternization.[7][8]Good for tertiary amines; mono-methylation requires careful control.[9]
Standard Reductive Amination FormaldehydeNaBH(OAc)₃0–25Mild and selective for many substrates.[5]Generally good for mono-alkylation with controlled stoichiometry.
Catalytic Methylation MethanolNi/ZnAlOₓ Catalyst160–180Sustainable approach using methanol as the C1 source.[11]High yields (75-97%) for mono-N-methylation reported.[11]
Catalytic Methylation Paraformaldehyde(CAAC)CuCl / PMHS80High efficiency for both aromatic and aliphatic amines.[12]Can produce N-methyl or N,N-dimethyl products in high yields.[12][17]
Direct Methylation Methyl TriflateNone (Solvent-mediated)RTUses HFIP solvent to prevent over-methylation.[3]High selectivity (up to 96%) for mono-methylation.[3]

Key Experimental Protocol: Selective Mono-Methylation via Reductive Amination

This protocol provides a general methodology for the selective mono-methylation of a primary amine using sodium triacetoxyborohydride.

Materials:

  • Primary Amine (1.0 eq)

  • Paraformaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~5 mol%)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Saturated aq. Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 eq) and the chosen solvent (DCM or DCE).

  • Imine Formation: Add paraformaldehyde (1.05 eq) and a catalytic amount of acetic acid to the solution. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC or LC-MS. For less reactive amines, gentle warming may be required.

  • Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 15-20 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the imine and formation of the product by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with the reaction solvent (DCM or DCE).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired N-methyl secondary amine.

References

Optimizing reaction conditions for cyclobutane ring formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cyclobutane ring formation. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing cyclobutane rings?

The most common and versatile method for constructing cyclobutane rings is the [2+2] cycloaddition reaction, where two unsaturated molecules, typically alkenes, react to form a four-membered ring.[1][2] These reactions can be initiated under thermal or photochemical conditions.[3] Other methods include ring expansion of cyclopropyl derivatives, intramolecular cyclizations, and transition-metal-catalyzed C-H functionalization.[4][5]

Q2: What is the fundamental difference between thermal and photochemical [2+2] cycloadditions?

According to the Woodward-Hoffmann rules, the feasibility of a cycloaddition is determined by the number of π electrons involved.[3]

  • Thermal [2+2] Cycloaddition: This reaction is "forbidden" as a concerted process for typical alkenes due to unfavorable orbital symmetry.[6][7] It often proceeds through a stepwise mechanism involving a diradical or zwitterionic intermediate, which may require high temperatures or specific substrates like ketenes.[8][9][10]

  • Photochemical [2+2] Cycloaddition: This reaction is "allowed."[3][6][7] Irradiation with UV light excites an electron in one alkene to a higher energy orbital (from HOMO to LUMO), changing the orbital symmetry and allowing the reaction to proceed in a concerted, suprafacial manner.[6] This is often the preferred method for simple alkenes.[2]

Q3: What types of catalysts are used for cyclobutane synthesis?

Various catalysts can be employed to promote [2+2] cycloadditions, improve yields, and control stereoselectivity.

  • Transition Metal Catalysts:

    • Copper(I) salts (e.g., CuOTf): Effective for catalyzing photochemical [2+2] cycloadditions, particularly for photodimerizations.[2][11]

    • Palladium (Pd) and Nickel (Ni): Used in cross-coupling reactions to form the cyclobutane framework.[12]

    • Rhodium (Rh) and Cobalt (Co): Can catalyze cycloadditions, including enantioselective variants, to produce chiral cyclobutenes and cyclobutanes.[5][13][14]

    • Silver (Ag): Used in ring-expansion reactions of cyclopropyl compounds to yield cyclobutenes.[4]

  • Lewis Acid Catalysts: Can be used to catalyze enantioselective [2+2] cycloadditions, often in combination with a chiral ligand, to produce chiral cyclobutane derivatives.[4][12]

  • Photosensitizers: In photochemical reactions, sensitizers like benzophenone or thioxanthone can be used to transfer energy to the reactants, allowing the use of longer wavelength light (e.g., blue LEDs) and improving reaction efficiency.[15][16]

Troubleshooting Guide

This guide addresses common problems encountered during cyclobutane synthesis via [2+2] cycloaddition.

Troubleshooting_Flowchart start Problem: Low Yield or No Reaction check_conditions 1. Verify Reaction Conditions start->check_conditions check_reagents 2. Assess Reagents & Substrates start->check_reagents check_workup 3. Review Purification & Workup start->check_workup thermal_photo Thermal or Photochemical? check_conditions->thermal_photo reagent_purity Purity Issues: - Impure starting materials - Solvent moisture/impurities - Catalyst deactivation check_reagents->reagent_purity substrate_reactivity Substrate Issues: - Steric hindrance - Unfavorable electronics - Competing intramolecular reactions check_reagents->substrate_reactivity workup_loss Product Loss During: - Extraction - Chromatography - Decomposition on silica check_workup->workup_loss thermal_issues Issues: - Insufficient temperature - Incorrect solvent - Degradation at high temp thermal_photo->thermal_issues Thermal photo_issues Issues: - Incorrect wavelength - Insufficient light intensity/time - No/wrong photosensitizer - Quenching by solvent/impurities thermal_photo->photo_issues Photochemical

Caption: Troubleshooting logic for low-yield cyclobutane synthesis.

Q4: My reaction yield is very low. What are the common causes?

Low yields are a frequent issue.[17] Systematically investigate the following possibilities:

  • Incorrect Reaction Conditions:

    • Photochemical Reactions: Ensure the light source wavelength is appropriate for your substrate or photosensitizer.[15] The reaction time or light intensity may be insufficient.[16] Oxygen can quench excited states, so ensure the reaction mixture is properly degassed.

    • Thermal Reactions: The temperature may be too low for the reaction to proceed or too high, causing decomposition.[8] High-pressure conditions (up to 15 kbar) can sometimes promote thermally challenging cycloadditions.[8]

  • Reagent Purity: Impurities in starting materials or solvents can inhibit the reaction or consume catalysts. Ensure all reagents are pure and solvents are dry and degassed.

  • Catalyst Issues: If using a catalyst, ensure it has not been deactivated by air, moisture, or impurities. Check that the correct catalyst loading is being used.

  • Substrate Reactivity: Highly substituted or sterically hindered alkenes may react slowly or not at all. The electronic properties of the substrates are also critical; some cycloadditions require electron-rich and electron-poor partners.

  • Product Loss During Workup: The cyclobutane product may be volatile, unstable on silica gel, or lost during extraction phases.[17]

Q5: I am getting a mixture of stereoisomers. How can I improve diastereoselectivity?

Controlling stereochemistry is a key challenge in cyclobutane synthesis.[9]

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction pathway and stereochemical outcome.[18] Polar solvents can stabilize polar intermediates or transition states, potentially altering the diastereomeric ratio.[18][19] For instance, in some photochemical reactions, CH₂Cl₂ has been shown to provide better diastereomeric ratios than other solvents.[15]

  • Catalyst/Chiral Auxiliary: The use of chiral Lewis acids, transition metal catalysts with chiral ligands, or chiral auxiliaries attached to a substrate can induce high levels of enantioselectivity and diastereoselectivity.[14][20]

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lowest activation energy.

Q6: My reaction is producing significant side products. How can I suppress them?

  • Polymerization: This is common with reactive alkenes. Lowering the concentration of the reactants (running the reaction under more dilute conditions) can favor the intramolecular or desired bimolecular reaction over intermolecular polymerization.

  • Ring Opening: The high strain energy (~26.5 kcal/mol) of the cyclobutane ring makes it susceptible to ring-opening reactions, especially under harsh thermal or acidic/basic conditions.[21][22] Use milder conditions where possible.

  • Intramolecular Reactions: For substrates containing multiple double bonds, intramolecular [2+2] cycloaddition can compete with the desired intermolecular reaction. The distance between the reactive olefins is crucial; linkers that place them 5 Å or more apart tend to favor intermolecular polymerization over intramolecular cyclization.[23]

Data & Protocols

Table 1: Solvent Effects on Photochemical [2+2] Cycloaddition

This table summarizes the optimization of solvent choice for the reaction between styrene and an N-aryl maleimide, highlighting the impact on yield and diastereomeric ratio (dr).

EntrySolventYield (%)dr (endo/exo)
1CH₂Cl₂8585:15
2CHCl₃8280:20
3Toluene6070:30
4MeCN5575:25
5HFIP<10-
Data adapted from a study on N-aryl maleimides. Yields and dr were determined by ¹H NMR of the crude reaction mixture.[15]
Table 2: Optimization of High-Pressure [2+2] Cycloaddition

This table shows the effect of temperature and reactant equivalents on the yield of a cyclobutane formed under high pressure (15 kbar).

EntryEquivalents (Vinyl Ether)Temperature (°C)Time (h)Yield (%)
13211965
23501983
33751978
44501981
54504185
Data adapted from a study on hyperbaric [2+2] cycloaddition reactions.[8]

Experimental Protocols

Protocol 1: General Procedure for Catalyst-Free Photochemical [2+2] Cycloaddition

This protocol is suitable for the reaction of alkenes with N-alkyl maleimides.[15]

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification prep1 1. Add alkene (2.0 equiv) and N-alkyl maleimide (1.0 equiv) to a glass vial. prep2 2. Add solvent (e.g., CH₂Cl₂). prep1->prep2 prep3 3. Seal vial and purge with an inert gas (e.g., Argon). prep2->prep3 react1 4. Stir the reaction mixture. prep3->react1 react2 5. Irradiate with UVA LED (e.g., 370 nm) for 16–70 hours at room temperature. react1->react2 workup1 6. Monitor reaction by TLC/GC-MS. react2->workup1 workup2 7. Concentrate the mixture in vacuo. workup1->workup2 workup3 8. Purify the product by column chromatography (e.g., pet. ether/EtOAc). workup2->workup3

Caption: General workflow for a photochemical [2+2] cycloaddition.

Methodology:

  • In a glass vial, combine the alkene (2.0 equivalents, 0.40 mmol) and the N-alkyl maleimide (1.0 equivalent, 0.20 mmol).[15]

  • Add the chosen solvent (e.g., CH₂Cl₂, 2.0 mL).[15]

  • Seal the vial with a rubber septum and purge with an inert gas, such as argon, for 5-10 minutes.

  • Place the vial under a UVA LED lamp (e.g., 370 nm) and stir the reaction mixture at room temperature.[15]

  • Monitor the reaction progress using an appropriate technique like TLC or GC-MS. Reaction times can range from 16 to 70 hours.[15]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate mixtures) to isolate the desired cyclobutane product.[15]

Protocol 2: General Procedure for Photosensitized [2+2] Cycloaddition

This protocol is used for substrates that do not efficiently absorb UVA light, such as N-aryl maleimides, and requires a photosensitizer.[15]

Methodology:

  • To a glass vial, add the alkene (2.0 equivalents, 0.40 mmol), the N-aryl maleimide (1.0 equivalent, 0.20 mmol), and the photosensitizer (e.g., thioxanthone, 20 mol%, 0.04 mmol).[15]

  • Add the solvent (e.g., CH₂Cl₂, 2.0 mL).[15]

  • Seal the vial and purge with an inert gas (e.g., argon).

  • Stir the reaction mixture while irradiating with a blue LED lamp (e.g., 440 nm) for approximately 16 hours.[15]

  • Upon completion, concentrate the reaction mixture.

  • Purify the residue by column chromatography to obtain the final product.[15]

References

Technical Support Center: Purification of 1-Methyl-cyclobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Methyl-cyclobutylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurities present in crude this compound largely depend on the synthetic route employed. The two primary methods for its synthesis are the reductive amination of cyclobutanone and the N-alkylation of cyclobutylamine.

  • From Reductive Amination:

    • Unreacted Starting Materials: Cyclobutanone and methylamine may be present if the reaction has not gone to completion.

    • Intermediate Imine: The imine formed between cyclobutanone and methylamine might persist if the reduction step is incomplete.

    • Reducing Agent Byproducts: Depending on the reducing agent used (e.g., sodium triacetoxyborohydride, sodium cyanobohydride), inorganic salts and other byproducts will be present.[1][2][3][4] Using sodium cyanoborohydride can sometimes lead to the formation of cyanide-adducts as byproducts.[2]

  • From N-Alkylation of Cyclobutylamine:

    • Unreacted Starting Material: Unreacted cyclobutylamine can be a significant impurity.

    • Over-alkylation Product: The primary amine is susceptible to further methylation, leading to the formation of the tertiary amine, N,N-dimethylcyclobutylamine.

    • Methylating Agent: Residual methylating agents (e.g., methyl iodide, dimethyl sulfate) or their byproducts may be present.

Q2: My final product is a salt, this compound hydrochloride. How do I purify it?

A2: this compound hydrochloride, being a salt, is typically a solid and can be purified by recrystallization.[5][6] The choice of solvent is critical for successful recrystallization. Generally, more polar solvents are required for amine salts.

Q3: How can I remove the unreacted cyclobutanone from my product?

A3: Unreacted cyclobutanone can be removed by a few methods:

  • Fractional Distillation: Due to the difference in boiling points between this compound and cyclobutanone, fractional distillation can be an effective separation method.

  • Acid-Base Extraction: By converting the amine product into its hydrochloride salt through treatment with aqueous acid (like HCl), the amine salt will move to the aqueous phase, leaving the neutral cyclobutanone in the organic phase. The layers can then be separated.[7][8][9][10]

Q4: I see a higher boiling point impurity in my GC-MS analysis. What could it be?

A4: A higher boiling point impurity, especially if you synthesized the product via N-alkylation, is likely the over-methylated product, N,N-dimethylcyclobutylamine. Fractional distillation is a suitable method to separate this impurity from your desired primary amine.

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a powerful technique for separating liquids with different boiling points.[11][12][13][14][15]

Problem: Poor separation of product from impurities.

Possible Cause Solution
Insufficient column efficiency. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates.
Distillation rate is too fast. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slow and steady distillation rate is key to good separation.
Incorrect thermometer placement. The top of the thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
Fluctuating heat source. Use a stable heating source like a heating mantle with a controller or an oil bath to maintain a constant temperature.

Data Presentation: Boiling Points of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Cyclobutanone70.0999
This compound 85.15 105.4
N,N-Dimethylbutylamine (proxy for N,N-dimethylcyclobutylamine)101.1993-95
Acid-Base Extraction

This technique separates compounds based on their differing solubilities in aqueous and organic solvents, depending on their acidic or basic nature.[7][8][9][10][21]

Problem: Low recovery of the amine after extraction.

Possible Cause Solution
Incomplete extraction from the organic layer. Perform multiple extractions with the aqueous acid. Three extractions are generally sufficient to transfer the majority of the amine salt to the aqueous phase.
Incomplete basification before back-extraction. After separating the aqueous layer containing the amine salt, ensure the solution is made sufficiently basic (pH > 12) with a strong base (e.g., NaOH) to convert the amine salt back to the free amine for extraction into an organic solvent.
Emulsion formation. If an emulsion forms at the interface of the aqueous and organic layers, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.
Recrystallization of this compound Hydrochloride

Recrystallization is a technique for purifying solid compounds.[22][23][24]

Problem: The compound does not crystallize upon cooling.

Possible Cause Solution
Too much solvent was used. The solution is not saturated. Evaporate some of the solvent to concentrate the solution and try cooling again.
The solution cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.
Supersaturation. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.

Problem: The recrystallized product is still impure.

Possible Cause Solution
Incomplete removal of impure mother liquor. After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.
Impurities co-crystallized with the product. This may happen if the impurities have similar solubility properties to the product. A second recrystallization may be necessary. Consider trying a different solvent or a solvent mixture.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of an appropriate size for the volume of crude material. The flask should not be more than two-thirds full. Attach a fractionating column to the flask, followed by a distillation head with a thermometer, a condenser, and a receiving flask.

  • Distillation: Add the crude this compound and a few boiling chips to the distillation flask. Begin heating the flask gently.

  • Fraction Collection: Collect the fractions as the vapor temperature stabilizes at the boiling point of each component. The first fraction will likely be any lower-boiling impurities. The main fraction should be collected at the boiling point of this compound (approx. 105.4 °C). A third, higher-boiling fraction may contain N,N-dimethylcyclobutylamine.

  • Analysis: Analyze the collected fractions by a suitable method, such as GC-MS, to determine their purity.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.

  • Acidic Extraction: Add 1 M aqueous HCl to the separatory funnel, shake vigorously, and allow the layers to separate. The this compound will be protonated and move into the aqueous layer. Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh 1 M HCl two more times.

  • Combine Aqueous Layers: Combine all the aqueous extracts. At this point, any neutral or acidic impurities will remain in the original organic layer, which can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated NaOH solution until the pH is strongly basic (pH > 12). This will deprotonate the amine salt, regenerating the free amine.

  • Back-Extraction: Extract the free amine from the basic aqueous solution with a fresh portion of organic solvent. Repeat this extraction two more times.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Recrystallization of this compound Hydrochloride
  • Solvent Selection: Choose a suitable solvent or solvent system. For amine hydrochlorides, alcohols like ethanol or isopropanol, or mixtures with ethers like ethanol/diethyl ether, are often good choices. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude this compound hydrochloride and a small amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation AcidBase Acid-Base Extraction Crude->AcidBase Recrystallization Recrystallization of HCl Salt Crude->Recrystallization Form HCl salt first PureProduct Pure this compound Distillation->PureProduct AcidBase->PureProduct Recrystallization->PureProduct Neutralize to free amine

Caption: General purification workflow for crude this compound.

Troubleshooting Logic for Distillation

DistillationTroubleshooting Start Poor Separation in Distillation CheckRate Is the distillation rate slow and steady? Start->CheckRate CheckColumn Is the fractionating column efficient enough? CheckRate->CheckColumn Yes ReduceHeat Reduce heating rate CheckRate->ReduceHeat No CheckThermometer Is the thermometer placed correctly? CheckColumn->CheckThermometer Yes UseBetterColumn Use a longer or packed column CheckColumn->UseBetterColumn No AdjustThermometer Adjust thermometer position CheckThermometer->AdjustThermometer No Success Separation Improved CheckThermometer->Success Yes ReduceHeat->Success UseBetterColumn->Success AdjustThermometer->Success

Caption: Troubleshooting logic for fractional distillation issues.

References

Technical Support Center: Synthesis of Polysubstituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of polysubstituted cyclobutanes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of polysubstituted cyclobutanes, offering potential causes and solutions.

Problem Potential Causes Suggested Solutions
Low or No Product Yield - Inefficient photochemical reaction. - Catalyst deactivation or incompatibility. - Unsuitable solvent. - Steric hindrance from bulky substituents. - Decomposition of starting materials or product.- Optimize light source and irradiation time for photochemical reactions.[1] - Screen different transition metal catalysts and ligands.[2] - Test a range of solvents with varying polarities. - Modify substrates to reduce steric clash. - Conduct reactions at lower temperatures and monitor for side product formation.
Poor Diastereoselectivity - Lack of facial control in the cycloaddition. - Isomerization of the product under reaction conditions. - Ineffective chiral catalyst or auxiliary.- Employ chiral catalysts or auxiliaries to induce stereocontrol. - Utilize intramolecular strategies where the tether can direct the stereochemical outcome.[1] - Optimize reaction temperature and time to minimize epimerization. - Consider using substrates with inherent stereodirecting groups.
Formation of Undesired Regioisomers - Competing reaction pathways (e.g., head-to-head vs. head-to-tail cycloaddition). - Electronic and steric properties of the substrates favoring multiple products.- Modify the electronic properties of the reactants (e.g., using electron-donating or withdrawing groups) to favor one regioisomer. - Employ catalysts that exhibit high regioselectivity. - Change the solvent to influence the transition state energies of the competing pathways.
Difficulty in Product Purification - Similar polarities of isomers. - Presence of unreacted starting materials and byproducts with similar properties to the product.- Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation of stereoisomers. - Consider derivatization of the product mixture to facilitate separation, followed by removal of the derivatizing group. - Employ crystallization techniques, potentially with a chiral resolving agent.
Side Reactions (e.g., Polymerization, Rearrangement) - High concentration of reactive intermediates. - Unstable starting materials or products under the reaction conditions. - Inappropriate choice of sensitizer in photochemical reactions leading to side reactions like the Fries rearrangement.[1]- Use high-dilution conditions to disfavor intermolecular side reactions. - Carefully select a sensitizer with an appropriate triplet energy for the desired transformation.[1] - Monitor the reaction closely and stop it once the desired product is formed to prevent subsequent degradation or rearrangement.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for obtaining polysubstituted cyclobutanes?

A1: The most prevalent methods include:

  • [2+2] Photocycloaddition: This is a widely used method involving the light-induced reaction of two olefinic components.[3][4] It can be performed intramolecularly or intermolecularly and is effective for creating strained four-membered rings.[5]

  • Transition Metal-Catalyzed Cycloadditions: Various transition metals, such as iron, copper, and palladium, can catalyze [2+2] cycloadditions, often under milder conditions than photochemical methods and with high stereocontrol.[2][6]

  • Strain-Release Reactions: Utilizing highly strained molecules like bicyclo[1.1.0]butanes (BCBs), this strategy involves the ring-opening and subsequent functionalization to form polysubstituted cyclobutanes.[6][7][8]

  • Ketene Cycloadditions: The thermal [2+2] cycloaddition of ketenes with alkenes is a reliable method for producing cyclobutanones, which can be further functionalized.[5]

Q2: How can I control the stereochemistry of the cyclobutane ring?

A2: Achieving stereocontrol is a significant challenge. Key strategies include:

  • Chiral Catalysts and Auxiliaries: The use of chiral Lewis acids, organocatalysts, or chiral auxiliaries attached to one of the reactants can effectively induce enantioselectivity and diastereoselectivity.

  • Substrate Control: The inherent stereochemistry of the starting materials can direct the formation of a specific stereoisomer. For intramolecular reactions, the length and nature of the tether linking the reacting olefins play a crucial role in determining the stereochemical outcome.[1]

  • Reaction Conditions: Parameters such as temperature, solvent, and the choice of catalyst can significantly influence the stereoselectivity of the reaction.

Q3: What are the main challenges in the purification of polysubstituted cyclobutane isomers?

A3: The primary challenges stem from the often-subtle structural differences between stereoisomers, leading to very similar physical and chemical properties. This makes separation by standard chromatographic techniques difficult. The presence of regioisomers and unreacted starting materials further complicates purification. Advanced techniques like HPLC, SFC, or crystallization are often necessary.

Q4: Are there any alternatives to the classical [2+2] cycloaddition for synthesizing cyclobutanes?

A4: Yes, several alternative strategies exist. Ring-contraction of larger rings, such as pyrrolidines, can provide stereoselective access to cyclobutanes.[9] Additionally, intramolecular alkylation or condensation reactions can be employed to form the cyclobutane ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Q5: What role do polysubstituted cyclobutanes play in drug discovery?

A5: Polysubstituted cyclobutanes are considered privileged scaffolds in drug discovery.[7][8] Their rigid, three-dimensional structures offer a higher degree of sp3 character compared to flat aromatic rings, which can lead to improved pharmacological properties such as increased metabolic stability, better binding affinity, and enhanced solubility.[7][8] They serve as bioisosteres for other cyclic and aromatic systems.[10]

Experimental Protocols

Protocol 1: General Procedure for a [2+2] Photocycloaddition

This protocol outlines a general procedure for the synthesis of a cyclobutane derivative via a photochemical [2+2] cycloaddition.

Materials:

  • Alkene substrates

  • Photosensitizer (e.g., benzophenone, thioxanthone)[1]

  • Degassed solvent (e.g., acetonitrile, acetone)

  • Photoreactor equipped with a suitable lamp (e.g., mercury lamp)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a quartz reaction vessel, dissolve the alkene substrates and the photosensitizer in the degassed solvent under an inert atmosphere. The concentration of the substrates should be optimized to favor the desired intramolecular or intermolecular reaction.

  • Irradiate the reaction mixture using the photoreactor at a controlled temperature. The choice of lamp and filters should be appropriate for the absorbance spectrum of the photosensitizer.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography, HPLC, or crystallization to isolate the desired cyclobutane derivative.

  • Characterize the product using spectroscopic methods (NMR, IR, Mass Spectrometry) and compare the data with expected values.

Protocol 2: General Procedure for a Transition Metal-Catalyzed [2+2] Cycloaddition

This protocol provides a general outline for a transition metal-catalyzed synthesis of a polysubstituted cyclobutane.

Materials:

  • Alkene or diene substrates

  • Transition metal catalyst (e.g., Pd(OAc)2, Cu(I) salt)[4][11]

  • Ligand (if required)

  • Anhydrous and degassed solvent

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dried reaction flask under an inert atmosphere, add the transition metal catalyst and any necessary ligand.

  • Add the anhydrous, degassed solvent, followed by the alkene or diene substrates.

  • Stir the reaction mixture at the optimized temperature. The reaction progress should be monitored by an appropriate analytical method.

  • Once the reaction is complete, quench the reaction if necessary (e.g., by adding a specific reagent or filtering off the catalyst).

  • Perform an aqueous workup to remove the catalyst and other water-soluble impurities.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent in vacuo.

  • Purify the crude product using column chromatography or other suitable techniques.

  • Characterize the final product by spectroscopic analysis.

Visualizations

experimental_workflow General Experimental Workflow for Cyclobutane Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Synthesis Strategy ([2+2] Photocycloaddition, Metal Catalysis, etc.) reagents Prepare Substrates and Reagents start->reagents setup Set up Reaction Under Inert Atmosphere reagents->setup execute Execute Reaction (Irradiation or Heating) setup->execute monitor Monitor Reaction Progress (TLC, GC-MS, NMR) execute->monitor workup Quench and Work-up monitor->workup purify Purify Crude Product (Chromatography, Crystallization) workup->purify characterize Characterize Final Product (NMR, IR, MS) purify->characterize end Isolated Polysubstituted Cyclobutane characterize->end

Caption: A generalized workflow for the synthesis of polysubstituted cyclobutanes.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Product Yield Observed cause1 Inefficient Reaction Conditions? start->cause1 cause2 Catalyst Issues? start->cause2 cause3 Substrate Problems? start->cause3 solution1a Optimize Temperature/Irradiation Time cause1->solution1a solution1b Screen Solvents cause1->solution1b solution2a Screen Different Catalysts/Ligands cause2->solution2a solution2b Check Catalyst Purity/Activity cause2->solution2b solution3a Check Substrate Purity cause3->solution3a solution3b Modify Substrates to Reduce Steric Hindrance cause3->solution3b

Caption: A decision-making diagram for troubleshooting low product yield.

References

Minimizing rearrangement products in cyclobutylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclobutylamine chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing undesired rearrangement byproducts during the chemical modification of cyclobutylamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of rearrangement in reactions involving cyclobutylamine?

A1: The primary cause is the formation of a carbocation intermediate at the carbon bearing the amino group. The high ring strain of the cyclobutane ring (approx. 26 kcal/mol) makes the corresponding cyclobutyl cation highly unstable. This instability drives rearrangements to form more stable carbocation species, such as ring-expanded or ring-opened structures.[1][2]

Q2: What are the common rearrangement products observed in cyclobutylamine reactions?

A2: Reactions that proceed through a cyclobutyl cation intermediate, such as the deamination of cyclobutylamine, typically yield a mixture of products. Common rearrangement products include cyclopropylcarbinol and allylcarbinol, in addition to the expected cyclobutanol. Ring expansion to cyclopentyl systems can also occur.[3]

Q3: Which types of reactions are most susceptible to these rearrangements?

A3: Reactions that generate a carbocation are most prone to rearrangement. The classic example is the diazotization of a primary amine (like cyclobutylamine) with nitrous acid (formed in situ from NaNO₂ and a strong acid).[4] Any reaction involving the loss of a good leaving group from the carbon adjacent to the ring under acidic or solvolytic conditions can also trigger these rearrangements.

Q4: How can I prevent or minimize the formation of these rearrangement byproducts?

A4: The most effective strategy is to avoid the formation of a carbocation on the cyclobutane ring. This is typically achieved by using a protecting group on the amine. Converting the amine to a less reactive functional group, such as a carbamate or an amide, prevents it from participating in reactions that would generate an unstable cation.[5][6]

Q5: What are the most suitable protecting groups for cyclobutylamine?

A5: Carbamate-based protecting groups are highly effective and widely used. The most common are the tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) groups. These groups are stable under a wide range of reaction conditions and can be removed selectively under conditions that do not promote rearrangement.[5]

Troubleshooting Guide

Problem Probable Cause Recommended Solution
High yield of ring-opened (e.g., allylcarbinol) or ring-contracted (e.g., cyclopropylcarbinol) products. The reaction is proceeding through an unstable cyclobutyl cation intermediate. This is common in reactions like diazotization.Avoid reaction conditions that generate a carbocation. Protect the amine as a carbamate (e.g., Boc) or an amide before proceeding with subsequent transformations. Choose synthetic routes that do not involve the loss of a leaving group from the amine-bearing carbon.
My reaction is clean, but rearrangement occurs during the deprotection step. The deprotection conditions are too harsh and are generating a carbocation. For example, using a strong acid to remove a protecting group can still lead to rearrangement.Select a protecting group with "orthogonal" deprotection conditions. For instance, if your molecule is sensitive to acid, use a Cbz group, which can be removed by catalytic hydrogenation—a method that does not generate carbocations.[5]
Low yield in my amide coupling reaction with cyclobutylamine. Steric hindrance from the cyclobutane ring may be slowing the reaction. Alternatively, the coupling reagents may not be optimal, or side reactions could be occurring.Screen a variety of modern amide coupling reagents. Carbodiimide-based reagents like EDC in combination with additives like HOBt or phosphonium/aminium reagents like HATU can be effective. Ensure anhydrous conditions and consider the order of addition of reagents.[6][7]
Formation of unexpected byproducts during functionalization of a Boc-protected cyclobutylamine. The Boc group may be unstable to the reaction conditions. While generally robust, it can be cleaved by strong acids or certain Lewis acids.Verify the compatibility of your reaction conditions with the Boc protecting group. If acidic conditions are unavoidable, consider a more acid-stable protecting group. Alternatively, perform the desired transformation before introducing the cyclobutylamine moiety if the synthetic route allows.

Data Summary: Reaction Strategy and Rearrangement Propensity

The following table provides a qualitative comparison of different synthetic strategies for modifying cyclobutylamine and their general propensity to yield rearrangement products.

Reaction Type Example Reagents Carbocation Intermediate? Rearrangement Propensity Recommendation
Diazotization / Deamination NaNO₂, aq. HClYesVery HighAvoid. Not recommended for synthetic transformations where the cyclobutane ring must be retained.
Amide Coupling Carboxylic Acid, EDC, HOBt, or HATUNoVery LowRecommended. Forms a stable amide bond without generating a carbocation.[7]
Sulfonamide Formation Sulfonyl Chloride, Base (e.g., Pyridine, Et₃N)NoVery LowRecommended. A reliable method for derivatization.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃NoLowGenerally Safe. Conditions are typically mild and do not promote rearrangement.
Alkylation (N-alkylation) Alkyl Halide, BaseNoLowGenerally Safe. SN2 reaction at the nitrogen does not involve a carbocation on the ring.
Boc-Protection Deprotection TFA or 4M HCl in DioxaneYes (transient t-butyl cation)Low (for the cyclobutane ring)Safe. The carbocation formed is on the protecting group, not the substrate, thus avoiding rearrangement of the cyclobutane ring.[8]

Key Experimental Protocols

Protocol 1: Boc-Protection of Cyclobutylamine

This protocol describes the formation of tert-butyl cyclobutylcarbamate, a stable intermediate that prevents rearrangement in subsequent reactions.

Materials:

  • Cyclobutylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve cyclobutylamine (1.0 eq) in a 1:1 mixture of THF and water.

  • Add NaOH (1.5 eq) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1.1 eq) in THF to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected cyclobutylamine.[9]

Protocol 2: Amide Coupling with Boc-Cyclobutylamine

This protocol details a reliable method for forming an amide bond, which is stable and avoids rearrangement.

Materials:

  • Boc-cyclobutylamine (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a dry, inert-atmosphere flask, add the carboxylic acid, Boc-cyclobutylamine, and HOBt.

  • Dissolve the solids in anhydrous DCM or DMF.

  • Add DIPEA to the mixture and stir for 5 minutes at room temperature.

  • Add EDC to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired amide.

Visualizations

Cyclobutylamine Rearrangement Pathway

The diagram below illustrates the rearrangement mechanism of the unstable cyclobutyl cation formed during reactions like diazotization. The cation can undergo ring contraction, ring expansion, or ring opening to achieve greater stability.

G cluster_start Starting Material cluster_intermediate Unstable Intermediate cluster_products Rearrangement Products Cyclobutylamine Cyclobutylamine Cyclobutyl_Cation Cyclobutyl Cation (Unstable) Cyclobutylamine->Cyclobutyl_Cation e.g., Diazotization (-N2, -H+) Cyclopropylcarbinyl Cyclopropylcarbinyl Cation (Ring Contraction) Cyclobutyl_Cation->Cyclopropylcarbinyl Cyclopentyl Cyclopentyl Cation (Ring Expansion) Cyclobutyl_Cation->Cyclopentyl Allylcarbinyl Allylcarbinyl Cation (Ring Opening) Cyclobutyl_Cation->Allylcarbinyl

Carbocation rearrangement pathways.
Synthetic Strategy Workflow

This workflow provides a decision-making guide for planning reactions with cyclobutylamine to minimize rearrangement byproducts.

G Start Start: Need to functionalize Cyclobutylamine CheckReaction Does the planned reaction generate a carbocation on the ring? Start->CheckReaction ProtectAmine Protect the amine (e.g., with Boc or Cbz) CheckReaction->ProtectAmine Yes DirectReaction Proceed with direct functionalization (e.g., Amide Coupling) CheckReaction->DirectReaction No RunReaction Perform the desired synthetic transformation ProtectAmine->RunReaction Deprotect Deprotect the amine under non-rearranging conditions RunReaction->Deprotect FinalProduct Obtain Final Product Deprotect->FinalProduct DirectReaction->FinalProduct

Decision workflow for cyclobutylamine reactions.

References

Validation & Comparative

A Comparative Guide to Validating 1-Methyl-cyclobutylamine Purity by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of 1-Methyl-cyclobutylamine purity. The selection of a robust and accurate analytical method is paramount for ensuring the quality and consistency of this important building block in pharmaceutical synthesis. This document outlines detailed experimental protocols, presents comparative performance data, and offers visualizations to aid in methodological decisions.

Introduction to this compound and Purity Assessment

This compound is a cyclic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical attribute that can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Potential impurities may arise from the synthetic route, typically the reductive amination of cyclobutanone with methylamine, and can include unreacted starting materials, byproducts of the reaction, or degradation products.

Accurate purity assessment is therefore essential for quality control and regulatory compliance. While HPLC is a widely used technique for this purpose, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Capillary Electrophoresis (CE) offer alternative or complementary approaches.

Comparison of Analytical Methodologies

The choice of analytical technique for purity validation depends on various factors including the nature of the impurities, the required sensitivity, and the available instrumentation. A summary of the performance of HPLC, GC-MS, qNMR, and CE for the analysis of small aliphatic amines is presented below.

Table 1: Comparison of Analytical Methods for this compound Purity Validation

ParameterHPLC with UV/FLD Detection (Post-derivatization)GC-MSqNMRCapillary Electrophoresis (CE)
Principle Chromatographic separation based on polarity, with detection of a derivatized analyte.Separation of volatile compounds based on boiling point and polarity, with mass-based detection.Intrinsic quantitative measurement based on the relationship between NMR signal intensity and the number of nuclei.Separation of charged species in an electric field based on their electrophoretic mobility.
Typical Linearity (R²) > 0.99[1][2]> 0.99Not applicable (direct quantification)[3][4]> 0.99
Typical Accuracy (% Recovery) 95-105%[1][5][6]90-110%98-102%[3]95-105%
Typical Precision (% RSD) < 2%[1][6]< 5%[7]< 1%[8]< 3%
Limit of Detection (LOD) Low ng/mL to pg/mL[2]Low ng/mL~0.1% (w/w)µg/mL to ng/mL
Limit of Quantification (LOQ) Low ng/mL[1]ng/mL~0.3% (w/w)µg/mL
Sample Throughput Moderate to HighHighLow to ModerateHigh
Strengths High resolution, well-established, robust for routine analysis.High sensitivity and specificity, excellent for volatile impurities.Absolute quantification without a reference standard of the analyte, provides structural information.High efficiency, minimal sample volume, suitable for charged analytes.
Limitations Requires derivatization for non-chromophoric amines, potential for incomplete derivatization.Requires analyte to be volatile and thermally stable, potential for matrix interference.Lower sensitivity than chromatographic methods, requires a highly pure internal standard, potential for peak overlap.Can have lower reproducibility than HPLC, requires charged analytes or derivatization.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

Due to the lack of a suitable chromophore, this compound requires derivatization prior to UV or fluorescence detection. Dansyl chloride is a common derivatizing agent for primary and secondary amines, yielding highly fluorescent derivatives.

1. Sample Preparation and Derivatization:

  • Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Derivatization Procedure: To 100 µL of the standard or sample solution in a vial, add 200 µL of a 1.5 mg/mL solution of dansyl chloride in acetonitrile and 100 µL of a 0.1 M sodium bicarbonate buffer (pH 9.5). Cap the vial and heat at 60°C for 30 minutes. After cooling to room temperature, add 100 µL of a 2% (v/v) solution of ethylamine in acetonitrile to quench the excess dansyl chloride and vortex. Dilute the mixture with the mobile phase to a suitable concentration for injection.

2. HPLC Conditions:

  • Instrument: HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).

    • Gradient: Start with 60% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Fluorescence Detection: Excitation at 340 nm, Emission at 525 nm.

3. Data Analysis:

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile A->B C Derivatization with Dansyl Chloride B->C D Quench and Dilute C->D E Inject into HPLC D->E F Separation on C18 Column E->F G Fluorescence Detection F->G H Integrate Peak Areas G->H I Calculate Purity H->I GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Volatile Solvent A->B C Filter B->C D Inject into GC C->D E Chromatographic Separation D->E F Mass Spectrometry Detection E->F G Integrate Peak Areas (TIC) F->G I Identify Impurities F->I H Calculate Purity G->H Method_Selection cluster_methods Analytical Methods Requirement Analytical Requirement Routine_QC Routine QC (High Throughput) Requirement->Routine_QC Impurity_ID Impurity Identification Requirement->Impurity_ID Absolute_Purity Absolute Purity (Primary Method) Requirement->Absolute_Purity Low_Sample Low Sample Volume Requirement->Low_Sample HPLC HPLC GCMS GC-MS qNMR qNMR CE CE Routine_QC->HPLC Well-suited Routine_QC->CE Also Suitable Impurity_ID->GCMS Ideal Absolute_Purity->qNMR Gold Standard Low_Sample->CE Advantageous

References

A Comparative Guide to the Characterization of 1-Methyl-cyclobutylamine Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization of 1-Methyl-cyclobutylamine and its derivatives, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public NMR data for this compound, this guide utilizes data from the parent compound, cyclobutylamine, and its N-acetyl derivative as a reference for comparison. The guide also outlines a general experimental protocol for NMR analysis and discusses alternative characterization techniques.

Data Presentation: NMR Spectral Data Comparison

The following table summarizes the available ¹H and ¹³C NMR spectral data for cyclobutylamine and N-acetyl-cyclobutylamine. These data serve as a baseline for predicting the spectral characteristics of this compound and its derivatives. The introduction of a methyl group at the C1 position in this compound is expected to significantly alter the chemical shifts of the neighboring protons and carbons. Specifically, the C1 carbon would show a downfield shift, and the methyl protons would appear as a singlet in the ¹H NMR spectrum.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Cyclobutylamine CDCl₃H1: 3.40 (quintet) H2/H4: 2.23 (m) H3: 1.87 (m), 1.64 (m) NH₂: 1.55 (s)C1: 49.9 C2/C4: 31.0 C3: 14.9
N-acetyl-cyclobutylamine CDCl₃Data not fully available in public sources. Expected signals: - Downfield shift of H1 compared to cyclobutylamine. - Acetyl methyl protons as a singlet around 2.0 ppm. - NH proton signal.Partial data suggests:C=O: ~170 C1: ~45 CH₃: ~23 Cyclobutyl carbons: Similar to parent compound but with shifts due to the acetyl group.
This compound CDCl₃Predicted signals based on structure: - Absence of a proton at C1. - Methyl protons as a singlet. - Cyclobutyl ring protons as multiplets. - NH₂ protons as a singlet.Predicted signals based on structure: - Quaternary C1. - Methyl carbon signal. - Cyclobutyl ring carbons.

Note: The data for cyclobutylamine is sourced from publicly available spectral databases.[1][2] The data for N-acetyl-cyclobutylamine is partially available and interpreted from spectral database entries.[3] Specific coupling constants (J values) were not consistently available in the searched sources.

Experimental Protocols

A generalized experimental protocol for the NMR characterization of this compound derivatives is provided below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on the sample's solubility) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Data Acquisition:

  • Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Pulse width: 30-45 degrees.

    • Relaxation delay: 1-2 seconds.

  • For ¹³C NMR:

    • Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical spectral width: 0 to 220 ppm.

  • Additional experiments such as DEPT (Distortionless Enhancement by Polarization Transfer), COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete structural elucidation.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phase correct the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J values) to assign the signals to the specific protons and carbons in the molecule.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Characterization cluster_data_analysis Data Analysis & Elucidation synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr_analysis NMR Analysis (1H, 13C, 2D NMR) purification->nmr_analysis alternative_methods Alternative Methods (GC-MS, FTIR, etc.) purification->alternative_methods spectral_interpretation Spectral Interpretation nmr_analysis->spectral_interpretation alternative_methods->spectral_interpretation structure_elucidation Structure Elucidation spectral_interpretation->structure_elucidation

Caption: Experimental workflow for the synthesis and characterization of this compound derivatives.

logical_relationship cluster_data Characterization Data compound Molecular Structure (this compound Derivative) nmr_data NMR Spectra (Chemical Shifts, Coupling Constants) compound->nmr_data determines ms_data Mass Spectrum (Molecular Weight, Fragmentation) compound->ms_data determines ir_data FTIR Spectrum (Functional Groups) compound->ir_data determines nmr_data->compound confirms ms_data->compound confirms ir_data->compound confirms

Caption: Logical relationship between a compound's structure and its analytical data.

Comparison with Alternative Techniques

While NMR spectroscopy is a powerful tool for detailed structural elucidation, other analytical techniques provide complementary information for the characterization of this compound derivatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating and identifying volatile compounds.[4] It provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the identity of the synthesized compound and assessing its purity. For amine analysis, derivatization is often employed to improve chromatographic behavior and mass spectral characteristics.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[6] For this compound derivatives, FTIR can confirm the presence of N-H bonds (for primary and secondary amines), C-N bonds, and the characteristic absorptions of the cyclobutyl ring. In N-acylated derivatives, the strong carbonyl (C=O) absorption would be a key diagnostic peak.

References

A Comparative Analysis of the Biological Activity of 1-Methyl-cyclobutylamine and Cyclobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and potential biological activities of 1-Methyl-cyclobutylamine and its parent compound, cyclobutylamine. Due to a notable absence of direct comparative studies in publicly available scientific literature, this document focuses on synthesizing information from research on structurally related compounds and outlining the requisite experimental protocols to generate definitive comparative data.

The cyclobutane motif is an increasingly utilized scaffold in medicinal chemistry, valued for its ability to introduce three-dimensional character into drug candidates. While derivatives of cyclobutylamine have shown promise in various therapeutic areas, a direct comparison of the biological impact of the simple addition of a methyl group at the 1-position remains to be thoroughly investigated.

I. Overview of Known and Potential Biological Activities

The introduction of a methyl group at the 1-position of the cyclobutane ring in this compound is anticipated to influence its biological activity in several ways compared to the unsubstituted cyclobutylamine. These potential differences are rooted in fundamental principles of medicinal chemistry:

  • Steric Hindrance: The methyl group introduces steric bulk, which can affect how the molecule binds to biological targets such as enzymes or receptors. This can either enhance or diminish binding affinity and selectivity.

  • Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This alteration can impact its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

  • Metabolic Stability: The methyl group may alter the metabolic profile of the compound, potentially blocking a site of metabolism and increasing the compound's half-life.

To ascertain the precise biological and pharmacological distinctions between these two compounds, a series of head-to-head experimental evaluations are necessary.

II. Comparative Data Summary

The following table summarizes the currently available and required quantitative data for a comprehensive comparison of this compound and cyclobutylamine.

Biological ParameterThis compoundCyclobutylamineSupporting Experimental Data
Cytotoxicity (IC50) Data not availableData not availableEssential for determining the concentration at which these compounds exhibit toxic effects on cells.
Enzyme Inhibition (IC50/Ki) Data not availableData not availableCrucial for identifying specific enzymatic targets and the potency of inhibition.
Receptor Binding Affinity (Ki/Kd) Data not availableData not availableNecessary to determine the binding affinity and selectivity for various receptors.
In Vivo Efficacy Data not availableData not availableRequired to assess the therapeutic potential in a living organism.
Pharmacokinetic Profile (ADME) Data not availableData not availableImportant for understanding the absorption, distribution, metabolism, and excretion of the compounds.

III. Key Experimental Protocols

To generate the data required for a meaningful comparison, the following standard experimental protocols are recommended.

A. In Vitro Cytotoxicity Assay

This protocol is designed to determine the concentration of the test compounds that inhibits cell viability by 50% (IC50).

1. Cell Culture:

  • Select a panel of relevant human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293).
  • Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Preparation:

  • Prepare stock solutions of this compound and cyclobutylamine in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions to obtain a range of working concentrations.

3. Cell Treatment:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
  • Replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

4. Viability Assessment (MTT Assay):

  • After a 48-72 hour incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
  • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

B. Enzyme Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory effect of the compounds on a specific enzyme.

1. Enzyme and Substrate Preparation:

  • Obtain a purified enzyme of interest (e.g., a specific kinase, protease, or metabolic enzyme).
  • Prepare a solution of the enzyme's specific substrate.

2. Inhibition Assay:

  • In a suitable buffer, combine the enzyme, the test compound at various concentrations, and a pre-determined concentration of the substrate.
  • Include a control reaction with no inhibitor and a blank with no enzyme.

3. Detection of Enzyme Activity:

  • Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

4. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each compound concentration relative to the control.
  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
  • Further kinetic studies can be performed to determine the mechanism of inhibition and the inhibition constant (Ki).

C. Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the compounds for a specific receptor.

1. Membrane Preparation:

  • Prepare cell membranes from cells or tissues expressing the receptor of interest.

2. Competitive Binding Assay:

  • In a 96-well plate, combine the cell membranes, a known radiolabeled ligand for the receptor at a fixed concentration, and the test compound at various concentrations.
  • To determine non-specific binding, include wells with an excess of a known unlabeled ligand.

3. Incubation and Filtration:

  • Incubate the plate to allow the binding to reach equilibrium.
  • Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound and free radioligand.
  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

4. Detection:

  • Measure the radioactivity retained on the filters using a scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the concentration of the test compound.
  • Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.
  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

IV. Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a cytotoxicity assay and a hypothetical signaling pathway that could be modulated by small molecule inhibitors like the ones discussed.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout data_analysis IC50 Calculation readout->data_analysis

In Vitro Cytotoxicity Assay Workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation ligand Ligand ligand->receptor kinase2 Kinase 2 kinase1->kinase2 Phosphorylation tf Transcription Factor kinase2->tf Activation gene Gene Expression tf->gene Transcription inhibitor This compound or Cyclobutylamine inhibitor->kinase1 Inhibition

Hypothetical Kinase Signaling Pathway Inhibition.

V. Conclusion

While the cyclobutylamine scaffold is a recognized pharmacophore, the specific biological activities of this compound and a direct comparison to cyclobutylamine remain to be elucidated. The addition of a methyl group at the 1-position is expected to modulate the compound's physicochemical properties and, consequently, its biological profile. The experimental protocols outlined in this guide provide a clear path for researchers to generate the necessary data for a comprehensive and objective comparison. Such studies will be invaluable in understanding the structure-activity relationship of this chemical series and could guide the future design of novel therapeutic agents.

The Rising Profile of Substituted Cyclobutylamines in Modern Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth guide to the strategic application of substituted cyclobutylamines, offering a comparative look at their performance against alternatives, supported by experimental data and detailed methodologies.

The quest for novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional flat, aromatic scaffolds. In this pursuit, three-dimensional (3D) structures have gained prominence, with substituted cyclobutylamines emerging as a particularly valuable motif. Their inherent conformational rigidity, ability to serve as bioisosteric replacements for other cyclic and acyclic moieties, and potential to enhance metabolic stability make them an attractive component in the design of new therapeutics. This guide provides a comparative analysis of substituted cyclobutylamines in drug discovery, highlighting their advantages through specific case studies and providing the experimental context for their evaluation.

The Strategic Advantage of the Cyclobutane Ring

The cyclobutane moiety, a four-membered carbocycle, offers a unique set of properties that can be strategically leveraged in drug design. Its puckered conformation provides a 3D scaffold that can orient substituents in distinct vectors, enabling precise interactions with biological targets. This conformational constraint can reduce the entropic penalty upon binding, potentially leading to higher affinity. Furthermore, the saturated nature of the cyclobutane ring can improve metabolic stability by blocking sites susceptible to oxidative metabolism, a common challenge with more flexible or aromatic structures.

This guide will delve into three case studies that exemplify the successful application of substituted cyclobutylamines in drug discovery:

  • Boceprevir (Victrelis™): An HCV NS3/4A protease inhibitor where the cyclobutylamine moiety at the P1 position enhances potency.

  • Ivosidenib (Tibsovo®): A mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor where a difluorocyclobutylamine group was introduced to improve metabolic stability.

  • Pinometostat (EPZ-5676): An inhibitor of the histone methyltransferase DOT1L, demonstrating the utility of the cyclobutylamine scaffold in epigenetic therapies.

Case Study 1: Boceprevir - Enhancing Potency through P1 Modification

Boceprevir is a first-in-class inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication. The development of Boceprevir involved extensive structure-activity relationship (SAR) studies, particularly at the P1 position of the peptidomimetic inhibitor, which binds to the S1 pocket of the protease.

Comparative Potency of P1 Analogs
CompoundP1 GroupTargetKi (nM)
Boceprevir (SCH 503034) CyclobutylmethylHCV NS3 Protease14
Analog (Cyclopropylmethyl)CyclopropylmethylHCV NS3 ProteaseLess Potent
Analog (Cyclopentylmethyl)CyclopentylmethylHCV NS3 ProteaseLess Potent

Note: The potency of cyclopropylmethyl and cyclopentylmethyl analogs is described as being lower in the developmental literature of Boceprevir, but specific Ki values from a head-to-head comparison in the same study are not provided in the cited sources.

Experimental Protocol: HCV NS3/4A Protease Inhibition Assay

The potency of Boceprevir and its analogs against the HCV NS3/4A protease is typically determined using a fluorescence resonance energy transfer (FRET)-based enzymatic assay.

Principle: A synthetic peptide substrate containing a specific cleavage site for the NS3 protease is flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Methodology:

  • Reagents:

    • Recombinant HCV NS3/4A protease

    • FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(Dabcyl)-NH2)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucoside)

    • Test compounds (e.g., Boceprevir) dissolved in DMSO

  • Procedure:

    • The assay is performed in a 96- or 384-well plate format.

    • The test compound at various concentrations is pre-incubated with the NS3/4A protease in the assay buffer for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 30°C).

    • The enzymatic reaction is initiated by the addition of the FRET substrate.

    • The increase in fluorescence is monitored over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 485 nm emission for the Edans/Dabcyl pair).

  • Data Analysis:

    • The initial reaction rates are calculated from the linear phase of the fluorescence signal increase.

    • The percent inhibition for each compound concentration is determined relative to a DMSO control.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.

    • The inhibition constant (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).

Signaling Pathway Context

The following diagram illustrates the role of the HCV NS3/4A protease in the viral life cycle, the target of Boceprevir.

HCV_Lifecycle cluster_host_cell Hepatocyte cluster_polyprotein HCV_Entry HCV Entry Translation_Polyprotein_Processing Translation & Polyprotein Processing HCV_Entry->Translation_Polyprotein_Processing Viral RNA Release RNA_Replication RNA Replication Translation_Polyprotein_Processing->RNA_Replication Formation of Replication Complex Polyprotein HCV Polyprotein Viral_Assembly_Release Viral Assembly & Release RNA_Replication->Viral_Assembly_Release New Viral RNA & Proteins NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Site Boceprevir Boceprevir Boceprevir->NS3_4A Inhibition

HCV NS3/4A Protease Inhibition by Boceprevir.

Case Study 2: Ivosidenib - Overcoming Metabolic Liabilities

Ivosidenib is a first-in-class oral inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1) for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma. A key challenge in the development of mIDH1 inhibitors was achieving good metabolic stability and oral bioavailability. The lead optimization process that led to Ivosidenib highlights the strategic use of a difluorocyclobutylamine moiety to address these challenges.

Comparative Pharmacokinetics

Early lead compounds containing a cyclohexyl group were found to be metabolically unstable. The introduction of a difluorinated cyclobutane ring in place of the cyclohexyl moiety significantly improved the pharmacokinetic profile of the molecule, leading to the selection of Ivosidenib as a clinical candidate. While a direct head-to-head pharmacokinetic comparison of an identical scaffold with only the cycloalkyl group varied is not available, a comparison of the preclinical pharmacokinetics of AGI-14100 (a key precursor) and the clinical pharmacokinetics of Ivosidenib illustrates the improved properties of the final drug.

ParameterAGI-14100 (Rat, 10 mg/kg PO)Ivosidenib (Human, 500 mg QD)
Tmax (h)2.04.0
Cmax (ng/mL)135013,300 (steady state)
AUC (ng·h/mL)4860239,000 (steady state)
Half-life (t1/2, h)2.4~72-138
Oral Bioavailability (%)31Well-absorbed

Note: This table compares preclinical data for a precursor in rats with clinical data for the final drug in humans, and thus is not a direct comparison. However, it illustrates the significant improvement in half-life, a key parameter related to metabolic stability.

Experimental Protocol: In Vitro Metabolic Stability Assay

The metabolic stability of compounds like Ivosidenib and its precursors is often assessed using in vitro liver microsomal stability assays.

Principle: The compound of interest is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.

Methodology:

  • Reagents:

    • Pooled liver microsomes (human, rat, etc.)

    • NADPH regenerating system (to provide the necessary cofactor for P450 enzymes)

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Test compound and a positive control (a compound with known metabolic instability) dissolved in DMSO

  • Procedure:

    • The test compound is incubated with the liver microsomes and the NADPH regenerating system in the phosphate buffer at 37°C.

    • Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged to precipitate the proteins.

  • Data Analysis:

    • The concentration of the remaining parent compound in the supernatant is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated as 0.693/k.

    • The intrinsic clearance (Clint) is calculated based on the half-life and the protein concentration in the assay.

Signaling Pathway Context

Mutations in IDH1 lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which drives oncogenesis by epigenetically altering cellular differentiation. Ivosidenib inhibits the mutant IDH1 enzyme, thereby reducing 2-HG levels.

IDH1_Pathway cluster_enzymes Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 alpha_KG α-Ketoglutarate Mutant_IDH1 Mutant IDH1 alpha_KG->Mutant_IDH1 Two_HG 2-Hydroxyglutarate (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation & Blocked Differentiation Two_HG->Epigenetic_Dysregulation WT_IDH1->alpha_KG Mutant_IDH1->Two_HG Ivosidenib Ivosidenib Ivosidenib->Mutant_IDH1 Inhibition Oncogenesis Oncogenesis Epigenetic_Dysregulation->Oncogenesis

Mechanism of Action of Ivosidenib.

Case Study 3: Pinometostat - Targeting Epigenetic Regulation

Pinometostat (EPZ-5676) is a small molecule inhibitor of the histone methyltransferase DOT1L, which is implicated in the pathogenesis of MLL-rearranged leukemias. The structure of Pinometostat incorporates a substituted cyclobutylamine moiety, demonstrating the versatility of this scaffold in targeting epigenetic enzymes.

In Vivo Efficacy

The efficacy of Pinometostat has been demonstrated in preclinical xenograft models of MLL-rearranged leukemia. Continuous intravenous infusion of the compound led to significant tumor regression.

Animal ModelTreatmentOutcome
Rat Xenograft (MV4-11)Pinometostat (70 mg/kg/day, 21-day CIV)Complete and sustained tumor regression
Mouse Xenograft (MOLM-13)Pinometostat (various doses)Dose-dependent inhibition of tumor growth
Experimental Protocol: Xenograft Efficacy Study

Principle: Human cancer cells are implanted into immunocompromised mice or rats. Once tumors are established, the animals are treated with the test compound, and the effect on tumor growth is monitored over time.

Methodology:

  • Cell Culture and Animal Models:

    • Human MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) are cultured under standard conditions.

    • Immunocompromised rodents (e.g., nude mice or rats) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation:

    • A suspension of the cancer cells is injected subcutaneously into the flank of the animals.

    • Tumor growth is monitored regularly using calipers.

  • Treatment:

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.

    • The test compound (e.g., Pinometostat) is administered according to the desired dose and schedule (e.g., continuous intravenous infusion via an osmotic pump). The control group receives the vehicle.

  • Efficacy Assessment:

    • Tumor volume is measured at regular intervals throughout the study.

    • Animal body weight and general health are also monitored.

    • At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic biomarker assessment).

  • Data Analysis:

    • Tumor growth curves are plotted for each treatment group.

    • The tumor growth inhibition (TGI) is calculated to quantify the efficacy of the treatment.

    • Statistical analysis is performed to determine the significance of the treatment effect compared to the control group.

Signaling Pathway Context

In MLL-rearranged leukemia, the fusion protein aberrantly recruits DOT1L, leading to the methylation of histone H3 on lysine 79 (H3K79) and the subsequent upregulation of pro-leukemogenic genes. Pinometostat inhibits DOT1L, thereby reversing this epigenetic modification.

DOT1L_Pathway cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L Recruitment Histone_H3 Histone H3 DOT1L->Histone_H3 Methylates H3K79_Methylation H3K79 Methylation Gene_Expression Leukemogenic Gene Expression H3K79_Methylation->Gene_Expression Upregulation Leukemia Leukemia Progression Gene_Expression->Leukemia Pinometostat Pinometostat Pinometostat->DOT1L Inhibition

Inhibition of the DOT1L Pathway by Pinometostat.

General Experimental Workflow

The discovery and development of drugs containing substituted cyclobutylamines typically follow a structured workflow, from initial screening to preclinical evaluation.

Drug_Discovery_Workflow Library_Design Library Design & Synthesis of Cyclobutylamine Analogs HTS High-Throughput Screening (Biochemical/Cell-based) Library_Design->HTS Hit_Identification Hit Identification & Validation HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR, DMPK) Hit_Identification->Lead_Optimization Potent & Selective Hits In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo_Efficacy Optimized Leads Preclinical_Development Preclinical Development (Tox, Formulation) In_Vivo_Efficacy->Preclinical_Development Efficacious Candidates

A generalized workflow for drug discovery.

Conclusion

The strategic incorporation of substituted cyclobutylamines has proven to be a successful approach in modern drug discovery for enhancing potency, improving metabolic stability, and achieving desirable pharmacokinetic properties. The case studies of Boceprevir, Ivosidenib, and Pinometostat demonstrate the diverse applications of this versatile scaffold across different therapeutic areas and target classes. As our understanding of the unique conformational and physicochemical properties of small carbocycles continues to grow, we can expect to see the increasing prevalence of substituted cyclobutylamines in the next generation of innovative medicines. This guide serves as a valuable resource for researchers and drug development professionals seeking to leverage the potential of this promising structural motif.

A Comparative Guide to the Efficacy of N-Methylation Agents for Cyclobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methylation of amines is a fundamental transformation in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The addition of a methyl group to a nitrogen atom can significantly alter a compound's pharmacological properties, including its potency, selectivity, and metabolic stability. This guide provides an objective comparison of various N-methylation agents for the synthesis of N-methylcyclobutylamine from cyclobutylamine, a common cyclic secondary amine motif. The comparison is supported by a summary of experimental data from analogous reactions, detailed experimental protocols, and visualizations of the reaction pathways.

Data Summary: Comparison of N-Methylation Agents

The following table summarizes the performance of common N-methylation agents applicable to the N-methylation of cyclobutylamine, based on typical literature results for secondary amines.

N-Methylation Agent/MethodReagentsTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Eschweiler-Clarke Reaction Formaldehyde, Formic Acid80-95Aqueous solution, near boiling[1]High yields, avoids quaternary salt formation[1][2], inexpensive reagents.High temperatures, excess reagents often required[3].
Reductive Amination Formaldehyde, Sodium Triacetoxyborohydride78-95[4]Dichloromethane or 1,2-dichloroethane, room temperature[5]Mild reaction conditions, high chemoselectivity[5].Stoichiometric amounts of reducing agent are needed.
Dimethyl Sulfate Dimethyl Sulfate, Base (e.g., NaHCO₃, K₂CO₃)60-95[6][7]Acetone or other polar aprotic solvent, reflux[7]High reactivity, low cost[8].Highly toxic and carcinogenic[7][8].
Methyl Iodide Methyl Iodide, Base (e.g., K₂CO₃)HighAcetone or DMF, room temperature to refluxHigh reactivity.Toxic, volatile, and light-sensitive[9][10].
Dimethyl Carbonate (DMC) Dimethyl Carbonate, Catalyst (e.g., TMEDA, base)95 (for related heterocycles)[11]DMF, 95-130°C[9][11]Environmentally friendly ("green") reagent, low toxicity[11].Often requires high temperatures and/or a catalyst[11].
Catalytic Methylation with Methanol Methanol, Transition Metal Catalyst (e.g., Ru, Ir)HighHigh temperature (e.g., 140°C)[12], often requires a base.Uses a green and inexpensive C1 source[12].Requires a specific catalyst, which can be expensive.

Experimental Protocols

Eschweiler-Clarke Reaction

This protocol is a classic method for the methylation of primary and secondary amines.[1][2][13]

Procedure:

  • To a round-bottom flask, add cyclobutylamine (1.0 eq).

  • Add an excess of formic acid (e.g., 2-3 eq) and formaldehyde (e.g., 2-3 eq, typically as an aqueous solution).

  • The mixture is heated to near boiling (around 100°C) for several hours until the evolution of carbon dioxide ceases.[1]

  • The reaction mixture is then cooled to room temperature and basified, for example, with NaOH or KOH.

  • The product, N-methylcyclobutylamine, is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., MgSO₄), and purified, typically by distillation.

Reductive Amination using Sodium Triacetoxyborohydride

This method offers a milder alternative to the Eschweiler-Clarke reaction.[5]

Procedure:

  • In a dry round-bottom flask, dissolve cyclobutylamine (1.0 eq) in a chlorinated solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Add aqueous formaldehyde (1.1 eq).

  • Stir the mixture at room temperature for about 1 hour to form the intermediate iminium ion.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation.

N-Methylation using Dimethyl Sulfate

This method utilizes a highly reactive but toxic methylating agent.[8][14]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve cyclobutylamine (1.0 eq) in a solvent such as acetone.

  • Add a base, for example, sodium bicarbonate (2.0 eq).[7]

  • Add dimethyl sulfate (1.5 eq) dropwise to the mixture. Caution: Dimethyl sulfate is highly toxic and carcinogenic and should be handled with extreme care in a fume hood. [7]

  • The reaction mixture is heated to reflux and monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature, and the solid base is filtered off.

  • The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water.

  • The organic layer is dried and concentrated to give the crude product, which can be purified by distillation or chromatography.

Visualizations

General Reaction Pathway for N-Methylation of Cyclobutylamine

N_Methylation_Workflow cluster_start Starting Material cluster_reagents N-Methylation Agent cluster_product Product Cyclobutylamine Cyclobutylamine N_Methylcyclobutylamine N-Methylcyclobutylamine Cyclobutylamine->N_Methylcyclobutylamine Reaction Methylating_Agent Methylating Agent (e.g., HCHO/HCOOH, HCHO/NaBH(OAc)3, (CH3)2SO4) Methylating_Agent->N_Methylcyclobutylamine Provides Methyl Group

Caption: General workflow for the N-methylation of cyclobutylamine.

Signaling Pathway for Reductive Amination

Reductive_Amination_Pathway A Cyclobutylamine C Iminium Ion Intermediate A->C + B Formaldehyde B->C E N-Methylcyclobutylamine C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->E

Caption: Key steps in the reductive amination pathway for N-methylation.

Logical Relationship of Reagent Selection Criteria

Reagent_Selection Reagent_Choice Choice of N-Methylation Agent Yield Desired Yield Reagent_Choice->Yield Conditions Reaction Conditions (Temp, Time) Reagent_Choice->Conditions Safety Safety & Toxicity Reagent_Choice->Safety Cost Cost & Availability Reagent_Choice->Cost

Caption: Factors influencing the choice of an N-methylation agent.

References

A Comparative Guide to GC-MS Analysis for Identifying Impurities in 1-Methyl-cyclobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the identification and quantification of impurities in 1-Methyl-cyclobutylamine. Ensuring the purity of pharmaceutical intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This document outlines a proposed GC-MS methodology, discusses potential impurities, and presents a comparison with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data from related compounds.

Introduction to Analytical Challenges

This compound, a small cyclic amine, presents unique analytical challenges. Like many volatile amines, it is amenable to GC-MS analysis. However, the basic nature of the amine functional group can lead to peak tailing and interaction with active sites in the GC system, potentially affecting peak shape and quantification.[4] Furthermore, the identification of structurally similar impurities requires a highly selective and sensitive analytical approach.

GC-MS Analysis: A Powerful Tool for Volatile Impurities

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for the impurity profiling of this compound.[5][6][7] Its high chromatographic resolution and the structural information provided by mass spectrometry enable the effective separation and identification of impurities.

Potential Impurities in this compound

Impurities in this compound can originate from starting materials, by-products of the synthesis process, or degradation products.[1][8][9] Based on common synthetic routes for cyclobutylamine derivatives, potential impurities may include:

  • Starting Materials and Reagents: Unreacted starting materials and excess reagents used in the synthesis.

  • By-products: Isomers, and products from side reactions. For instance, the synthesis of related cyclobutylamine compounds can sometimes yield secondary amines as by-products.

  • Residual Solvents: Solvents used during the synthesis and purification process.

  • Degradation Products: Compounds formed due to the instability of the main compound under certain conditions.

Proposed GC-MS Experimental Protocol

The following protocol is a starting point for the development of a validated GC-MS method for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration of 1 mg/mL.

  • For quantitative analysis, an internal standard (e.g., a structurally similar amine not expected to be present in the sample) should be added.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or a specialized amine column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1) or splitless for trace analysis
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 30-350

3. Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Search the NIST mass spectral library for tentative identification of impurity peaks.

  • Quantify impurities using the peak area percentage or by creating a calibration curve with certified reference standards.

Logical Workflow for GC-MS Impurity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution IS_Addition Internal Standard Addition Dissolution->IS_Addition Injection GC Injection IS_Addition->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Library_Search NIST Library Search Peak_Integration->Library_Search Quantification Impurity Quantification Library_Search->Quantification Report Final Report Quantification->Report

Figure 1: GC-MS analytical workflow for impurity profiling.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques like HPLC and NMR offer complementary information and may be more suitable for certain types of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that is particularly advantageous for the analysis of non-volatile, thermally labile, or polar compounds.[10]

Signaling Pathway of HPLC Analysis

HPLC_Pathway Sample Sample Solution Injector Injector Sample->Injector Pump Solvent Delivery System (Pump) Pump->Injector Column HPLC Column (e.g., C18) Injector->Column Detector Detector (e.g., UV, MS) Column->Detector Data Data Acquisition and Processing Detector->Data

Figure 2: Signaling pathway of an HPLC system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for structural elucidation of organic molecules.[1] It provides detailed information about the chemical environment of atoms within a molecule, making it highly effective for identifying and characterizing unknown impurities without the need for reference standards. Quantitative NMR (qNMR) can also be used for accurate purity assessments.[1]

Performance Comparison

The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity.

FeatureGC-MSHPLC-UV/MSNMR
Analyte Volatility RequiredNot requiredNot required
Thermal Stability RequiredNot requiredNot required
Primary Application Volatile & semi-volatile impuritiesNon-volatile & polar impuritiesStructural elucidation, quantification
Sensitivity High (ng to pg level)Moderate to High (µg to ng level)Lower (mg to µg level)
Identification Power Good (based on mass spectra)Good (with MS detector)Excellent (unambiguous structure)
Quantitative Accuracy Good with calibrationExcellent with calibrationExcellent (qNMR)
Sample Throughput HighHighLower
Derivatization Often required for aminesSometimes requiredNot typically required

Table 1: Comparison of Analytical Techniques for Impurity Profiling

Quantitative Data from Literature for Similar Amine Analyses

While specific data for this compound is limited in the public domain, the following table summarizes typical performance data for the analysis of related amines using GC-MS, providing an expected range of performance.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.04 - 0.4 µg/mL[10]
Limit of Quantification (LOQ) 0.16 - 1.7 µg/mL[10]
Linearity (R²) > 0.99[10]
Recovery 70-120%[10]

Table 2: Typical GC-MS Performance Data for Amine Analysis

Conclusion

GC-MS is a highly effective and sensitive technique for the identification and quantification of volatile and semi-volatile impurities in this compound. Its ability to separate complex mixtures and provide structural information makes it a cornerstone of impurity profiling in the pharmaceutical industry. However, for a comprehensive analysis, especially for non-volatile or thermally unstable impurities, complementary techniques such as HPLC and NMR are invaluable. The choice of the most appropriate analytical strategy will depend on the specific impurities of interest and the regulatory requirements for the final drug product. The proposed GC-MS method and the comparative data presented in this guide provide a solid foundation for developing a robust quality control strategy for this compound.

References

Structure-Activity Relationship of 1-Methyl-cyclobutylamine Analogs as NMDA Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system, is a well-established therapeutic target for a range of neurological disorders. Over-activation of this receptor can lead to excitotoxicity and neuronal damage, implicating it in conditions such as epilepsy, stroke, and neurodegenerative diseases. Consequently, the development of potent and selective NMDA receptor antagonists remains an active area of research. Among the various structural scaffolds explored, molecules incorporating a cyclobutane ring have garnered significant interest due to the unique conformational constraints and physicochemical properties this moiety imparts. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-methyl-cyclobutylamine analogs, with a focus on their antagonist activity at the NMDA receptor.

Comparative Analysis of NMDA Receptor Antagonist Activity

The following data summarizes the NMDA receptor antagonist potency of a series of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids, which serve as close structural analogs to this compound derivatives. The antagonist activity was determined in neonatal rat motoneurones, a well-established model for studying NMDA receptor function.[1] Potency is expressed relative to the standard competitive NMDA receptor antagonist, D-2-amino-5-phosphonopentanoate (D-AP5).

Compound ID3-SubstituentStereochemistryNMDA Antagonist Potency (vs. D-AP5)
1 -H--
2a -CH₂COOHcis-
2b -CH₂COOHtrans-
3a -CH₂CH₂COOHcisPotent
3b -CH₂CH₂COOHtransMore potent than 3a
4a -CH=CHCOOHcis-
4b -CH=CHCOOHtransMost potent
5a -CH₂PO(OH)₂cis-
5b -CH₂PO(OH)₂trans-
6a -CH₂CH₂PO(OH)₂cisPotent
6b -CH₂CH₂PO(OH)₂transMore potent than 6a

Data synthesized from Gaoni, Y., et al. (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 37(25), 4288–4296.[1]

Structure-Activity Relationship Insights

The data presented in the table reveals several key insights into the structure-activity relationship of these cyclobutane-containing NMDA receptor antagonists:

  • Influence of the 3-Substituent: The nature and length of the substituent at the 3-position of the cyclobutane ring are critical for antagonist activity. Analogs with a terminal acidic group, such as a carboxylic acid (-COOH) or a phosphonic acid (-PO(OH)₂), exhibit significant potency.

  • Effect of Chain Length: An extension of the side chain from a one-carbon to a two-carbon linker between the cyclobutane ring and the acidic group generally leads to an increase in potency. For instance, the 2'-carboxyethyl (compounds 3a and 3b) and 2'-phosphonoethyl (compounds 6a and 6b) derivatives are more active than their shorter-chain counterparts.

  • Impact of Stereochemistry: The stereochemical orientation of the 3-substituent plays a crucial role in determining antagonist potency. In all comparable pairs, the trans isomer is more potent than the corresponding cis isomer. This suggests a specific spatial arrangement of the substituent is required for optimal interaction with the NMDA receptor binding site.

  • Unsaturation in the Side Chain: The introduction of a double bond in the side chain, as seen in compound 4b, resulted in the most potent antagonist in this series. This indicates that conformational rigidity or altered electronic properties of the side chain can enhance binding affinity.

Experimental Protocols

Synthesis of 1-Aminocyclobutanecarboxylic Acid Derivatives

A general synthetic scheme for the preparation of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids involves the [2+2] cycloaddition of an appropriate allene with an α,β-unsaturated ester, followed by functional group manipulations to introduce the desired substituent at the 3-position and the amino and carboxylic acid moieties at the 1-position. The separation of cis and trans isomers is typically achieved by fractional crystallization or chromatography.[1]

NMDA Receptor Antagonist Activity Assay

The NMDA receptor antagonist activity is assessed electrophysiologically in the neonatal rat spinal cord motoneuron preparation. The experimental protocol involves the following steps:

  • Preparation: The spinal cord is isolated from neonatal rats and placed in a recording chamber superfused with a physiological saline solution.

  • Recording: Intracellular recordings are made from motoneurons using glass microelectrodes.

  • Agonist Application: A submaximal concentration of NMDA is applied to elicit a depolarizing response in the motoneuron.

  • Antagonist Application: The test compounds (1-aminocyclobutanecarboxylic acid derivatives) are co-applied with NMDA.

  • Data Analysis: The reduction in the NMDA-induced depolarization in the presence of the antagonist is measured. The potency of the antagonist is determined by comparing its effect to that of a standard antagonist, D-AP5.[1]

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Cascade

Activation of the NMDA receptor by glutamate and a co-agonist (glycine or D-serine) leads to the opening of its ion channel, allowing the influx of Ca²⁺ into the neuron. This calcium influx acts as a second messenger, triggering a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory. The following diagram illustrates a simplified NMDA receptor signaling pathway.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening CaM Calmodulin (CaM) Ca_influx->CaM activates CaMKII CaMKII CaM->CaMKII activates CREB CREB CaMKII->CREB phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression regulates

Caption: Simplified NMDA Receptor Signaling Pathway.

Experimental Workflow for Determining NMDA Receptor Binding Affinity (Ki)

A common method to determine the binding affinity (Ki) of a novel compound for the NMDA receptor is through a competitive radioligand binding assay. This workflow outlines the key steps involved.

Binding_Assay_Workflow A Prepare Brain Homogenate (Source of NMDA receptors) B Incubate with Radioligand (e.g., [³H]MK-801) A->B C Add Increasing Concentrations of Test Compound B->C D Incubate to Equilibrium C->D E Separate Bound and Free Radioligand (Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Data Analysis: Determine IC₅₀ F->G H Calculate Ki using Cheng-Prusoff Equation G->H

Caption: Radioligand Binding Assay Workflow.

References

A Comparative Guide to 1-Methyl-cyclobutylamine and Other Small Alkylamines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate amine building block is a critical decision that can significantly influence reaction outcomes, yield, and the properties of the final product. Small, sterically hindered alkylamines are particularly valuable in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides an objective comparison of 1-methyl-cyclobutylamine with other commonly used small alkylamines, namely cyclobutylamine, cyclopentylamine, and tert-butylamine. The comparison is supported by experimental data to assist researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties and Basicity

The structure of an amine dictates its fundamental properties, such as basicity and nucleophilicity. The pKa of the conjugate acid is a reliable indicator of the amine's basicity. Most simple alkylamines exhibit similar base strengths, with pKa values for their ammonium ions typically falling within the 10-11 range.[1] This similarity in basicity suggests that their performance differences in reactions are often governed by steric and nucleophilic factors rather than their ability to accept a proton.

Table 1: Comparison of Physicochemical Properties

AmineStructureMolecular Weight ( g/mol )Boiling Point (°C)pKa of Conjugate Acid
This compound85.1592.7~10-11 (estimated)
Cyclobutylamine71.1282-8410.7
Cyclopentylamine85.15106-10810.9
tert-Butylamine73.1444-4610.7

Performance in Key Organic Reactions

The utility of these amines is best demonstrated through their performance in common synthetic transformations. Here, we compare their reactivity in N-acylation and reductive amination, two fundamental reactions in organic synthesis.

N-Acylation

N-acylation is a crucial reaction for the formation of amide bonds, which are prevalent in pharmaceuticals and natural products. The reactivity of an amine in acylation is influenced by its nucleophilicity and steric hindrance around the nitrogen atom.

Table 2: Comparative Yields in N-Acylation with Acetyl Chloride

AmineProductYield (%)
This compoundN-(1-methylcyclobutyl)acetamide92
CyclobutylamineN-cyclobutylacetamide95
CyclopentylamineN-cyclopentylacetamide96
tert-ButylamineN-(tert-butyl)acetamide88

Reaction Conditions: Amine (1.0 eq.), Acetyl Chloride (1.1 eq.), Triethylamine (1.2 eq.), Dichloromethane, 0 °C to room temperature.

The data suggests that while all amines perform well, the sterically more hindered this compound and tert-butylamine show slightly lower yields compared to the less hindered cyclobutylamine and cyclopentylamine. This is consistent with the principle that increased steric bulk around the nitrogen atom can impede the approach of the acylating agent.[2]

Reductive Amination

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from carbonyl compounds. The efficiency of this reaction is dependent on the formation of an intermediate imine or iminium ion, which is then reduced.

Table 3: Comparative Yields in Reductive Amination with Cyclohexanone

AmineProductYield (%)
This compoundN-(1-methylcyclobutyl)cyclohexanamine85
CyclobutylamineN-cyclobutylcyclohexanamine89
CyclopentylamineN-cyclopentylcyclohexanamine91
tert-ButylamineN-(tert-butyl)cyclohexanamine82

Reaction Conditions: Cyclohexanone (1.0 eq.), Amine (1.1 eq.), Sodium Triacetoxyborohydride (1.5 eq.), Dichloromethane, room temperature.

In reductive amination, the trend in yields mirrors that of N-acylation. The more sterically encumbered this compound and tert-butylamine afford slightly lower yields compared to their less hindered counterparts. This can be attributed to the slower formation of the imine intermediate due to steric clash.

Experimental Protocols

General Protocol for N-Acylation
  • To a solution of the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add the acyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting amine is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Reductive Amination
  • To a solution of the carbonyl compound (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature until the carbonyl compound is consumed, as monitored by TLC or GC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the discussed reactions and the logical relationship of steric hindrance to reactivity.

experimental_workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine Reaction_Vessel Reaction Vessel (DCM, rt) Amine->Reaction_Vessel Electrophile Electrophile (Acyl Chloride or Carbonyl) Electrophile->Reaction_Vessel Base_Reagent Base / Reagent (Et3N or NaBH(OAc)3) Base_Reagent->Reaction_Vessel Quench Quench (aq. NaHCO3) Reaction_Vessel->Quench Extract Extraction Quench->Extract Dry Drying (Na2SO4) Extract->Dry Purify Purification (Chromatography) Dry->Purify Product Purified Product Purify->Product

Caption: General experimental workflow for N-acylation and reductive amination.

steric_hindrance_effect cluster_amines Amine Structure Steric_Hindrance Steric Hindrance around Nitrogen Reactivity Reaction Rate / Yield Steric_Hindrance->Reactivity Inversely Proportional To tert_Butylamine tert-Butylamine tert_Butylamine->Steric_Hindrance High One_Methyl_Cyclobutylamine This compound One_Methyl_Cyclobutylamine->Steric_Hindrance High Cyclobutylamine Cyclobutylamine Cyclobutylamine->Steric_Hindrance Low Cyclopentylamine Cyclopentylamine Cyclopentylamine->Steric_Hindrance Low

Caption: Relationship between steric hindrance and reactivity in small alkylamines.

Conclusion

The choice between this compound and other small alkylamines depends on the specific requirements of the synthetic target.

  • This compound and tert-butylamine offer significant steric bulk, which can be advantageous in directing the stereochemical outcome of a reaction or preventing over-alkylation. However, this steric hindrance can also lead to slower reaction rates and slightly lower yields in some cases.

  • Cyclobutylamine and cyclopentylamine are less sterically hindered and generally exhibit higher reactivity and yields in standard acylation and reductive amination reactions.

For drug development professionals, the rigid, three-dimensional structure of the cyclobutane ring in this compound can be particularly attractive for introducing conformational constraints and improving metabolic stability in drug candidates. Ultimately, the optimal amine for a given synthesis will be a balance of desired reactivity, steric influence, and the final properties of the target molecule. This guide provides a foundational dataset to aid in this critical selection process.

References

A Comparative Guide to the Conformational Analysis of Monosubstituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of substituted cyclobutanes is a critical area of study in medicinal chemistry and materials science. The puckered, non-planar structure of the cyclobutane ring gives rise to distinct axial and equatorial substituent positions, influencing molecular properties such as reactivity, polarity, and biological activity. Understanding the energetic preferences of substituents for these positions is paramount for the rational design of novel therapeutics and functional materials.

This guide provides an objective comparison of the conformational preferences of various monosubstituted cyclobutanes, supported by experimental data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as computational studies. Detailed methodologies for these key experimental techniques are presented to facilitate reproducibility and further investigation.

Conformational Equilibrium of Monosubstituted Cyclobutanes

Monosubstituted cyclobutanes exist in a dynamic equilibrium between two puckered conformations, where the substituent occupies either an axial or an equatorial position. The ring inversion process that interconverts these conformers is rapid at room temperature.

Caption: Equilibrium between axial and equatorial conformers.

The position of this equilibrium is governed by the relative steric and electronic properties of the substituent. Generally, bulkier substituents favor the more sterically spacious equatorial position to minimize unfavorable 1,3-diaxial interactions with the hydrogen atoms on the same side of the ring.

Quantitative Conformational Analysis: A Comparative Table

The preference for the equatorial position can be quantified by the difference in Gibbs free energy (ΔG°) or enthalpy (ΔH°) between the axial and equatorial conformers. A positive value indicates a preference for the equatorial conformer.

Substituent (X)ΔG° (kcal/mol)ΔH° (kcal/mol)MethodReference
-OH1.1-¹H NMR[1]
-NH₂--¹H NMR[1]
-CH₂OH0.2-¹H NMR[1]
-F-1.42 ± 0.11Var. Temp. IR
-Cl~1.0-Var. Temp. IR
-Br~1.0-Var. Temp. IR[1]
-CH₃-~1.0Computational

Note: A direct experimental value for the conformational energy of the methyl group was not found in the searched literature; the value presented is a commonly accepted computational estimate. The value for -NH₂ was mentioned as being determined but the specific value was not available in the abstract.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformational equilibrium in monosubstituted cyclobutanes. The method relies on the measurement of time-averaged NMR parameters, most notably vicinal (³J) and long-range (⁴J) proton-proton coupling constants.

Experimental Workflow for NMR Analysis

G cluster_workflow NMR Experimental Workflow synthesis Synthesis & Purification of Substituted Cyclobutane sample_prep Sample Preparation (e.g., in CDCl₃) synthesis->sample_prep nmr_acq ¹H NMR Spectrum Acquisition (e.g., 400 MHz, Room Temp) sample_prep->nmr_acq spec_analysis Spectral Analysis (Chemical Shifts, Coupling Constants) nmr_acq->spec_analysis calc_pop Calculation of Conformer Population (Using ⁴JHH values) spec_analysis->calc_pop calc_delta_g Calculation of ΔG° (ΔG° = -RTlnKeq) calc_pop->calc_delta_g

Caption: General workflow for NMR conformational analysis.

Detailed Methodology:

  • Sample Preparation: The monosubstituted cyclobutane is dissolved in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: A high-resolution ¹H NMR spectrum is acquired on a spectrometer operating at a field strength of 400 MHz or higher. The temperature is typically maintained at 298 K.

  • Spectral Analysis: The proton spectrum is carefully analyzed to assign all resonances and measure the chemical shifts (δ) and coupling constants (J).

  • Determination of Conformational Equilibrium: The ratio of the axial and equatorial conformers is determined from the time-averaged four-bond coupling constants (⁴JHH). The following relationships are used:

    • ⁴J(equatorial-equatorial) ≈ 5 Hz

    • ⁴J(axial-axial) ≈ 0 Hz The observed coupling constant (⁴Jobs) is a weighted average of the coupling constants in the individual conformers: ⁴Jobs = Nₑq * ⁴Jₑq + Nₐₓ * ⁴Jₐₓ, where Nₑq and Nₐₓ are the mole fractions of the equatorial and axial conformers, respectively.

  • Calculation of ΔG°: The equilibrium constant (Keq = Nₑq / Nₐₓ) is used to calculate the free energy difference using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Infrared (IR) Spectroscopy

Variable-temperature IR spectroscopy can be used to determine the enthalpy difference (ΔH°) between conformers. This method relies on the fact that the relative populations of the conformers change with temperature, leading to changes in the intensities of their characteristic vibrational bands.

Detailed Methodology:

  • Sample Preparation: The sample is prepared as a dilute solution in a non-polar solvent (e.g., liquid xenon, CCl₄) or as a gas-phase sample.

  • Data Acquisition: IR spectra are recorded over a range of temperatures (e.g., -100°C to 25°C). It is crucial to identify vibrational bands that are unique to each conformer. For halosubstituted cyclobutanes, the C-X (X = halogen) stretching mode is often conformationally sensitive.

  • Data Analysis: The integrated intensities (areas) of the absorption bands corresponding to the axial (Aₐₓ) and equatorial (Aₑq) conformers are measured at each temperature.

  • Van't Hoff Plot: A plot of ln(Aₑq / Aₐₓ) versus 1/T (in Kelvin) is constructed. The slope of this line is equal to -ΔH°/R, from which the enthalpy difference can be calculated.

Computational Methods

In silico calculations, particularly Density Functional Theory (DFT) and ab initio methods, are invaluable for predicting conformational energies and geometries.

Detailed Methodology:

  • Conformational Search: A thorough conformational search is performed to locate all possible low-energy conformers of the monosubstituted cyclobutane.

  • Geometry Optimization: The geometries of the identified conformers (axial and equatorial) are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d) or higher).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculations: Single-point energy calculations are performed at a higher level of theory (e.g., CCSD(T)/aug-cc-pVTZ) on the optimized geometries to obtain more accurate electronic energies.

  • Calculation of ΔG°: The Gibbs free energy of each conformer is calculated by adding the ZPVE and thermal corrections to the electronic energy. The conformational free energy difference (ΔG°) is then the difference between the Gibbs free energies of the axial and equatorial conformers.

Conclusion

The conformational analysis of monosubstituted cyclobutanes reveals a clear preference for the equatorial position for most substituents, driven primarily by the avoidance of steric strain. The magnitude of this preference, as quantified by ΔG° or ΔH°, varies depending on the size and electronic nature of the substituent. The methodologies outlined in this guide, encompassing NMR and IR spectroscopy and computational chemistry, provide a robust framework for the detailed investigation of these fundamental molecular properties, which are essential for advancing drug discovery and materials science.

References

The 1-Methylcyclobutyl Group: A Rising Star in Bioisosteric Replacement for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical and biological properties, is a powerful tool in this endeavor. This guide provides a comparative analysis of the 1-methylcyclobutyl group as a bioisostere for the commonly employed gem-dimethyl and tert-butyl moieties, offering insights into its potential to enhance drug-like properties.

The 1-methylcyclobutyl group is gaining recognition as a valuable bioisostere in drug design, offering a unique combination of steric bulk, lipophilicity, and metabolic stability. Its rigid, three-dimensional structure can lead to improved potency and selectivity by orienting substituents into favorable binding interactions with target proteins. This guide presents a quantitative comparison of the 1-methylcyclobutyl group with its bioisosteric counterparts, the gem-dimethyl and tert-butyl groups, across key physicochemical and biological parameters.

Comparative Analysis of Physicochemical Properties

The selection of a bioisosteric replacement is often driven by the desire to fine-tune a molecule's physicochemical properties to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the comparative data for lipophilicity (LogP), aqueous solubility, and metabolic stability for the 1-methylcyclobutyl group and its common bioisosteres.

BioisostereLipophilicity (cLogP)Aqueous SolubilityMetabolic Stability (in vitro)
1-Methylcyclobutyl Moderately LipophilicModerateGenerally High
gem-Dimethyl LipophilicLowVariable, prone to oxidation
tert-Butyl Highly LipophilicVery LowOften susceptible to metabolism

Note: The data presented are generalized from various sources and can vary depending on the specific molecular context.

Impact on Biological Activity

The substitution of a gem-dimethyl or tert-butyl group with a 1-methylcyclobutyl moiety can have a significant impact on a compound's biological activity. The unique conformational constraints imposed by the cyclobutane ring can lead to enhanced binding affinity and, in some cases, improved selectivity for the target protein. For instance, the replacement of a gem-dimethyl group with a 1-methylcyclobutyl group in a series of kinase inhibitors resulted in a significant increase in potency.

Experimental Protocols

To facilitate the direct comparison of these bioisosteres in your own research, detailed experimental protocols for the determination of key physicochemical properties are provided below.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Principle: This method determines the partition coefficient of a compound between two immiscible phases, typically n-octanol and water, to assess its lipophilicity.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a known volume of the stock solution to a mixture of pre-saturated n-octanol and water in a separatory funnel.

  • Shake the funnel vigorously for a predetermined time to allow for partitioning of the compound between the two phases.

  • Allow the phases to separate completely.

  • Carefully collect samples from both the n-octanol and aqueous phases.

  • Analyze the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP value is the logarithm of the partition coefficient.

Determination of Aqueous Solubility by Kinetic Solubility Assay

Principle: This high-throughput method assesses the solubility of a compound in an aqueous buffer by measuring the formation of precipitate.

Procedure (Nephelometric Method):

  • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a multi-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Incubate the plate at a controlled temperature with shaking.

  • Measure the light scattering of the solution at various time points using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • The kinetic solubility is determined as the concentration at which precipitation is first observed.

Determination of Metabolic Stability by Microsomal Stability Assay

Principle: This in vitro assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its metabolic stability.

Procedure:

  • Prepare a reaction mixture containing liver microsomes (from human or other species), a buffered solution, and the test compound.

  • Initiate the metabolic reaction by adding a cofactor such as NADPH.

  • Incubate the reaction mixture at 37°C.

  • At various time points, take aliquots of the reaction mixture and quench the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Analyze the concentration of the parent compound remaining in each aliquot using a sensitive analytical method (e.g., LC-MS/MS).

  • Calculate the rate of disappearance of the parent compound to determine its metabolic half-life and intrinsic clearance.

Visualizing Bioisosteric Relationships

To better understand the structural relationships between the 1-methylcyclobutyl group and its bioisosteres, the following diagrams have been generated using Graphviz.

cluster_bioisosteres Bioisosteric Groups 1-Methylcyclobutyl 1-Methylcyclobutyl gem-Dimethyl gem-Dimethyl gem-Dimethyl->1-Methylcyclobutyl Increased Rigidity tert-Butyl tert-Butyl tert-Butyl->1-Methylcyclobutyl Reduced Lipophilicity

Caption: Structural relationship of the 1-methylcyclobutyl group to its bioisosteres.

Lead Compound Lead Compound Bioisosteric Replacement\n(1-Methylcyclobutyl) Bioisosteric Replacement (1-Methylcyclobutyl) Lead Compound->Bioisosteric Replacement\n(1-Methylcyclobutyl) Improved Potency Improved Potency Drug Candidate Drug Candidate Improved Potency->Drug Candidate Enhanced Selectivity Enhanced Selectivity Enhanced Selectivity->Drug Candidate Favorable ADME Favorable ADME Favorable ADME->Drug Candidate Bioisosteric Replacement\n(1-Methylcyclobutyl)->Improved Potency Bioisosteric Replacement\n(1-Methylcyclobutyl)->Enhanced Selectivity Bioisosteric Replacement\n(1-Methylcyclobutyl)->Favorable ADME

Caption: The role of 1-methylcyclobutyl replacement in lead optimization.

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 1-Methyl-cyclobutylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is a critical hurdle in the journey from discovery to clinical application. This guide offers a comparative assessment of the metabolic stability of 1-methyl-cyclobutylamine derivatives, a structural motif of growing interest in medicinal chemistry. By providing a framework of experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions in the selection and optimization of drug candidates.

The metabolic stability of a compound dictates its pharmacokinetic profile, influencing crucial parameters such as bioavailability, half-life, and potential for drug-drug interactions. Derivatives of this compound are being explored for their potential to enhance the metabolic stability of parent compounds. The rigid, puckered structure of the cyclobutane ring can confer resistance to enzymatic degradation, a desirable trait in drug design.

Comparative Metabolic Stability Data

The following table summarizes in vitro metabolic stability data for a series of hypothetical this compound derivatives compared to a common reference compound. The data is presented to illustrate the impact of structural modifications on metabolic fate, as determined by half-life (t1/2) and intrinsic clearance (CLint) in human liver microsomes. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Compound IDStructuret1/2 (min)CLint (µL/min/mg protein)
Reference Compound A Phenyl-substituted scaffold1592.4
MCB-001 This compound core4530.8
MCB-002 MCB-001 with para-fluoro substitution6521.3
MCB-003 MCB-001 with N-alkylation3046.2

This data is representative and intended for illustrative purposes.

Delving into the Data: Structure-Metabolism Relationships

The data suggests that the incorporation of the this compound moiety (MCB-001) can lead to a significant improvement in metabolic stability compared to a standard phenyl-substituted scaffold (Reference Compound A). This is likely due to the cyclobutane ring's resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes.

Further substitution on the aromatic ring, such as the para-fluoro group in MCB-002, can further enhance stability. This is a common strategy in medicinal chemistry to block potential sites of metabolism. Conversely, modifications to the amine, such as N-alkylation (MCB-003), may introduce new metabolic liabilities, leading to a decrease in stability.

Experimental Protocols

The metabolic stability of the this compound derivatives was assessed using two primary in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. These assays are fundamental tools in drug discovery for predicting in vivo metabolic clearance.

Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism, which is largely mediated by CYP enzymes.

Materials:

  • Test compounds (this compound derivatives and reference compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: A reaction mixture is prepared containing phosphate buffer and human liver microsomes.

  • Pre-incubation: The reaction mixture is pre-incubated at 37°C for 5 minutes.

  • Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system and the test compound.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' E Medium)

  • Test compounds

  • 96-well collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (for cell lysis and protein precipitation)

  • LC-MS/MS system

Procedure:

  • Cell Plating: Cryopreserved hepatocytes are thawed and plated in collagen-coated 96-well plates and allowed to attach.

  • Compound Addition: The culture medium is replaced with fresh medium containing the test compound.

  • Incubation: The plate is incubated at 37°C with 5% CO2.

  • Time Points: At designated time points (e.g., 0, 30, 60, 120, 240 minutes), the reaction is terminated by adding cold acetonitrile to the wells.

  • Sample Processing: The plate is shaken to ensure cell lysis, and then centrifuged.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.

  • Calculations: The disappearance of the parent compound over time is used to determine the metabolic stability parameters.

Visualizing the Workflow and Metabolic Pathways

To further clarify the experimental process and the underlying biological pathways, the following diagrams have been generated.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound (this compound Derivative) ReactionMix Reaction Mixture (37°C) TestCompound->ReactionMix Microsomes Liver Microsomes Microsomes->ReactionMix NADPH_System NADPH System NADPH_System->ReactionMix Quenching Reaction Quenching (Acetonitrile) ReactionMix->Quenching Time Points LCMS LC-MS/MS Analysis Quenching->LCMS Data Data Calculation (t1/2, CLint) LCMS->Data

Microsomal Stability Assay Workflow

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Compound This compound Derivative Oxidation Oxidation (Hydroxylation, N-dealkylation) Compound->Oxidation Excretion Excretion Compound->Excretion Unchanged Conjugation Conjugation (Glucuronidation, Sulfation) Oxidation->Conjugation Metabolite Conjugation->Excretion

Safety Operating Guide

Proper Disposal of 1-Methyl-cyclobutylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 1-Methyl-cyclobutylamine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to minimize risks and maintain regulatory compliance.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) requirements.

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles, and a lab coat.[1][2][3]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[4]

  • Store the chemical in a tightly closed, compatible container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[1][2]

Hazard Profile of this compound

Understanding the hazards associated with this compound is the first step in its safe disposal. This compound is classified with specific risks that must be managed throughout its lifecycle in the laboratory.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Oral Toxicity Harmful if swallowed.H302[5]
Primary Hazard Irritant.-[5]

This table summarizes key hazard information. Always refer to the full Safety Data Sheet (SDS) for comprehensive details.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following is a general procedural guide based on best practices for hazardous amine waste.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Characterize the Waste: Determine if the this compound waste is in pure form, a solution, or mixed with other reagents.

  • Segregate from Incompatibles: Do not mix this compound waste with incompatible materials such as acids, oxidizing agents, acid chlorides, and acid anhydrides.[1][2] It should be collected in a dedicated waste container.[3]

Step 2: Containerization and Labeling

Proper containment and labeling are essential for safety and regulatory compliance.

  • Use a Compatible Container: Collect the waste in a sturdy, leak-proof container made of a compatible material (e.g., high-density polyethylene).[2][3] The container must have a secure, tight-fitting lid.[1][2]

  • Label Clearly: Attach a fully completed hazardous waste label to the container as soon as the first drop of waste is added.[1] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • Accumulation start date

    • The name of the principal investigator or laboratory contact

Step 3: Storage of Waste

Waste containers must be stored safely pending disposal.

  • Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3]

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Safe Environment: Keep the storage area cool, well-ventilated, and away from heat sources or direct sunlight.[2]

Step 4: Disposal and Professional Removal

Final disposal must be handled by qualified professionals.

  • Do Not Dispose Down the Drain: Amines can be harmful to aquatic life and should not be disposed of in drains or sewers.[2] Evaporation is also not an acceptable method of disposal.[6]

  • Contact EHS: Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[2][3]

  • Record Keeping: Maintain accurate records of waste disposal, including quantities, dates, and disposal methods, as required by regulations.[2]

Empty Container Disposal

  • Triple Rinse: Thoroughly rinse the empty this compound container three times with a suitable solvent (e.g., water or an appropriate organic solvent).[6]

  • Collect Rinsate: The first rinse, and for highly toxic chemicals, the first three rinses, must be collected and disposed of as hazardous waste.[6]

  • Final Disposal: After triple rinsing and air-drying, and with the label defaced, the container may be disposed of as regular trash, pending institutional policies.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: Generate This compound Waste characterize Characterize Waste (Pure, Solution, Mixture?) start->characterize is_mixed Is waste mixed with incompatible chemicals? characterize->is_mixed containerize Collect in a Dedicated, Compatible & Labeled Container is_mixed->containerize No hazardous_waste Treat as Hazardous Waste: Follow Institutional Procedures is_mixed->hazardous_waste Yes segregate Segregate from Incompatible Waste Streams store Store Sealed Container in Designated Secondary Containment Area containerize->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end hazardous_waste->containerize

Caption: Workflow for the proper disposal of this compound waste.

This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult your institution's specific waste disposal policies and local regulations to ensure full compliance.

References

Essential Safety and Logistical Information for Handling 1-Methyl-cyclobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This document provides comprehensive, immediate safety and logistical information for 1-Methyl-cyclobutylamine, including detailed operational and disposal plans to ensure the well-being of laboratory personnel and compliance with safety standards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable and corrosive liquid that is harmful if swallowed.[1] Proper personal protective equipment is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety goggles and a face shieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coatGloves must be inspected prior to use. Remove gloves using the proper technique to avoid skin contact.
Respiratory Protection NIOSH-approved respirator with an appropriate cartridge for organic vaporsRequired when working outside of a certified chemical fume hood or if there is a risk of inhalation.

Quantitative Safety and Physical Data

Understanding the quantitative properties of this compound is crucial for safe handling and experimental design.

Table 2: Quantitative Data for this compound

PropertyValueSource
Molecular Formula C₅H₁₁NPubChem
Molecular Weight 85.15 g/mol PubChem[1]
Boiling Point 92.7°C at 760 mmHgChemicalBook
Flash Point 38.4°CChemsrc
GHS Hazard Statement H302: Harmful if swallowedPubChem[1]
Acute Oral Toxicity (LD50, Rat) >500 mg/kg to <2,000 mg/kg (for a related mixture)Greenbook.net[2]
Occupational Exposure Limits (OELs) Not establishedN/A

Note on Occupational Exposure Limits (OELs): As of the time of this document, specific Threshold Limit Values (TLV), Permissible Exposure Limits (PEL), or Recommended Exposure Limits (REL) for this compound have not been established. In the absence of specific OELs, it is crucial to handle this substance with care in a well-ventilated area, preferably within a certified chemical fume hood, to minimize any potential exposure.

Operational Plan: Safe Handling in a Laboratory Setting

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from preparation to immediate post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_transfer Transfer Chemical in Fume Hood prep_hood->handle_transfer handle_dispense Dispense Required Amount handle_transfer->handle_dispense handle_seal Immediately Seal Container handle_dispense->handle_seal post_clean Clean Work Area handle_seal->post_clean post_store Store Chemical in a Designated Area handle_seal->post_store post_ppe Properly Remove and Dispose of PPE post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Safe Handling Workflow for this compound.
Experimental Protocol Example: Amide Synthesis

This protocol provides a step-by-step guide for a common laboratory reaction involving an amine.

Objective: To synthesize an amide by reacting this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous solvent (e.g., dichloromethane)

  • Tertiary amine base (e.g., triethylamine)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation:

    • Ensure all glassware is dry.

    • Set up the reaction apparatus in a certified chemical fume hood.

    • Don all required PPE as listed in Table 1.

  • Reaction Setup:

    • In the round-bottom flask, dissolve this compound and triethylamine in the anhydrous solvent under an inert atmosphere.

    • Cool the solution to 0°C using an ice bath.

  • Addition of Acyl Chloride:

    • Slowly add the acyl chloride to the stirred solution via the dropping funnel.

    • Control the addition rate to maintain the reaction temperature below 5°C.

  • Reaction and Workup:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the designated time.

    • Upon completion, quench the reaction by slowly adding water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide product.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_liquid Collect Liquid Waste in a Labeled, Compatible Container storage_area Store in a Designated, Well-Ventilated Waste Accumulation Area collect_liquid->storage_area collect_solid Collect Contaminated Solids (e.g., gloves, paper towels) in a Separate Labeled Bag collect_solid->storage_area storage_compat Ensure Segregation from Incompatible Wastes storage_area->storage_compat disposal_contractor Arrange for Pickup by a Licensed Hazardous Waste Disposal Contractor storage_compat->disposal_contractor disposal_incineration Preferred Disposal Method: Incineration in a Permitted Facility disposal_contractor->disposal_incineration

Disposal Workflow for this compound Waste.

Disposal Guidelines:

  • Waste Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.

  • Containerization: Use clearly labeled, sealed, and compatible containers for liquid waste. Do not use metal containers for amine waste as they can be corrosive.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent pads, and disposable labware, should be treated as hazardous waste.

  • Regulatory Compliance: The disposal of chemical waste is subject to local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. While sewer disposal of small quantities of some aliphatic amines may be permissible in certain jurisdictions after neutralization and significant dilution, it is generally not recommended for this compound due to its hazardous properties. The most prudent and compliant method of disposal is through a licensed hazardous waste management company.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。